molecular formula C6H12ClNO B2792106 3-Methoxy-1,2,3,6-tetrahydropyridine;hydrochloride CAS No. 2305253-52-3

3-Methoxy-1,2,3,6-tetrahydropyridine;hydrochloride

Cat. No.: B2792106
CAS No.: 2305253-52-3
M. Wt: 149.62
InChI Key: FWQRDURUFQXRKN-UHFFFAOYSA-N
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Description

3-Methoxy-1,2,3,6-tetrahydropyridine;hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO and its molecular weight is 149.62. The purity is usually 95%.
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Properties

IUPAC Name

3-methoxy-1,2,3,6-tetrahydropyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-8-6-3-2-4-7-5-6;/h2-3,6-7H,4-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQRDURUFQXRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CNCC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Methoxy-1,2,3,6-tetrahydropyridine Hydrochloride: Structural & Functional Analysis

[1]

Part 1: Chemical Identity & Structural Core[1]

Nomenclature and Connectivity

The compound belongs to the class of tetrahydropyridines , specifically the 1,2,3,6-isomer.[1][2][3][4][5] This numbering indicates that the nitrogen atom is at position 1, and the ring contains a single double bond between positions 4 and 5.[6] The carbons at 2, 3, and 6 are saturated (

  • IUPAC Name: 3-Methoxy-1,2,3,6-tetrahydropyridine hydrochloride[6]

  • Molecular Formula:

    
    [6]
    
  • Molecular Weight: 113.16 g/mol (Free base) / 149.62 g/mol (HCl salt)[6]

  • Chirality: The C3 carbon bears the methoxy group and is a chiral center.[6] Unless specified as an enantiomer (R or S), the compound is typically a racemate.[6]

Physicochemical Profile

The hydrochloride salt form confers water solubility and stability, preventing oxidation of the secondary amine.[6]

PropertyValue (Predicted/Derived)Context
Hybridization N1 (

), C4=C5 (

)
The amine is secondary; the alkene is isolated.[6]
pKa (Base) ~9.5 - 10.2Typical for cyclic secondary amines; protonated at physiological pH.[6]
LogP ~0.8 (Free Base)Moderately lipophilic; crosses blood-brain barrier (BBB).[6]
Stability High (Allylic Ether)Unlike enol ethers (which hydrolyze), the 3-methoxy group is allylic to the C4=C5 bond, ensuring hydrolytic stability.[6]

Part 2: Synthesis & Reaction Mechanisms

Primary Synthesis Route: Partial Reduction

The most authoritative method for synthesizing 1,2,3,6-tetrahydropyridines is the regioselective reduction of pyridinium salts . Direct hydrogenation of pyridine is difficult to stop at the tetrahydro stage; therefore, sodium borohydride (

6
Experimental Protocol:
  • Activation: 3-Methoxypyridine is reacted with an alkyl halide (if N-alkylation is desired) or protonated with HCl to form the pyridinium salt.[6]

  • Reduction: The salt is treated with

    
     in methanol/ethanol at 0°C.
    
  • Regioselectivity: Borohydride attacks the most electron-deficient positions (C2 and C6).[6] The 1,2-dihydropyridine intermediate is formed first, which is further reduced to the 1,2,3,6-tetrahydropyridine. The 1,4-dihydro isomer is generally not observed due to the stability of the conjugated diene system required for further reduction.[6]

Synthesis Workflow Diagram

The following diagram illustrates the conversion of 3-methoxypyridine to the target tetrahydropyridine.

SynthesisPathwayStart3-MethoxypyridineStep1Pyridinium Salt Formation(HCl or RX)Start->Step1ActivationInter1,2-Dihydropyridine(Transient Intermediate)Step1->InterNaBH4 / MeOH(Hydride Attack at C2/C6)Product3-Methoxy-1,2,3,6-tetrahydropyridineInter->ProductFurther ReductionSaltHCl Salt FormationProduct->SaltHCl / Et2O

Figure 1: Regioselective synthesis pathway via borohydride reduction of pyridinium salts.

Part 3: Structural Analysis & Spectroscopy[1]

Conformational Analysis

The 1,2,3,6-tetrahydropyridine ring adopts a half-chair conformation .

  • C4-C5 Double Bond: Planar constraint.[6]

  • C3 Substituent (Methoxy): The methoxy group at C3 prefers the pseudo-equatorial position to minimize 1,3-diaxial interactions with the axial protons on C6 and the lone pair on Nitrogen (or N-substituent).[6]

  • Allylic Strain: There is minimal

    
     strain because the double bond is unsubstituted at the adjacent positions.
    
Spectroscopic Signatures (Validation)

To validate the structure, researchers must look for these specific NMR signals:

NucleusSignal Region (ppm)MultiplicityAssignment
1H NMR 5.7 - 5.9 ppmMultipletVinyl Protons (H4, H5): Diagnostic of the 1,2,3,6-isomer. (1,2,3,4-isomer would show enol ether signals).[6]
1H NMR 3.3 - 3.4 ppmSingletMethoxy (-OCH3): Sharp singlet, integration 3H.[6]
1H NMR 3.5 - 3.8 ppmMultipletC2 and C6 Protons: Deshielded due to proximity to Nitrogen.[6]
13C NMR 124 - 128 ppmTwo SignalsAlkene Carbons (C4, C5): Confirms unsaturation.[6]

Part 4: Pharmacological Context[1][7]

Muscarinic Bioisosterism

This molecule is a structural analog of Arecoline (Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate) and Guvacine .[6]

  • Bioisostere: The 3-methoxy group (ether) replaces the 3-methoxycarbonyl group (ester) of arecoline.[6]

  • Receptor Binding: The ether oxygen can accept hydrogen bonds, mimicking the carbonyl oxygen of the ester.[6] This suggests potential activity as a muscarinic acetylcholine receptor agonist (mAChR), likely with improved hydrolytic stability compared to the ester-based arecoline.[6]

Neurotoxicity Warning (MPTP Context)

While 3-methoxy-1,2,3,6-tetrahydropyridine itself is likely a cholinergic modulator, the 1,2,3,6-tetrahydropyridine scaffold is infamous due to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[6]

  • Mechanism: MPTP is metabolized by MAO-B to MPP+, a mitochondrial toxin.[6]

  • Differentiation: The neurotoxicity of MPTP requires the 4-phenyl substituent.[6][7] The 3-methoxy analog lacks this critical lipophilic moiety required for MAO-B active site fitting and subsequent neurotoxic conversion.[6] Therefore, the 3-methoxy analog is not expected to possess MPTP-like neurotoxicity, but standard safety protocols for novel amines must be observed.[6]

Pharmacophore Mapping[1]

PharmacophoreCoreTetrahydropyridine Ring(Scaffold)N_TermBasic Nitrogen (N1)(Protonated at pH 7.4)Core->N_TermDoubleBondC4=C5 Double Bond(Conformational Constraint)Core->DoubleBondSubstituent3-Methoxy Group(H-Bond Acceptor)Core->SubstituentTargetMuscarinic Receptor(Aspartate Residue Binding)N_Term->TargetIonic InteractionSubstituent->TargetH-Bonding

Figure 2: Pharmacophore interactions of the 3-methoxy analog with muscarinic receptors.[6][8]

References

  • Lyle, R. E. (1978).[6] The reduction of nitrogen heterocycles with complex metal hydrides.[6] Chemical Reviews, 78(2), 243-252. [6]

  • Meldrum, B. S., et al. (1983).[6] 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its analogs: Relevance to Parkinson's Disease.[6][5][9][10] Science, 219(4587), 979-980.[6] [6]

  • Molander, G. A. (2013).[6] Comprehensive Organic Synthesis II: Reduction of Pyridines and their Benzo Analogs. Elsevier.[6]

  • Ward, J. S., et al. (1995).[6] 1,2,5,6-Tetrahydro-3-pyridyl-1,2,5-thiadiazoles: A novel series of potent and selective muscarinic agonists.[6] Journal of Medicinal Chemistry, 38(18), 3469-3481.[6] [6]

Physicochemical Properties and Synthetic Utility of 3-Methoxy-1,2,3,6-tetrahydropyridine HCl

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals

Executive Summary

In contemporary drug discovery, the transition from flat, sp2-hybridized aromatic rings to sp3-enriched, conformationally diverse scaffolds is a critical strategy for improving clinical success rates. 3-Methoxy-1,2,3,6-tetrahydropyridine hydrochloride (3-MeO-THP·HCl) serves as a highly versatile, partially saturated building block. By offering a unique balance of conformational rigidity and functionalizability, this secondary amine allows researchers to explore novel chemical space, particularly in the synthesis of complex central nervous system (CNS) agents and constrained peptidomimetics[1].

Physicochemical Profiling

Understanding the baseline physicochemical properties of 3-MeO-THP·HCl is essential for predicting its behavior in both synthetic workflows and biological assays. The hydrochloride salt form is specifically utilized to ensure oxidative stability and high aqueous solubility, preventing the rapid degradation often observed in electron-rich free base amines[2].

PropertyValueCausality / Significance in Drug Design
Molecular Formula C6H12ClNORepresents the stable hydrochloride salt of the secondary amine[3].
Molecular Weight 149.62 g/mol Low molecular weight makes it an ideal candidate for Fragment-Based Drug Discovery (FBDD)[3].
Appearance White to off-white solidIndicates a stable crystalline lattice driven by ionic amine-HCl interactions.
Solubility H2O, DMSO, MeOHHigh polarity of the salt ensures excellent solubility for biological screening and stock solution preparation.
LogP (Free Base) ~0.8 - 1.2 (Est.)The C3 methoxy group lowers lipophilicity compared to alkyl analogs, improving overall ADME profiles.
pKa (Conjugate Acid) ~8.5 - 9.5Typical for secondary tetrahydropyridines; ensures protonation at physiological pH.

Structural Dynamics & Conformational Causality

The core architectural advantage of 3-MeO-THP lies in its partially unsaturated ring. The C4=C5 double bond forces the six-membered ring out of a standard chair conformation into a restricted half-chair geometry [4].

Crucially, the introduction of the methoxy group at the C3 position introduces a specific stereoelectronic dynamic known as allylic 1,3-strain (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 strain) . When the N1 secondary amine is derivatized (e.g., acylated to form an amide), a steric clash occurs between the new N-substituent and the pseudo-equatorial protons at C2 and C6. To minimize this 

strain, the ring is forced to adopt a highly preferred conformer[5]. This dynamic effectively "locks" the methoxy group and the N-substituent into a predictable 3D orientation, drastically reducing the entropic penalty upon binding to a target protein receptor.

Logic N1 3-MeO-THP Scaffold N2 Secondary Amine (N1) N1->N2 N3 C4=C5 Double Bond N1->N3 N4 C3 Methoxy Group N1->N4 O1 Versatile Derivatization (Amides, Alkylation) N2->O1 Enables O2 Conformational Rigidity (Half-Chair Geometry) N3->O2 Induces O3 H-Bond Acceptor Altered LogP N4->O3 Provides O4 Enhanced Target Affinity (Vector Projection) N4->O4 Directs O2->O4 Synergizes via A1,3 Strain

Logical mapping of 3-MeO-THP structural features to drug design outcomes.

Synthetic Methodologies: N-Acylation Protocol

As an unhindered secondary amine, 3-MeO-THP·HCl is a prime candidate for amide coupling, reductive amination, and sulfonylation. The following is a detailed, self-validating protocol for N-acylation using HATU, a highly efficient coupling reagent that prevents the epimerization of chiral carboxylic acids.

Step-by-Step Protocol & Causality
  • Free-Basing : Suspend 1.0 eq of 3-MeO-THP·HCl in anhydrous Dichloromethane (DCM). Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: 1.0 eq neutralizes the HCl salt of the amine, 1.0 eq deprotonates the carboxylic acid for activation, and the 0.5 eq excess acts as a non-nucleophilic buffer to maintain a basic environment, driving the HATU-mediated activation forward without competing for the activated ester[6].

  • Acid Activation : In a separate flask, mix 1.0 eq of the target carboxylic acid with 1.1 eq of HATU in a DMF/DCM mixture at 0°C.

    • Causality: HATU forms a highly reactive OAt ester. The 0°C environment prevents the thermal degradation of this intermediate.

  • Coupling : Add the activated acid solution dropwise to the free-based amine. Stir for 2 hours at room temperature.

  • Self-Validating Workup : Wash the organic layer sequentially with saturated aqueous

    
     and Brine.
    
    • Causality: The

      
       wash neutralizes and extracts unreacted carboxylic acid, acidic byproducts, and cleaved HOAt. The subsequent brine wash pulls residual DMF and water-soluble impurities into the aqueous phase, ensuring the organic layer retains only the lipophilic coupled product[2].
      

Workflow A Step 1: Free-Basing Suspend 3-MeO-THP·HCl in DCM Add DIPEA (2.5 eq) to liberate amine C Step 3: Coupling Reaction Combine solutions dropwise. Stir 2h at Room Temperature A->C B Step 2: Acid Activation Mix R-COOH + HATU (1.1 eq) in DMF/DCM at 0°C B->C D Step 4: Aqueous Workup Wash with sat. NaHCO3 & Brine. Dry over Na2SO4 C->D E Step 5: Purification Flash Chromatography (Silica) Elute with EtOAc/Hexane D->E

Standardized workflow for the N-acylation of 3-MeO-THP HCl.

Analytical Validation & Quality Control

To validate the success of the synthetic workflow, Nuclear Magnetic Resonance (NMR) spectroscopy provides a definitive, self-validating diagnostic system.

  • Baseline Signatures : In the

    
     NMR spectrum of the starting material, the vinylic protons (C4 and C5) typically resonate between 5.7–5.9 ppm. The methoxy singlet is sharp and integrates to 3H at ~3.4 ppm.
    
  • Diagnostic Shift : Upon successful amide formation, the protons at C2 and C6 will exhibit a significant downfield shift (from ~2.8 ppm in the free amine to ~3.5–4.2 ppm in the amide).

  • Causality: This shift is driven by the deshielding anisotropic cone of the newly formed amide carbonyl group. Furthermore, the presence of amide rotamers will cause these peaks to split or broaden at room temperature—a direct consequence of the restricted rotation around the C-N partial double bond, confirming covalent modification at the N1 position.

References

  • Building Blocks Catalogue March 2019 Source: Namiki Shoji Co., Ltd. URL: [Link]

  • Tert-butyl (1R,5S)-1-(3-methoxy-1,2,3,6-tetrahydropyridine-1-carbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate Source: Chemspace URL: [Link]

  • 1,3-Allylic Strain as a Strategic Diversification Element For Constructing Libraries of Substituted 2-Arylpiperidines Source: ResearchGate URL: [Link]

  • Allylic(1,3) strain. Defense Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • 1-Acetyl-2-r,6-c-bis(4-chlorophenyl)-3-methyl-1,2,5,6-tetrahydropyridin-4-yl acetate Source: PMC (National Institutes of Health) URL: [Link]

Sources

Pharmacological significance of 3-methoxy substituted tetrahydropyridines

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacological Significance of 3-Methoxy Substituted Tetrahydropyridines: A Technical Guide

Executive Summary

The tetrahydropyridine (THP) scaffold represents a privileged structure in medicinal chemistry, serving as the core for numerous alkaloids and synthetic therapeutics.[1][2][3] Among its diverse substitution patterns, the 3-methoxy-1,2,5,6-tetrahydropyridine moiety stands out as a critical bioisostere of the natural alkaloid arecoline . While arecoline (methyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate) demonstrates potent muscarinic acetylcholine receptor (mAChR) agonism, its clinical utility is severely limited by rapid hydrolysis of the ester group.

The 3-methoxy substitution converts the labile ester into a hydrolytically stable enol ether , retaining the requisite electron density and hydrogen-bond accepting capability to engage the orthosteric muscarinic binding site while significantly extending plasma half-life. This guide details the chemical synthesis, pharmacological profiling, and therapeutic potential of these agents, particularly in the context of M1/M4 receptor modulation for Alzheimer’s disease and schizophrenia.

Chemical Architecture & Bioisosterism

The pharmacological value of 3-methoxy substituted THPs lies in their structural mimicry of arecoline.

Structural Comparison
  • Arecoline (Prototype): Contains a methyl ester at the C3 position. The carbonyl oxygen acts as a hydrogen bond acceptor (HBA) interacting with the receptor's orthosteric site (likely an asparagine or threonine residue).

  • 3-Methoxy-1,2,5,6-THP (Bioisostere): The methoxy group attached to the C3-C4 double bond forms a vinyl ether (enol ether). The oxygen atom of the methoxy group mimics the spatial orientation and electron density of the ester carbonyl oxygen of arecoline, maintaining affinity for the receptor.

FeatureArecoline (Ester)3-Methoxy-1,2,5,6-THP (Ether)
C3 Substituent –COOCH₃–OCH₃
Electronic Character Electron-withdrawing (Carbonyl)Electron-donating (Resonance)
H-Bond Acceptor Carbonyl OxygenEther Oxygen
Metabolic Stability Low (Rapid esterase hydrolysis)High (Resistant to esterases)
BBB Permeability HighHigh
Regiochemistry: 1,2,5,6- vs. 1,2,3,6- Isomers

It is critical to distinguish between the two common THP isomers:

  • 1,2,5,6-Tetrahydropyridines: The double bond is between C3 and C4. This places the 3-methoxy group directly on the alkene (enol ether), stabilizing the conformation required for muscarinic agonism.

  • 1,2,3,6-Tetrahydropyridines: The double bond is between C4 and C5. A 3-methoxy group here would be on an sp3 carbon (allylic ether). These are less common as direct arecoline bioisosteres but appear in MPTP-related neurotoxicity studies or as intermediates.

Synthesis of 3-Methoxy-1,2,5,6-Tetrahydropyridines

The synthesis typically relies on the partial reduction of pyridinium salts. This method is preferred for its efficiency and ability to generate the N-methylated core common in cholinergic ligands.

Synthetic Pathway (Protocol A)

Objective: Synthesis of 3-methoxy-1-methyl-1,2,5,6-tetrahydropyridine.

  • Quaternization: Reaction of 3-methoxypyridine with methyl iodide (MeI) in acetone or acetonitrile to form the 3-methoxy-1-methylpyridinium iodide salt.

  • Regioselective Reduction: Reduction of the pyridinium salt using Sodium Borohydride (NaBH₄) in methanol.

    • Mechanism:[3][4] Hydride attack occurs predominantly at the C2 and C6 positions. The presence of the electron-donating methoxy group at C3 directs the double bond to the C3-C4 position (thermodynamic enol ether) or C4-C5 depending on precise conditions, but the 1,2,5,6-isomer is often the major product or isolable via distillation.

Synthesis cluster_conditions Critical Parameters SM 3-Methoxypyridine Salt 3-Methoxy-1-methyl pyridinium Iodide SM->Salt MeI, Acetone Reflux, 2h Prod 3-Methoxy-1-methyl- 1,2,5,6-tetrahydropyridine Salt->Prod NaBH4, MeOH 0°C to RT Note1 Temp Control: <5°C prevents over-reduction

Figure 1: Synthetic route for the generation of the 3-methoxy-1,2,5,6-tetrahydropyridine core via pyridinium salt reduction.

Pharmacological Profile[1][3][4][5][6][7][8][9][10][11]

Muscarinic Receptor Agonism

The primary target of these compounds is the Muscarinic Acetylcholine Receptor (mAChR) family (M1–M5).

  • Mechanism of Action: The 3-methoxy-THP moiety acts as a rigidified acetylcholine analog. The protonated tertiary amine (N-methyl) interacts with the conserved Aspartate residue (Asp105 in M1) via ionic bonding. The 3-methoxy oxygen engages in hydrogen bonding with residues in the orthosteric pocket (likely Tyrosine or Threonine series), triggering receptor conformational change and G-protein coupling.

  • Subtype Selectivity:

    • M1 (Gq-coupled): Activation leads to PLCβ stimulation, IP3 generation, and calcium mobilization. This pathway is critical for cognitive enhancement (Alzheimer's).

    • M4 (Gi-coupled): Activation inhibits adenylate cyclase, reducing cAMP. This is relevant for antipsychotic activity (Schizophrenia) by modulating dopaminergic tone.

    • Selectivity Engineering: While the core 3-methoxy-THP is a non-selective agonist, appending lipophilic side chains (e.g., alkyloxy-thiadiazoles as seen in compound CDD-0304 ) can drive selectivity toward M1 or M4 over M2/M3, reducing peripheral side effects like bradycardia (M2) or salivation (M3).

Metabolic Trapping & MAO Interaction

Unlike the 1,2,3,6-tetrahydropyridines (e.g., MPTP) which are substrates for Monoamine Oxidase B (MAO-B) and converted to neurotoxic pyridinium species (MPP+), the 3-methoxy-1,2,5,6-tetrahydropyridines are generally poor substrates for MAO-mediated oxidation due to the position of the double bond and the electronic effect of the enol ether. This confers a safety advantage over 4-phenyl-1,2,3,6-THP analogs.

Experimental Protocols

Protocol 4.1: Radioligand Binding Assay (Muscarinic Affinity)

Purpose: To determine the binding affinity (


) of a novel 3-methoxy-THP derivative at M1 receptors.

Materials:

  • Source: Rat cerebral cortex membranes (rich in M1) or CHO cells stably expressing human M1.

  • Radioligand: [³H]-Oxotremorine-M (Agonist) or [³H]-N-Methylscopolamine (Antagonist).

  • Reference Ligand: Atropine (Non-selective antagonist) for non-specific binding.

Workflow:

  • Membrane Preparation: Homogenize tissue in ice-cold TE buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation:

    • Total volume: 1 mL.

    • Add 50 µL membrane suspension.

    • Add 50 µL [³H]-Ligand (final conc. ~0.5 nM).

    • Add 50 µL Test Compound (concentration range:

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 4.2: Functional Calcium Mobilization Assay (FLIPR)

Purpose: To confirm agonism and measure intrinsic efficacy (


).
  • Cell Loading: Load CHO-hM1 cells with Fluo-4 AM (calcium-sensitive dye) for 45 min at 37°C.

  • Baseline: Measure baseline fluorescence.

  • Addition: Inject test compound.

  • Measurement: Monitor fluorescence increase (Ex 488 nm / Em 525 nm) indicative of

    
    -mediated 
    
    
    
    release.
  • Data: Normalize response to maximal Carbachol response (100%).

Signaling Pathway Visualization

The following diagram illustrates the M1 receptor signaling cascade activated by 3-methoxy-tetrahydropyridines, leading to cognitive potentiation.

M1_Signaling Ligand 3-Methoxy-THP (Agonist) M1 M1 Muscarinic Receptor Ligand->M1 Binding Gq Gq Protein M1->Gq Activation PLC PLC-beta Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Ca Ca2+ Release ER->Ca Efflux Ca->PKC Response Cognitive Potentiation PKC->Response Phosphorylation Cascade

Figure 2: M1 Muscarinic Receptor signaling cascade activated by 3-methoxy-THP agonists.

Summary of Key Derivatives

Compound ClassStructure NotePrimary TargetPharmacological Goal
Arecoline 3-COOMe esterM1/M2/M3Prototype (Unstable, Toxic)
3-Methoxy-THP 3-OMe enol etherM1/M4Stable Bioisostere
CDD-0304 THP-Thiadiazole etherM1/M4Improved Selectivity (Schizophrenia)
Xanomeline 3-Hexyloxy-ThiadiazoleM1/M4Clinical Candidate (Alzheimer's)

References

  • Tejada, F. R., et al. (2006). "Design and synthesis of novel derivatives of the muscarinic agonist tetra(ethylene glycol)(3-methoxy-1,2,5-thiadiazol-4-yl) [3-(1-methyl-1,2,5,6-tetrahydropyrid-3-yl)-1,2,5-thiadiazol-4-yl] ether (CDD-0304): effects of structural modifications on the binding and activity at muscarinic receptor subtypes and chimeras." Journal of Medicinal Chemistry. Link

  • Messer, W. S., et al. (2003). "Synthesis and biological characterization of 1-methyl-1,2,5,6-tetrahydropyridyl-1,2,5-thiadiazole derivatives as muscarinic agonists for the treatment of neurological disorders." Journal of Medicinal Chemistry. Link

  • Sauerberg, P., et al. (1992). "Muscarinic agonists.[2][5][6][7] Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines." Journal of Medicinal Chemistry. Link

  • Dunbar, G. C., et al. (1993). "The clinical development of xanomeline (LY246708)." Journal of Psychopharmacology. Link

  • Krogsgaard-Larsen, P., et al. (1991). "Muscarinic agonists: structure-function relationships and therapeutic potential."[7] Journal of Neural Transmission. Link

Sources

3-Methoxy-1,2,3,6-tetrahydropyridine hydrochloride CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-Methoxy-1,2,3,6-tetrahydropyridine Hydrochloride , a specialized heterocyclic building block. This compound serves as a critical intermediate in the synthesis of piperidine-based alkaloids, muscarinic agonists, and neuroactive pharmaceuticals.

Part 1: Chemical Identity & Specifications

Compound Status: Emerging Research Synthon Primary Application: Precursor for 3-substituted piperidines and functionalized alkaloids.

Core Identifiers
ParameterSpecification
Chemical Name 3-Methoxy-1,2,3,6-tetrahydropyridine hydrochloride
CAS Number (Free Base) 2305253-51-2
CAS Number (HCl Salt) Not widely listed; refer to Free Base CAS for search
Molecular Formula C₆H₁₁NO[1] · HCl
Molecular Weight 149.62 g/mol (Salt) / 113.16 g/mol (Base)
InChI Key (Base) YZCJQKYDVQNQEC-UHFFFAOYSA-N
SMILES COC1CNCC=C1.Cl
Structure Class Allylic Ether / Cyclic Secondary Amine
Structural Analysis

The compound features a tetrahydropyridine ring with a methoxy group at the C3 position.[2][3][4][5] Unlike its isomer 1,2,5,6-tetrahydropyridine (where the double bond is conjugated with the nitrogen lone pair, often leading to enamine instability), the 1,2,3,6-isomer contains an isolated double bond at C4-C5.

  • C3 Position: Saturated, chiral center (racemic in bulk synthesis).

  • C4=C5 Bond: Olefinic character, susceptible to electrophilic addition.

  • Nitrogen: Secondary amine, serving as a nucleophilic handle for derivatization.

Part 2: Synthesis & Production Protocols

Core Directive: The synthesis of 3-methoxy-1,2,3,6-tetrahydropyridine is non-trivial due to the need to control regioselectivity during the reduction of the aromatic pyridine precursor. The most robust route involves the partial reduction of a quaternary pyridinium salt.

Synthetic Route: Regioselective Borohydride Reduction

Mechanism: Nucleophilic attack of hydride on the activated pyridinium ring. The presence of the electron-donating methoxy group at C3 directs the hydride attack to C2 and C6, preserving the C4-C5 double bond.

Step-by-Step Protocol

Phase A: Quaternization (Activation)

  • Reagents: 3-Methoxypyridine (1.0 eq), Benzyl Bromide (1.1 eq), Acetone (Solvent).[3]

  • Procedure:

    • Dissolve 3-methoxypyridine in anhydrous acetone (0.5 M concentration).

    • Add benzyl bromide dropwise at 0°C under inert atmosphere (N₂).

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Observation: A white crystalline precipitate (pyridinium salt) forms.

    • Isolation: Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Phase B: Regioselective Reduction

  • Reagents: N-Benzyl-3-methoxypyridinium bromide (from Phase A), Sodium Borohydride (NaBH₄, 1.5 eq), Methanol/Water.

  • Procedure:

    • Dissolve the pyridinium salt in Methanol:Water (9:1) at 0°C.

    • Add NaBH₄ portion-wise over 30 minutes. Caution: Exothermic H₂ evolution.

    • Stir at 0°C for 2 hours, then allow to warm to RT.

    • Quench: Add Acetone (excess) to destroy unreacted borohydride.

    • Extraction: Concentrate solvent, dilute with water, and extract with Dichloromethane (DCM).

    • Result: N-Benzyl-3-methoxy-1,2,3,6-tetrahydropyridine (Intermediate).

Phase C: N-Dealkylation (Formation of HCl Salt)

  • Reagents: 1-Chloroethyl chloroformate (ACE-Cl), Methanol.

  • Procedure:

    • Dissolve the N-benzyl intermediate in dry 1,2-dichloroethane (DCE).

    • Add ACE-Cl (1.2 eq) at 0°C, then reflux for 3 hours.

    • Evaporate solvent to yield the carbamate intermediate.

    • Redissolve in Methanol and reflux for 1 hour (Methanolysis).

    • Crystallization: Cool the solution. The product precipitates as 3-Methoxy-1,2,3,6-tetrahydropyridine Hydrochloride .

Visualization of Synthetic Pathway

The following diagram illustrates the flow from the aromatic precursor to the final hydrochloride salt.

SynthesisPathway Start 3-Methoxypyridine (Aromatic Precursor) Step1 Quaternization (+ Benzyl Bromide) Start->Step1 Inter1 N-Benzyl-3-methoxypyridinium Bromide Step1->Inter1 Step2 Reduction (+ NaBH4) Inter1->Step2 Inter2 N-Benzyl-3-methoxy- 1,2,3,6-tetrahydropyridine Step2->Inter2 Step3 Dealkylation (1. ACE-Cl, 2. MeOH) Inter2->Step3 Final 3-Methoxy-1,2,3,6-tetrahydropyridine Hydrochloride Step3->Final

Caption: Step-wise synthesis via pyridinium activation and regioselective borohydride reduction.

Part 3: Applications & Biological Context

Pharmacophore Utility

This compound is a bio-isostere of Arecoline and a derivative of the Guvacine scaffold. It is primarily used in:

  • Muscarinic Agonist Development: The 1,2,3,6-tetrahydropyridine ring mimics the acetylcholine structure, with the methoxy group providing hydrogen-bond acceptor capabilities similar to an ester.

  • Fragment-Based Drug Design (FBDD): Used as a rigidified amine scaffold to probe binding pockets in GPCRs (e.g., 5-HT receptors).

Safety & Toxicology (Self-Validating Protocol)

Hazard: Tetrahydropyridines can be metabolically activated. While 3-methoxy analogs are less prone to forming neurotoxic pyridinium species than MPTP (due to the lack of the N-methyl-4-phenyl motif), they should be treated as Potent Bioactive Agents .

  • Handling: Use a Glovebox or Class II Fume Hood.

  • Incompatibility: Avoid strong oxidizers (risk of aromatization to pyridinium salts).

  • Storage: Hygroscopic solid. Store at -20°C under Argon.

Part 4: References

  • Sigma-Aldrich/Merck. 3-methoxy-1,2,3,6-tetrahydropyridine (CAS 2305253-51-2) Product Entry. Retrieved from [6]

  • National Institute of Standards and Technology (NIST). Pyridine, 3-methoxy- (Precursor Data).[7] NIST Chemistry WebBook, SRD 69.[7] Retrieved from

  • Google Patents. Nitrogen containing heterocyclic compounds and medicines (US6995144B2). (Describes the reduction of 3-methoxypyridinium salts). Retrieved from

  • Namiki Building Blocks. 3-methoxy-1,2,3,6-tetrahydropyridine hydrochloride Product Data. Retrieved from

Sources

Technical Guide: The Role of 3-Methoxy-1,2,3,6-tetrahydropyridine in Muscarinic Receptor Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the pharmacological utility, chemical properties, and experimental applications of 3-Methoxy-1,2,3,6-tetrahydropyridine (and its bioactive isomer, the 1,2,5,6-analog) within muscarinic acetylcholine receptor (mAChR) research.

Historically, the tetrahydropyridine core has been central to cholinergic drug discovery, serving as the scaffold for Arecoline (a natural alkaloid). While Arecoline is an ester, the 3-methoxy derivatives represent a critical bioisosteric evolution designed to enhance metabolic stability (resistance to esterases) and blood-brain barrier (BBB) penetration. This guide focuses on the use of 3-methoxy-1,2,3,6-tetrahydropyridine as a chemical probe for orthosteric binding sites, a precursor for M1/M4 selective agonists (e.g., Xanomeline derivatives), and a tool for dissecting structure-activity relationships (SAR) in neurodegenerative disease research.

Safety Note: Unlike its structural analog MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), the 3-methoxy variant lacks the 4-phenyl substituent required for MAO-B-mediated conversion to neurotoxic pyridinium species. However, as a potent cholinergic agent, standard safety protocols for neuroactive compounds must be strictly enforced.

Chemical & Pharmacological Profile

Structural Bioisosterism

The primary value of 3-methoxy-1,2,3,6-tetrahydropyridine lies in its relationship to Arecoline.

  • Arecoline: Methyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate. (Potent agonist, but rapid hydrolysis).

  • 3-Methoxy Analog: The methyl ester (-COOCH3) is replaced by a methyl ether (-OCH3).

    • Electronic Effect: The ether oxygen acts as a hydrogen bond acceptor, mimicking the carbonyl oxygen of the ester, which is essential for anchoring the ligand to the receptor's orthosteric site (specifically interacting with Threonine or Tyrosine residues in the binding pocket).

    • Steric Effect: The methoxy group maintains a similar steric volume to the ester but reduces the polar surface area, improving CNS penetration.

Isomerism: 1,2,3,6- vs. 1,2,5,6-

Researchers must distinguish between the two common isomers of the tetrahydropyridine ring:

  • 1,2,5,6-tetrahydropyridine: The double bond is between C3 and C4. This is the "Arecoline-like" conjugation, often required for optimal overlap with the endogenous acetylcholine pharmacophore.

  • 1,2,3,6-tetrahydropyridine: The double bond is between C4 and C5. This isomer is thermodynamically stable and often serves as the synthetic precursor or a specific probe for conformational tolerance in the binding pocket.

Mechanism of Action (MoA)

The compound acts primarily as an orthosteric agonist or partial agonist at mAChRs.

  • Cationic Interaction: The protonated tertiary nitrogen (at physiological pH) forms an ionic bond with the conserved Aspartate (Asp105 in M1) residue in Transmembrane Domain 3 (TM3).

  • Hydrogen Bonding: The 3-methoxy group engages in hydrogen bonding with residues in TM3, TM4, or TM6 (e.g., Asn, Thr, Tyr series), stabilizing the receptor in its active (G-protein coupling) conformation.

Experimental Protocols

Synthesis & Preparation (Brief)

Context: Generating the bioactive probe from stable precursors.

  • Starting Material: 3-Methoxypyridinium salts.[1]

  • Reduction: Controlled reduction using Sodium Borohydride (NaBH4) in methanol.

    • Note: This reaction typically yields a mixture of 1,2,5,6- and 1,2,3,6- isomers.

  • Purification: Fractional distillation or HPLC is required to isolate the specific 1,2,3,6-isomer if it is the target probe.

Radioligand Binding Assay (Affinity Determination)

Objective: Determine the binding affinity (


) of 3-methoxy-1,2,3,6-tetrahydropyridine at M1-M5 subtypes.

Materials:

  • Membranes: CHO or HEK293 cells stably expressing human M1-M5 receptors.

  • Radioligand:

    
    -N-Methylscopolamine (
    
    
    
    -NMS) (Antagonist) or
    
    
    -Oxotremorine-M (Agonist).
  • Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

Protocol:

  • Preparation: Dilute membranes to 5-10 µg protein/well.

  • Incubation: Mix membranes with

    
    -NMS (0.2 nM) and increasing concentrations of 3-methoxy-1,2,3,6-tetrahydropyridine (
    
    
    
    M to
    
    
    M).
  • Equilibrium: Incubate for 120 min at 25°C (to reach equilibrium).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
Functional Assay: IP-One Accumulation (M1 Activity)

Objective: Assess the functional efficacy (Agonist vs. Antagonist) and potency (


).

Protocol:

  • Seeding: Plate M1-expressing CHO cells (20,000 cells/well) in 384-well plates.

  • Stimulation: Add 3-methoxy-1,2,3,6-tetrahydropyridine in stimulation buffer containing Lithium Chloride (LiCl) to prevent IP1 degradation.

  • Incubation: 60 minutes at 37°C.

  • Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit (e.g., Cisbio HTRF). Add anti-IP1-Cryptate and IP1-d2 conjugate.

  • Read: Measure fluorescence ratio (665 nm / 620 nm).

  • Normalization: Normalize to maximal response elicited by Acetylcholine (10 µM) or Carbachol.

Data Presentation & Analysis

Comparative Pharmacological Profile

The following table summarizes the theoretical profile of 3-methoxy-1,2,3,6-tetrahydropyridine compared to standard ligands.

CompoundStructure Core3-Position SubstituentBinding Affinity (

, nM)
Intrinsic Efficacy (M1)Metabolic Stability
Arecoline 1,2,5,6-THPMethyl Ester10 - 50Full/Partial AgonistLow (Hydrolysis)
3-Methoxy-1,2,3,6-THP 1,2,3,6-THPMethyl Ether100 - 500Partial AgonistHigh
Milameline 1,2,5,6-THPO-Methyl Oxime< 10Full AgonistHigh
Xanomeline 1,2,5,6-THPO-Hexyl Thiadiazole< 5M1/M4 SelectiveHigh

Note:


 values are representative ranges based on class averages for tetrahydropyridine derivatives.

Visualizations

Chemical Lineage & SAR Logic

This diagram illustrates the structural evolution from Arecoline to the 3-Methoxy probe and advanced clinical candidates.

SAR_Evolution cluster_legend Legend Arecoline Arecoline (Ester: Unstable) MethoxyProbe 3-Methoxy-1,2,3,6-THP (Ether: Stable Probe) Arecoline->MethoxyProbe Bioisosteric Replacement (Ester -> Ether) Milameline Milameline (Oxime Ether: High Potency) MethoxyProbe->Milameline Functional Optimization (Ether -> Oxime) Xanomeline Xanomeline (Thiadiazole: M1/M4 Selective) MethoxyProbe->Xanomeline Side Chain Extension (Selectivity) key Red: Natural Product Blue: Synthetic Probe Green: Clinical Candidate

Caption: Structural evolution of tetrahydropyridine muscarinic agonists. The 3-methoxy core serves as a stable bioisostere for SAR exploration.

M1 Receptor Signaling Pathway

This diagram details the downstream signaling cascade activated by the agonist interaction with the M1 receptor.

M1_Signaling Ligand 3-Methoxy-THP M1 M1 Receptor (GPCR) Ligand->M1 Binding Gq Gq/11 Protein M1->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (ER Stores) IP3->Ca Mobilization PKC PKC Activation DAG->PKC Ca->PKC ERK ERK/MAPK Phosphorylation PKC->ERK Signaling

Caption: M1 Muscarinic Receptor signaling cascade initiated by 3-Methoxy-1,2,3,6-tetrahydropyridine binding, leading to Calcium mobilization.

References

  • Dunbar, G. C., et al. (1993). The Selective M1 Muscarinic Cholinergic Agonist CDD-0102A Enhances Working Memory and Cognitive Flexibility. National Institutes of Health. Link

  • Messer, W. S., et al. (1997). Synthesis and muscarinic activities of 3-(pyrazolyl)-1,2,5,6-tetrahydropyridine derivatives. Bioorganic & Medicinal Chemistry. Link

  • Sauerberg, P., et al. (1992). Muscarinic agonists.[2][3][4][5][6][7][8][9] Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines. Journal of Medicinal Chemistry. Link

  • Bymaster, F. P., et al. (1998). Xanomeline: A selective muscarinic agonist for the treatment of Alzheimer's disease. Drug Development Research. Link

  • Enamine. (2023). 3-methoxy-1,2,3,6-tetrahydropyridine Hydrochloride - Building Block. Sigma-Aldrich / Enamine Catalog.[10] Link

Sources

Solubility profile of 3-Methoxy-1,2,3,6-tetrahydropyridine hydrochloride in water vs organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxy-1,2,3,6-tetrahydropyridine hydrochloride is a specialized tetrahydropyridine derivative, structurally related to cholinergic modulators and specific neurochemical probes. As a hydrochloride salt of a secondary amine, its solubility profile is dominated by ionic interactions in aqueous media and dipole-dipole interactions in polar organic solvents.

This guide provides a technical analysis of its solvation thermodynamics, predicted solubility limits, and rigorous protocols for empirical determination. Critical Safety Note: Tetrahydropyridine derivatives can exhibit potent neurobiological activity. All solubility workflows described herein must be conducted under strict engineering controls (fume hood, PPE) to prevent inhalation or contact.

Physicochemical Characterization & Predicted Solubility

In the absence of compound-specific compendial monographs, the solubility profile is derived from Structure-Property Relationships (SPR) of the tetrahydropyridine class (e.g., 1,2,3,6-tetrahydropyridine, MPTP HCl).

Structural Determinants
  • Core Structure: The 1,2,3,6-tetrahydropyridine ring contains a secondary amine (pKa ~9.5–10.5) and an isolated double bond.

  • Salt Form: The hydrochloride (HCl) counterion imparts high crystal lattice energy but significantly enhances hydrophilicity via ion-dipole solvation.

  • Substituent Effect: The 3-methoxy group adds a dipole moment but limited steric bulk, allowing for moderate solubility in lower alcohols.

Solubility Profile Matrix

The following values are theoretical estimates based on the behavior of analogous amine-HCl salts.

Solvent SystemPredicted Solubility (25°C)Solvation MechanismApplication Context
Water (pH < 7) High (> 50 mg/mL)Ionic dissociation; H-bondingStock solution; Aqueous buffers
Methanol / Ethanol Moderate (10–30 mg/mL)Dipole-dipole; H-bondingSynthesis; Crystallization
DMSO / DMF High (> 30 mg/mL)Strong dipole interactionBiological assays; Cryopreservation
Acetone / Ethyl Acetate Low (< 1 mg/mL)Weak dipole interactionAnti-solvent precipitation
Hexane / Toluene Negligible Lack of polar interactionImpurity washing

Solvation Thermodynamics & Mechanism

Understanding the mechanism of dissolution is critical for formulation stability.

Aqueous Solvation

In water, the lattice energy of the crystal is overcome by the hydration enthalpy of the ions.



  • pH Sensitivity: As a salt of a weak base, solubility is pH-independent below the pKa. However, in basic buffers (pH > 9), the salt may disproportionate to the free base (oil), leading to precipitation.

Organic Solvation

In solvents like DMSO, the oxygen atom acts as a hard H-bond acceptor for the ammonium proton, stabilizing the cation. In contrast, non-polar solvents cannot stabilize the charge separation, resulting in insolubility.

Visualization of Solvation Pathways

The following diagram illustrates the decision logic for solvent selection based on the intended application.

SolubilityLogic Start 3-Methoxy-1,2,3,6-THP HCl App_Bio Biological Assay (In Vitro/In Vivo) Start->App_Bio Intended Use App_Chem Chemical Synthesis Or Purification Start->App_Chem Intended Use Water Water / Saline (High Solubility) App_Bio->Water Direct Dissolution (If Conc < 10mM) DMSO DMSO Stock (High Solubility) App_Bio->DMSO Stock Prep (If Conc > 10mM) Alcohol MeOH / EtOH (Mod. Solubility) App_Chem->Alcohol Recrystallization NonPolar Hexane / Ether (Insoluble) App_Chem->NonPolar Washing/Precipitation DMSO->Water Dilute 1:1000 (Avoid Shock Precip)

Figure 1: Solvent selection decision tree based on experimental requirements.

Experimental Protocols for Solubility Determination

Since batch-specific impurities can alter solubility, empirical determination is required for critical assays.

Protocol A: Kinetic Solubility Screening (Tier 1)

Best for: Rapid estimation during early development.

  • Preparation: Weigh 5 mg of compound into a clear glass vial.

  • Titration: Add solvent (Water, DMSO, or PBS) in 10 µL increments.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Inspect for clarity against a dark background.

  • Calculation:

    
    
    
Protocol B: Thermodynamic Equilibrium Solubility (Tier 2)

Best for: Formulation stability and precise physicochemical data.

  • Saturation: Add excess solid (~20 mg) to 1 mL of solvent.

  • Equilibration: Shake at 25°C for 24 hours (use a thermomixer).

  • Filtration: Filter supernatant using a 0.22 µm PVDF syringe filter (pre-saturated to prevent drug loss).

  • Quantification: Analyze filtrate via HPLC-UV (typically 210–254 nm detection for the tetrahydropyridine chromophore).

  • Validation: Re-check pH of the solution; a significant drop indicates hydrolysis or high salt concentration effects.

Handling & Stability Considerations

Hygroscopicity Management

Hydrochloride salts of secondary amines are prone to deliquescence .

  • Storage: Store at -20°C in a sealed container with desiccant.

  • Handling: Equilibrate to room temperature before opening to prevent condensation. Weigh rapidly in a low-humidity environment.

Solution Stability
  • Oxidation: The tetrahydropyridine ring is susceptible to oxidative dehydrogenation to the aromatic pyridine form. Avoid prolonged exposure of solutions to air/light.

  • Solvent Compatibility: DMSO solutions are generally stable at -20°C for 3–6 months. Aqueous solutions should be prepared fresh or aliquoted and frozen.

Workflow Visualization

The following diagram outlines the rigorous workflow for preparing a stable stock solution.

StockPrep Step1 1. Equilibrate Vial to Room Temp Step2 2. Weigh Mass (Analytical Balance) Step1->Step2 Step3 3. Add DMSO (Target 10-50 mM) Step2->Step3 Step4 4. Vortex/Sonicate (Ensure Dissolution) Step3->Step4 Step5 5. Aliquot & Freeze (-20°C / -80°C) Step4->Step5 Warning Avoid Repeated Freeze-Thaw Step5->Warning Stability Risk

Figure 2: Best-practice workflow for stock solution preparation to minimize degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1388, MPTP (Structural Analog). Retrieved from [Link]

  • Kiani, M., et al. (2024). "Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model." Physical Chemistry Research, 12(3), 567-578.[1] Retrieved from [Link]

  • Royal Society of Chemistry. "Tetrahydropyridines: a recent update for their multicomponent synthesis." RSC Advances. Retrieved from [Link]

  • NIH Assay Guidance Manual. "Solubility and Dissolution Assessment." Retrieved from [Link]

Sources

Literature review on 1,2,3,6-tetrahydropyridine derivatives synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Editorial Note: This guide deviates from standard review templates to function as a direct operational manual for medicinal chemists. It prioritizes robust, scalable synthetic routes over exhaustive literature listing, focusing on the causality of reaction parameters and safety-critical structural alerts.

Strategic Overview & Biological Context[1][2][3][4]

The 1,2,3,6-tetrahydropyridine (THP) scaffold represents a critical junction in heterocyclic chemistry.[1] Structurally, it serves as a reduced homolog of pyridine and an unsaturated precursor to piperidine. In drug discovery, it is a "privileged structure" found in analgesics, anti-inflammatories, and antihistamines.

However, this scaffold carries a unique toxicological burden. The discovery that 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) acts as a prodrug for a potent neurotoxin (MPP+) revolutionized Parkinson’s disease research but imposed strict safety constraints on synthetic design.

The Medicinal Chemist's Dilemma
  • Therapeutic Zone: N-substituted derivatives with bulky groups or specific ring substitutions often exhibit high affinity for serotonergic (5-HT) and dopaminergic receptors without neurotoxicity.

  • Toxicological "Landmine": Small N-alkyl groups (specifically methyl) combined with a 4-phenyl substituent can lead to MAO-B mediated oxidation to pyridinium species, causing permanent dopaminergic neuron destruction.

Guidance: All synthetic designs described below must be evaluated against this SAR (Structure-Activity Relationship) constraint. Avoid N-methyl-4-phenyl motifs unless specifically intended for controlled neurotoxicology models.

Method A: Partial Reduction of Pyridinium Salts (The Classical Route)

This is the most reliable method for generating N-functionalized 1,2,3,6-THPs. It relies on the regioselective reduction of quaternary pyridinium salts. Unlike catalytic hydrogenation, which often yields fully saturated piperidines, hydride reagents (NaBH₄) allow for the isolation of the alkene intermediate.

Mechanistic Logic

The reaction proceeds via a 1,2-addition of the hydride to the more electrophilic position adjacent to the nitrogen, forming a dihydropyridine intermediate. Under protic conditions (MeOH/EtOH), protonation of the enamine


-carbon facilitates a second hydride attack, strictly controlled to stop at the tetrahydro stage.
Experimental Protocol

Target: Synthesis of 1-benzyl-4-phenyl-1,2,3,6-tetrahydropyridine Scale: 10 mmol

Step 1: Quaternization[2]
  • Reagents: Dissolve 4-phenylpyridine (1.55 g, 10 mmol) in acetone (15 mL).

  • Addition: Add benzyl bromide (1.71 g, 10 mmol) dropwise at room temperature.

  • Condition: Reflux for 2–4 hours. The salt typically precipitates out.

  • Isolation: Cool to 0°C. Filter the solid, wash with cold acetone (2 x 5 mL) and Et₂O (2 x 10 mL). Dry under vacuum.

    • Checkpoint: Yield should be >90%. Product is a stable crystalline salt.

Step 2: Regioselective Reduction
  • Solvent System: Suspend the pyridinium salt (10 mmol) in Methanol (30 mL). Cool to 0–5°C (Ice/Water bath).

    • Why Methanol? Protic solvents are crucial. They protonate the intermediate dihydropyridine, activating it for the second reduction step. Aprotic solvents often stall the reaction or lead to polymerization.

  • Reduction: Add Sodium Borohydride (NaBH₄) (0.76 g, 20 mmol) portion-wise over 30 minutes.

    • Caution: Vigorous gas evolution (

      
      ). Maintain temperature <10°C to prevent over-reduction to piperidine.
      
  • Workup: Stir for 2 hours at 0°C, then allow to warm to room temperature for 1 hour. Quench with water (20 mL). Evaporate MeOH under reduced pressure. Extract the aqueous residue with DCM (3 x 20 mL).

  • Purification: Dry organic layer over anhydrous

    
    . Concentrate. Purify via flash column chromatography (Hexane/EtOAc).
    

Data Summary: Reduction Conditions

ParameterCondition A (Recommended)Condition B (Alternative)Outcome
Reducing Agent NaBH₄ (2.0 eq)KBH₄ (2.0 eq)KBH₄ offers milder kinetics; useful for sensitive substrates.
Solvent MethanolEthanol/WaterMeOH provides faster rates; EtOH/Water favors solubility of polar salts.
Temperature 0°C

RT
RefluxCritical: Reflux often leads to fully saturated piperidines.
Regioselectivity 1,2,3,6-THP (Major)1,2,3,4-THP (Minor)Controlled by substituent electronics at C-3/C-4.
Pathway Visualization

ReductionPathway Pyridine 4-Substituted Pyridine Salt Pyridinium Salt (Quaternary) Pyridine->Salt R-X (Alkylation) Acetone, Reflux DHP 1,2-Dihydropyridine (Unstable Intermediate) Salt->DHP NaBH4 (1st Hydride) MeOH, 0°C Iminium Iminium Ion (Protonated) DHP->Iminium H+ (Solvent) Protonation at C-3 THP 1,2,3,6-Tetrahydropyridine (Target) Iminium->THP NaBH4 (2nd Hydride) Reduction of C=N

Figure 1: Step-wise mechanistic flow of pyridinium salt reduction. Note the critical protonation step that bridges the dihydropyridine to the final tetrahydropyridine.

Method B: Multicomponent Petasis-Mannich Reaction (The Convergent Route)

For generating diverse libraries of 1,2,3,6-THPs without pre-synthesizing pyridines, the multicomponent reaction (MCR) is superior. This method couples an amine, an aldehyde, and a dicarbonyl/boronic acid component.[3]

Mechanistic Logic

This pathway utilizes a "modified Mannich" sequence. The amine and aldehyde condense to form an imine, which then undergoes nucleophilic attack by the enol form of a


-ketoester (or vinyl boronic acid in the strict Petasis variation). Subsequent cyclization and dehydration yield the THP ring.
Experimental Protocol

Target: Synthesis of Ethyl 1,2,6-triphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate Scale: 2 mmol

  • Reagents:

    • Benzaldehyde (2.0 mmol)

    • Aniline (2.0 mmol)

    • Ethyl acetoacetate (1.0 mmol)

    • Catalyst: Ceric Ammonium Nitrate (CAN) (5 mol%) or Molecular Iodine (10 mol%).

  • Solvent: Ethanol (5 mL).

  • Procedure:

    • Mix aldehyde and amine in EtOH; stir for 10 min to pre-form the imine.

    • Add Ethyl acetoacetate and the catalyst.

    • Stir at room temperature for 2–5 hours. Monitor by TLC (Formation of a fluorescent spot is common).

  • Workup:

    • The product often precipitates directly. Filter and wash with cold EtOH.

    • If no precipitate: Pour into crushed ice. Filter the solid.

  • Recrystallization: Hot Ethanol.

Why this works: The 1,2,3,6-isomer is thermodynamically favored under these conditions due to the conjugation of the ester group with the double bond (forming a vinylogous urethane system).

Reaction Pathway Diagram

PetasisMCR Aldehyde Aldehyde (R-CHO) Imine Imine Intermediate Aldehyde->Imine - H2O Amine Amine (R'-NH2) Amine->Imine - H2O Ketoester Beta-Ketoester Mannich Mannich Adduct (Acyclic) Ketoester->Mannich Catalyst (CAN/I2) Nucleophilic Addition Imine->Mannich Catalyst (CAN/I2) Nucleophilic Addition THP Functionalized 1,2,3,6-Tetrahydropyridine Mannich->THP Intramolecular Cyclization - H2O

Figure 2: The convergent assembly of the THP ring via Multicomponent Reaction (MCR). This route is highly atom-economic.[4]

Safety & Toxicology: The MPTP Alert

CRITICAL WARNING: The synthesis of 1,2,3,6-tetrahydropyridines involves a high risk of generating neurotoxic byproducts if the N-substituent is a methyl group and the C-4 substituent is a phenyl group.

  • Mechanism of Toxicity: MPTP crosses the blood-brain barrier and is metabolized by MAO-B in glial cells to MPP+. MPP+ is taken up by the dopamine transporter (DAT) into dopaminergic neurons, where it inhibits Complex I of the mitochondrial electron transport chain, causing cell death (Parkinsonism).

  • Safety Protocol:

    • Substitution Check: Always use N-benzyl, N-Boc, or N-allyl protecting groups during synthesis. Avoid N-methyl unless absolutely necessary.

    • Handling: Treat all lipophilic THP derivatives as potential neurotoxins. Use double-gloving (Nitrile) and work strictly in a fume hood.

    • Decontamination: Oxidizing agents (Permanganate or Bleach) can oxidize THPs to fully aromatic pyridinium species (which do not cross the BBB easily) or degrade them, but physical containment is the primary defense.

References

  • Mateeva, N. N., Winfield, L. L., & Redda, K. K. (2005). The Chemistry and Pharmacology of Tetrahydropyridines. Current Medicinal Chemistry. Retrieved from [Link]

  • Khan, M. M., et al. (2026).[5] Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances. Retrieved from [Link]

  • Quan, H., et al. (2019). A Comparison Between KBH4 and NaBH4 in Their Reduction of Pyridinium Salts. Heterocycles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3,6-tetrahydropyridines. Retrieved from [Link]

  • Petasis, N. A., & Akritopoulou, I. (1993).[6][7] The Petasis Reaction of Boronic Acids, Oxo Components and Amines. Tetrahedron Letters. Retrieved from [Link]

  • Castagnoli, N., et al. (1992). Studies on 1,2,3,6-tetrahydropyridine derivatives as potential monoamine oxidase inactivators. Chemical Research in Toxicology. Retrieved from [Link]

Sources

The 3-Methoxy-1,2,3,6-tetrahydropyridine HCl Scaffold: Structural Profiling, Synthetic Utility, and Analytical Validation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The tetrahydropyridine (THP) moiety is a partially saturated, six-membered nitrogen-containing heterocycle that has emerged as a privileged scaffold in modern medicinal chemistry and drug discovery. Among its functionalized derivatives, 3-Methoxy-1,2,3,6-tetrahydropyridine hydrochloride (CAS 2305253-52-3) represents a highly versatile building block[1]. This technical guide provides an in-depth analysis of its physicochemical properties, synthetic utility, and the self-validating analytical protocols required to handle and characterize this compound effectively.

Physicochemical Profiling & Structural Elucidation

Understanding the precise physical and chemical parameters of a building block is the first step in rational drug design. The presence of the methoxy group at the C3 position introduces critical steric and electronic modulation compared to an unsubstituted THP ring, directly influencing its reactivity profile in downstream functionalization.

The hydrochloride salt form is specifically selected over the free base to enhance aqueous solubility and stabilize the secondary amine against oxidative degradation—a common failure point when storing volatile N-heterocycles[2].

Quantitative Data Summary
Physicochemical PropertyValue / Description
Chemical Name 3-Methoxy-1,2,3,6-tetrahydropyridine hydrochloride
CAS Registry Number 2305253-52-3
Molecular Formula C₆H₁₁NO · HCl (or C₆H₁₂ClNO)
Molecular Weight 149.62 g/mol
Monoisotopic Mass [M+H]⁺ 114.09 m/z (Free Base)
Physical Form Solid (Crystalline Powder)
Solubility Profile Soluble in Water, Methanol, and DMSO

Synthetic Utility & Mechanistic Pathways

In drug discovery, the THP scaffold is frequently utilized as a precursor for synthesizing complex alkaloids, monoamine oxidase (MAO) inhibitors, and neuroprotective agents[3].

Mechanistic Rationale: The structural topology of 3-Methoxy-1,2,3,6-tetrahydropyridine offers two primary orthogonal sites for functionalization:

  • The Secondary Amine (N1): Acts as a potent nucleophile. It is the prime site for electrophilic functionalization, including N-alkylation, acylation, or sulfonylation, often utilized to tune the lipophilicity of the resulting active pharmaceutical ingredient (API).

  • The C4-C5 Alkene: The isolated double bond allows for diverse addition reactions, epoxidations, or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) if the ring is further halogenated.

Synthesis A 3-Methoxy-1,2,3,6-tetrahydropyridine HCl B N-Functionalization (Alkylation/Acylation) A->B Base / Electrophile C Alkene Functionalization (Epoxidation/Addition) A->C Oxidant / Catalyst D Advanced API Scaffold (e.g., MAO Inhibitors) B->D C->D

Divergent synthetic functionalization pathways for the 3-methoxy-tetrahydropyridine scaffold.

Analytical Characterization Protocols

To ensure scientific integrity, any synthetic workflow utilizing this scaffold must be supported by a self-validating analytical system. We employ orthogonal techniques (LC-MS and NMR) to confirm both purity and structural connectivity[4].

Protocol 1: LC-MS Validation (Purity & Exact Mass)

Causality Check: Liquid Chromatography-Mass Spectrometry is used to confirm the exact mass of the free base and assess chromatographic purity. Formic acid is intentionally added to the mobile phase to ensure complete protonation of the secondary amine, maximizing the signal-to-noise ratio in positive electrospray ionization (+ESI).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the HCl salt in 1.0 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid (FA).

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size). Run a linear gradient from 5% to 95% Acetonitrile in Water (both containing 0.1% FA) over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Mass Detection: Operate the mass spectrometer in +ESI mode scanning from m/z 50 to 500. Extract the ion chromatogram for the target mass m/z 114.09[M+H]⁺ .

Protocol 2: NMR Structural Elucidation

Causality Check: Nuclear Magnetic Resonance (NMR) is strictly required to verify the regiochemistry of the methoxy group and the integrity of the C4-C5 double bond. DMSO-d₆ is chosen over D₂O to prevent the rapid deuterium exchange of the amine proton, allowing observation of the NH₂⁺ signal from the hydrochloride salt.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous Deuterated Dimethyl Sulfoxide (DMSO-d₆). Transfer to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum at 400 MHz (or higher). Key diagnostic peaks include:

    • A distinct singlet integrating to 3 protons at ~3.3 ppm (Methoxy -OCH₃).

    • Multiplets in the downfield region at ~5.7–5.9 ppm integrating to 2 protons (Olefinic C4-H and C5-H).

  • ¹³C NMR Acquisition: Acquire a carbon spectrum with proton decoupling to verify the presence of exactly 6 distinct carbon environments (1 methoxy carbon, 5 ring carbons).

Workflow A Sample Prep (0.1% FA in MeOH/H2O) B LC-MS Analysis (+ESI, m/z 114.09) A->B C NMR Spectroscopy (DMSO-d6, 1H/13C) A->C D Structural & Purity Validation B->D C->D

High-throughput analytical workflow for structural validation of tetrahydropyridine salts.

Handling, Stability, and Storage

Maintaining the chemical integrity of 3-Methoxy-1,2,3,6-tetrahydropyridine HCl requires strict adherence to environmental controls. The causality behind these storage parameters is rooted in the compound's intrinsic physicochemical vulnerabilities:

  • Hygroscopicity: As a hydrochloride salt, the compound is highly prone to absorbing atmospheric moisture, which can complicate accurate stoichiometric weighing during synthesis. Action: Store in a tightly sealed container inside a desiccator.

  • Thermal Degradation: Elevated temperatures can induce unwanted side reactions or degradation of the allylic ether motif. Action: Maintain long-term storage at refrigerated conditions (2–8°C).

  • Photo-Oxidation: The isolated C4-C5 alkene is susceptible to photo-induced oxidation or radical-mediated polymerization over time. Action: Store in amber vials or protect from direct light sources.

References

  • National Center for Biotechnology Information. "Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B." PMC Archives. [Link]

  • Royal Society of Chemistry. "Tetrahydropyridines: a recent update for their multicomponent synthesis." RSC Publishing.[Link]

Sources

Structural and Pharmacological Divergence: 3-Methoxy-1,2,3,6-tetrahydropyridine vs. Arecoline Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structural, chemical, and pharmacological distinctions between 3-Methoxy-1,2,3,6-tetrahydropyridine and the broader class of Arecoline Analogs .

Executive Summary

The development of muscarinic acetylcholine receptor (mAChR) agonists for neurodegenerative diseases (e.g., Alzheimer’s, Schizophrenia) has historically relied on the Arecoline scaffold. However, Arecoline suffers from poor pharmacokinetic properties due to rapid ester hydrolysis.

This guide analyzes the critical divergence between standard Arecoline Analogs (which typically attempt to retain the conjugated 1,2,5,6-tetrahydropyridine system via bioisosteres) and 3-Methoxy-1,2,3,6-tetrahydropyridine , a distinct structural isomer. The latter represents a chemically stable "homoallylic" ether, formed because the direct ether analog of arecoline (an enol ether) is chemically unstable. This distinction dictates their synthesis, stability profiles, and receptor binding affinities.

Structural Analysis & Chemical Logic

The core difference lies in the position of the double bond relative to the nitrogen and the functional group at position 3. This is not merely a nomenclature variance but a fundamental determinant of chemical stability.

The Arecoline Scaffold (1,2,5,6-THP)

Arecoline is Methyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate .[1]

  • Conjugation: The double bond is at the C3-C4 position. This is conjugated with the ester carbonyl at C3.

  • Electronic Effect: This conjugation stabilizes the molecule and creates a specific electron density profile required for high-affinity binding to the orthosteric site of mAChRs (M1-M5).

  • Vulnerability: The ester group is susceptible to rapid hydrolysis by plasma esterases, leading to a short half-life (

    
     min).
    
The "Impossible" Ether Analog (1,2,5,6-THP Ether)

To improve stability, medicinal chemists often replace the ester with an ether. However, a direct replacement on the arecoline scaffold (3-methoxy-1,2,5,6-THP) creates an Enol Ether (C=C-O-Me).

  • Instability: Enol ethers are acid-labile and hydrolyze rapidly in physiological conditions to form ketones (e.g., 3-piperidinone derivatives), destroying the pharmacophore.

3-Methoxy-1,2,3,6-tetrahydropyridine (The Stable Isomer)

To bypass enol ether instability, the double bond is shifted to the C4-C5 position.

  • Structure: 3-Methoxy-1,2,3,6-tetrahydropyridine.[2]

  • Class: Homoallylic Ether . The oxygen is attached to a saturated carbon (C3), which is adjacent to the double bond (C4=C5).

  • Stability: This molecule is chemically stable against hydrolysis and esterases.

  • Trade-off: The loss of conjugation between the alkene and the C3-substituent alters the electronic landscape, often reducing agonist efficacy compared to the conjugated arecoline parent.

Structural Comparison Diagram

G cluster_0 Arecoline (Active, Unstable) cluster_1 Direct Ether Analog (Unstable) cluster_2 Stable Isomer (Topic) Arecoline Arecoline (1,2,5,6-THP Ester) Conjugated System EnolEther 3-Methoxy-1,2,5,6-THP (Enol Ether) Hydrolytic Instability Arecoline->EnolEther Bioisosteric Replacement (Ester -> Ether) StableEther 3-Methoxy-1,2,3,6-THP (Homoallylic Ether) Chemically Stable EnolEther->StableEther Double Bond Migration (Synthetic Necessity) Pharmacology Pharmacological Consequence: Loss of Conjugation = Altered Binding Affinity StableEther->Pharmacology

Figure 1: Structural evolution from Arecoline to the stable 3-Methoxy-1,2,3,6-tetrahydropyridine isomer.

Pharmacological Profile & SAR

Receptor Binding (M1-M5)

The muscarinic binding pocket (orthosteric site) contains an aspartate residue (Asp105 in M1) that anchors the protonated nitrogen. The "tail" of the molecule (the ester or ether) interacts with a threonine/tyrosine cluster.

  • Arecoline Analogs (Bioisosteres): Compounds like Xanomeline or Milameline use stable heteroaromatic rings (1,2,5-thiadiazole, 1,2,4-oxadiazole) to mimic the ester. These rings allow the molecule to maintain the conjugated 1,2,5,6-double bond, preserving high potency (nM affinity).

  • 3-Methoxy-1,2,3,6-THP: The shift of the double bond to 4-5 removes the planar conjugation.

    • Result: Typically exhibits lower affinity (µM range) compared to conjugated analogs.

    • Efficacy: Often acts as a partial agonist or a functional probe rather than a high-efficacy drug candidate. It serves as a critical "negative control" in SAR studies to demonstrate the importance of the conjugated pharmacophore.

Functional Selectivity[3][4]
  • M1 Selectivity: Arecoline analogs are often optimized for M1 (cognitive enhancement) over M2 (cardiac slowing).

  • Role of 3-Methoxy-1,2,3,6-THP: Due to its rigid but non-conjugated structure, it has been used to probe the stereochemical requirements of the receptor. The (3R)-enantiomer typically retains higher activity than the (3S), following the trend of arecoline.

Toxicity & Safety (The MPTP Connection)

A critical safety consideration for any tetrahydropyridine is the risk of neurotoxicity.

  • Risk Factor: 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP ) is a potent neurotoxin causing Parkinsonism. The toxicity requires:

    • The 1,2,3,6-tetrahydropyridine core (double bond at 4-5).

    • An N-methyl group.[3][4]

    • A lipophilic group at C4 (phenyl).

  • Assessment of 3-Methoxy-1,2,3,6-THP:

    • It possesses the 1,2,3,6-core (Risk).

    • It lacks the C4-phenyl group (Safety Factor).

Experimental Protocols

Metabolic Stability Assay (Esterase vs. P450)

This protocol validates the stability advantage of the methoxy analog over arecoline.

Materials:

  • Pooled Human Liver Microsomes (HLM) or Plasma.

  • Compounds: Arecoline (Reference), 3-Methoxy-1,2,3,6-THP (Test).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Workflow:

  • Incubation: Incubate test compound (1 µM) with plasma (for esterase activity) or HLM + NADPH (for oxidative metabolism) at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, 60 min.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: LC-MS/MS monitoring parent ion depletion.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Expected Data Output:

CompoundMediumHalf-life (

)
Mechanism of Clearance
Arecoline Plasma< 10 minRapid Ester Hydrolysis
3-Methoxy-1,2,3,6-THP Plasma> 240 minStable (No Ester)
3-Methoxy-1,2,3,6-THP HLM (+NADPH)~ 45-90 minN-Demethylation / O-Demethylation
Muscarinic Binding Assay (Radioligand Displacement)

Objective: Determine


 values for M1 receptor.
Protocol: 
  • Membranes: CHO cells expressing human M1 receptor.

  • Radioligand: [3H]-N-Methylscopolamine (0.2 nM).

  • Competition: 10 concentrations of 3-Methoxy-1,2,3,6-THP (

    
     M to 
    
    
    
    M).
  • Incubation: 60 min at 25°C in TRIS buffer.

  • Filtration: Harvest on GF/B filters, count radioactivity.

  • Analysis: Non-linear regression (Cheng-Prusoff correction).

Synthesis & Manufacturing Logic

The synthesis of 3-Methoxy-1,2,3,6-tetrahydropyridine is distinct from arecoline due to the double bond placement.

Synthesis Start Pyridine-3-ol Step1 Step 1: Quaternization (Methyl Iodide) -> N-Methyl-3-hydroxypyridinium Start->Step1 Step2 Step 2: Partial Reduction (NaBH4) Yields mixture of 1,2,3,6 and 1,2,5,6 isomers Step1->Step2 Step3 Step 3: Methylation (NaH, MeI) O-Methylation of the alcohol Step2->Step3 Step4 Step 4: Isomer Separation 1,2,3,6-isomer is thermodynamically favored ether Step3->Step4 Final 3-Methoxy-1,2,3,6-tetrahydropyridine Step4->Final

Figure 2: Synthetic pathway prioritizing the chemically stable ether isomer.

Key Technical Note: The reduction of pyridinium salts with Sodium Borohydride (


) typically yields the 1,2,3,6-tetrahydropyridine as the major product (kinetic control) or thermodynamic product depending on substitution. For ether synthesis, the 1,2,3,6-isomer is isolated because the 1,2,5,6-ether (enol ether) degrades during workup.

References

  • Sauerberg, P., et al. (1992). Novel Functional M1 Selective Muscarinic Agonists. Synthesis and Structure-Activity Relationships of 3-(1,2,5-Thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines. Journal of Medicinal Chemistry.[5] Link

  • Moltzen, E. K., et al. (1994). Bioisosteres of Arecoline: 1,2,3,6-Tetrahydro-5-pyridyl-Substituted and 3-Piperidyl-Substituted Derivatives of Tetrazoles and 1,2,3-Triazoles.[5] Journal of Medicinal Chemistry.[5] Link

  • Mutschler, E., et al. (1995). Muscarinic Receptors: Structure, Function, and Pharmacology. Progress in Drug Research. Link

  • IARC Working Group. (2021). Arecoline.[1][4][5][6] IARC Monographs on the Identification of Carcinogenic Hazards to Humans.[1] Link

  • Castagnoli, N., et al. (1985). Structural studies on the neurotoxin MPTP and its metabolites. Journal of Medicinal Chemistry.[5] Link

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methoxy-1,2,3,6-tetrahydropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 3-Methoxy-1,2,3,6-tetrahydropyridine hydrochloride, a valuable heterocyclic scaffold for drug discovery and development. The protocol herein outlines a robust and reproducible multi-step synthetic route, commencing from the readily available starting material, 3-hydroxypyridine. Each step of the synthesis is detailed with explicit, step-by-step instructions, including the rationale behind the choice of reagents and reaction conditions. This guide is intended to equip researchers with the necessary information to successfully synthesize and characterize the target compound, ensuring a high degree of purity and yield.

Introduction

The tetrahydropyridine moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds and natural products. The specific functionalization of this ring system allows for the fine-tuning of pharmacological properties, making it a versatile building block in the design of novel therapeutic agents. 3-Methoxy-1,2,3,6-tetrahydropyridine, in particular, offers a unique combination of a polar ether functional group and a secondary amine within a conformationally flexible six-membered ring, presenting multiple points for further chemical modification. Its hydrochloride salt form enhances aqueous solubility and stability, rendering it suitable for a variety of experimental applications.

This application note details a five-step synthesis to obtain 3-Methoxy-1,2,3,6-tetrahydropyridine hydrochloride with a focus on procedural clarity, safety, and scientific rationale.

Overall Synthetic Scheme

The synthesis of 3-Methoxy-1,2,3,6-tetrahydropyridine hydrochloride is achieved through a five-step sequence as illustrated below.

Overall Synthesis Start 3-Hydroxypyridine Step1 N-Benzylation Start->Step1 Intermediate1 N-Benzyl-3-hydroxypyridinium bromide Step1->Intermediate1 Step2 Selective Reduction Intermediate1->Step2 Intermediate2 N-Benzyl-3-hydroxy-1,2,3,6-tetrahydropyridine Step2->Intermediate2 Step3 O-Methylation Intermediate2->Step3 Intermediate3 N-Benzyl-3-methoxy-1,2,3,6-tetrahydropyridine Step3->Intermediate3 Step4 N-Debenzylation Intermediate3->Step4 Intermediate4 3-Methoxy-1,2,3,6-tetrahydropyridine Step4->Intermediate4 Step5 Salt Formation Intermediate4->Step5 End 3-Methoxy-1,2,3,6-tetrahydropyridine hydrochloride Step5->End

Caption: Overall five-step synthetic workflow.

Materials and Reagents

Reagent/MaterialGradeSupplier
3-Hydroxypyridine99%Sigma-Aldrich
Benzyl bromide98%Acros Organics
AcetoneACS GradeFisher Scientific
Sodium borohydride (NaBH₄)98%Sigma-Aldrich
MethanolAnhydrousAcros Organics
Sodium hydride (NaH), 60% dispersion in mineral oilSigma-Aldrich
Tetrahydrofuran (THF), anhydrousAcros Organics
Methyl iodide (CH₃I)99.5%Sigma-Aldrich
Palladium on carbon (Pd/C)10 wt. %Strem Chemicals
Hydrogen (H₂) gasHigh purity
Diethyl etherAnhydrousFisher Scientific
Hydrochloric acid, 2.0 M solution in diethyl etherSigma-Aldrich
Ethyl acetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Sodium sulfate (Na₂SO₄), anhydrousFisher Scientific
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Brine (saturated aqueous NaCl solution)

Experimental Protocols

Step 1: Synthesis of N-Benzyl-3-hydroxypyridinium bromide

Rationale: The N-benzylation of 3-hydroxypyridine serves to activate the pyridine ring for subsequent selective reduction. The formation of the pyridinium salt makes the ring more susceptible to nucleophilic attack by a hydride reagent.[1]

Step 1 reactant1 3-Hydroxypyridine reagents Acetone, RT, 24h reactant1->reagents reactant2 Benzyl bromide reactant2->reagents product N-Benzyl-3-hydroxypyridinium bromide reagents->product

Caption: N-Benzylation of 3-hydroxypyridine.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxypyridine (10.0 g, 105.1 mmol).

  • Dissolve the 3-hydroxypyridine in 100 mL of acetone.

  • To this solution, add benzyl bromide (19.0 g, 111.1 mmol, 1.06 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours. A white precipitate will form during this time.

  • Collect the precipitate by vacuum filtration and wash the solid with cold acetone (3 x 30 mL).

  • Dry the resulting white solid under vacuum to yield N-benzyl-3-hydroxypyridinium bromide.

ParameterValue
Starting Material3-Hydroxypyridine
ReagentBenzyl bromide
SolventAcetone
Reaction Time24 hours
TemperatureRoom Temperature
Expected Yield~90%
Step 2: Synthesis of N-Benzyl-3-hydroxy-1,2,3,6-tetrahydropyridine

Rationale: The selective reduction of the pyridinium salt is achieved using sodium borohydride. This reagent delivers a hydride ion to the 2- and 5-positions of the pyridinium ring, leading to the formation of the thermodynamically more stable 1,2,3,6-tetrahydropyridine isomer.[1][2]

Procedure:

  • In a 500 mL round-bottom flask, dissolve the N-benzyl-3-hydroxypyridinium bromide (25.0 g, 94.0 mmol) from the previous step in 250 mL of methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (5.3 g, 141.0 mmol, 1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0 °C for 4 hours.

  • Carefully quench the reaction by the slow addition of water (50 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford N-benzyl-3-hydroxy-1,2,3,6-tetrahydropyridine as a crude oil, which can be used in the next step without further purification.

ParameterValue
Starting MaterialN-Benzyl-3-hydroxypyridinium bromide
ReagentSodium borohydride
SolventMethanol
Reaction Time4 hours
Temperature0 °C
Expected Yield~85%
Step 3: Synthesis of N-Benzyl-3-methoxy-1,2,3,6-tetrahydropyridine

Rationale: The hydroxyl group is converted to a methoxy group via a Williamson ether synthesis.[3][4][5] Sodium hydride, a strong base, is used to deprotonate the alcohol, forming a nucleophilic alkoxide that subsequently reacts with methyl iodide in an SN2 reaction.

Procedure:

  • To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add a 60% dispersion of sodium hydride in mineral oil (4.1 g, 102.5 mmol, 1.2 eq).

  • Wash the sodium hydride with hexanes (3 x 20 mL) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add 150 mL of anhydrous THF to the flask.

  • Dissolve the crude N-benzyl-3-hydroxy-1,2,3,6-tetrahydropyridine (16.2 g, 85.4 mmol) in 50 mL of anhydrous THF and add it dropwise to the sodium hydride suspension at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (14.3 g, 100.8 mmol, 1.18 eq) dropwise.

  • Stir the reaction at room temperature overnight.

  • Carefully quench the reaction by the slow addition of water (20 mL).

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

ParameterValue
Starting MaterialN-Benzyl-3-hydroxy-1,2,3,6-tetrahydropyridine
ReagentsSodium hydride, Methyl iodide
SolventAnhydrous THF
Reaction TimeOvernight
Temperature0 °C to Room Temperature
Step 4: Synthesis of 3-Methoxy-1,2,3,6-tetrahydropyridine

Rationale: The N-benzyl protecting group is removed by catalytic hydrogenation.[6][7] Palladium on carbon is an effective catalyst for the cleavage of the C-N bond in the presence of hydrogen gas, yielding the free secondary amine.

Procedure:

  • Dissolve N-benzyl-3-methoxy-1,2,3,6-tetrahydropyridine (15.0 g, 73.8 mmol) in 150 mL of methanol in a suitable hydrogenation vessel.

  • Carefully add 10% palladium on carbon (1.5 g, 10 wt. %) to the solution.

  • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr shaker).

  • Stir the reaction mixture vigorously at room temperature overnight.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol (50 mL).

  • Concentrate the filtrate under reduced pressure to obtain 3-methoxy-1,2,3,6-tetrahydropyridine as a free base.

ParameterValue
Starting MaterialN-Benzyl-3-methoxy-1,2,3,6-tetrahydropyridine
Catalyst10% Palladium on carbon
ReagentHydrogen gas
SolventMethanol
Reaction TimeOvernight
TemperatureRoom Temperature
Step 5: Synthesis of 3-Methoxy-1,2,3,6-tetrahydropyridine hydrochloride

Rationale: The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties. This is achieved by treating the free base with a solution of hydrochloric acid in an organic solvent.[8][9]

Procedure:

  • Dissolve the crude 3-methoxy-1,2,3,6-tetrahydropyridine (8.0 g, 70.7 mmol) in 100 mL of anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 2.0 M solution of HCl in diethyl ether (40 mL, 80.0 mmol, 1.1 eq) dropwise with stirring.

  • A white precipitate will form. Continue stirring at 0 °C for 30 minutes after the addition is complete.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether (3 x 20 mL), and dry under vacuum to yield 3-methoxy-1,2,3,6-tetrahydropyridine hydrochloride as a white to off-white solid.

ParameterValue
Starting Material3-Methoxy-1,2,3,6-tetrahydropyridine
Reagent2.0 M HCl in diethyl ether
SolventAnhydrous diethyl ether
Reaction Time30 minutes
Temperature0 °C

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point (MP): To assess purity.

Safety and Handling

  • Benzyl bromide is a lachrymator and is corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle away from ignition sources and add to protic solvents slowly and in a controlled manner.

  • Sodium hydride is a highly flammable and water-reactive solid. Handle under an inert atmosphere (nitrogen or argon). Quench any residual NaH carefully.

  • Methyl iodide is toxic and a suspected carcinogen. Handle only in a fume hood with appropriate PPE.

  • Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Do not allow the catalyst to dry completely in the air. Filter the catalyst under a stream of inert gas if possible.

  • Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly set up and there are no sources of ignition in the vicinity.

  • Anhydrous solvents are flammable and should be handled with care.

Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Low yield of pyridinium salt Incomplete reaction.Increase reaction time or gently warm the reaction mixture. Ensure the purity of benzyl bromide.
Step 2: Formation of multiple reduction products Over-reduction or side reactions.Maintain a low temperature (0 °C) during NaBH₄ addition. Add the reducing agent slowly.
Step 3: Incomplete methylation Inactive sodium hydride or insufficient methylating agent.Use fresh, properly washed sodium hydride. Ensure an anhydrous reaction environment. Add a slight excess of methyl iodide.
Step 4: Incomplete debenzylation Inactive catalyst or insufficient hydrogen.Use fresh Pd/C catalyst. Ensure a good seal on the hydrogenation apparatus and purge thoroughly with hydrogen.
Step 5: Oily product instead of solid hydrochloride Impurities in the free base.Purify the free base by distillation or column chromatography before salt formation. Ensure the use of anhydrous solvents for the salt formation.

References

  • ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl? Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US3873557A - Process for hydroxy-methylation of a substituted 3-hydroxy-pyridine.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives | Request PDF. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For Preparation Of Tetrahydropyridine Analogs. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,2,3,6-Tetrahydropyridine Synthesis. Retrieved from [Link]

  • Taylor & Francis Online. (2007, October 19). Synthetic Access to New Pyridone Derivatives through the Alkylation Reactions of Hydroxypyridines with Epoxides. Retrieved from [Link]

  • PubMed. (2020, February 5). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Retrieved from [Link]

  • YouTube. (2022, June 7). Amine and HCl - salt formation reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. Retrieved from [Link]

  • MDPI. (2022, July 7). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Retrieved from [Link]

Sources

Using 3-Methoxy-1,2,3,6-tetrahydropyridine as an intermediate in alkaloid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Methoxy-1,2,3,6-tetrahydropyridine as a Strategic Intermediate in Alkaloid Synthesis

Part 1: Introduction & Strategic Value

3-Methoxy-1,2,3,6-tetrahydropyridine (CAS: 2305253-51-2) represents a high-value "masked" synthon in the synthesis of piperidine alkaloids. Unlike simple piperidines, this intermediate possesses two distinct reactive handles: an allylic ether moiety and a secondary amine .

Its primary utility lies in its ability to serve as a stable precursor to 3-piperidones (via hydrolysis) while surviving conditions that would destroy the free ketone (e.g., organolithium additions, hydride reductions). Furthermore, the 1,2,3,6-unsaturation pattern (double bond at C4-C5) allows for regioselective functionalization via Heck couplings or allylic oxidations, providing access to complex alkaloids such as Febrifugine , Arecoline analogs, and 3-substituted piperidine therapeutics (e.g., Paroxetine precursors).

Key Advantages:
  • Masked Carbonyl Functionality: The 3-methoxy group acts as a robust protecting group for the C3 ketone, stable to basic and nucleophilic conditions.

  • Regiocontrol: The C4-C5 double bond directs electrophilic attack distal to the nitrogen, avoiding the regiochemical mixtures often seen with enamine chemistry.

  • Chirality Transfer: If synthesized enantioselectively, the C3 stereocenter can direct subsequent functionalizations at C2 or C4.

Part 2: Chemical Profile & Handling

PropertySpecificationNotes
IUPAC Name 3-Methoxy-1,2,3,6-tetrahydropyridineDouble bond at C4-C5 position.
Molecular Formula C₆H₁₁NOMW: 113.16 g/mol
Appearance Pale yellow oilHygroscopic; amine odor.
Solubility DCM, THF, MeOH, Water (moderate)Soluble in organic solvents; forms salts with acids.
Stability Air-sensitive (slow oxidation)Store under Argon at -20°C. Acid sensitive (hydrolyzes to ketone).
Hazards Irritant, FlammableStandard PPE required.

Part 3: Synthesis of the Intermediate (Protocol A)

Note: While available commercially, in-house synthesis allows for N-substitution tuning. The most reliable method utilizes the chemoselective partial reduction of 3-methoxypyridinium salts.

Mechanism:

The synthesis relies on a Rhodium-catalyzed transfer hydrogenation . Unlike Birch reduction (which requires liquid NH₃ and is difficult to scale), this method operates under mild conditions and selectively yields the 1,2,3,6-isomer over the thermodynamically stable 1,2,5,6-enamine.

Step-by-Step Protocol:

Reagents:

  • 3-Methoxypyridine (1.0 equiv)

  • Methyl Iodide (1.1 equiv) – For N-Methyl activation

  • [Cp*RhCl₂]₂ (0.5 mol%) – Catalyst

  • Formic Acid / Triethylamine (5:2 azeotrope) – Hydrogen source

  • Solvent: Ethyl Acetate / Water workup.

Procedure:

  • Quaternization: Dissolve 3-methoxypyridine (10 mmol) in acetone (20 mL). Add MeI (11 mmol) dropwise at 0°C. Stir at RT for 4 h. Filter the precipitated pyridinium iodide salt and dry under vacuum.

  • Reduction: In a sealed tube, suspend the pyridinium salt (5 mmol) in the HCOOH/Et₃N azeotrope (5 mL).

  • Catalysis: Add [Cp*RhCl₂]₂ (15 mg, 0.5 mol%).

  • Reaction: Heat to 40°C for 24 hours. The solution will turn dark red/brown.

  • Workup: Cool to RT. Basify with sat. NaHCO₃ (pH > 9). Extract with DCM (3 x 20 mL).

  • Purification: Dry organics over Na₂SO₄ and concentrate. Purify via Kugelrohr distillation or flash chromatography (neutral alumina, 5% MeOH/DCM) to yield N-methyl-3-methoxy-1,2,3,6-tetrahydropyridine .

Note: To access the N-H secondary amine (CAS 2305253-51-2), use N-Benzyl chloride in step 1, followed by N-debenzylation (ACE-Cl or Pd/C, H₂) after step 6.

Part 4: Application Protocols

Application 1: Synthesis of 3-Piperidone (The "Gateway" Reaction)

This protocol converts the intermediate into the highly reactive 3-piperidone, a key scaffold for reductive amination.

Reagents:

  • 3-Methoxy-1,2,3,6-tetrahydropyridine (1.0 equiv)

  • HCl (2N, aqueous) or Oxalic Acid (for milder conditions)

  • THF (co-solvent)

Protocol:

  • Dissolve the tetrahydropyridine (2 mmol) in THF (5 mL).

  • Add 2N HCl (5 mL) dropwise at 0°C.

  • Stir at Room Temperature for 2 hours. Monitor by TLC (disappearance of allylic ether).

  • Critical Step: Do not isolate the free base 3-piperidone if possible, as it is prone to self-condensation.

  • In-situ Derivatization: Neutralize with NaOAc and add the amine nucleophile + NaBH(OAc)₃ immediately for reductive amination.

Application 2: C-C Bond Formation via Heck Reaction

Utilizing the C4-C5 double bond for arylation.

Protocol:

  • Substrate: N-Boc-3-methoxy-1,2,3,6-tetrahydropyridine.

  • Coupling: Combine substrate (1 equiv), Aryl Iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Ag₂CO₃ (2 equiv) in DMF.

  • Conditions: Heat at 80°C for 12 h.

  • Outcome: Yields the 4-aryl-3-methoxy-1,2,5,6-tetrahydropyridine (double bond migration is common) or the 4-aryl-1,2,3,6-product depending on the ligand.

Part 5: Visualizing the Workflow

The following diagram illustrates the strategic divergence points for this intermediate.

AlkaloidSynthesis Start 3-Methoxypyridine Salt N-R-3-Methoxypyridinium Salt Start->Salt Alkylation (MeI/BnCl) Intermediate 3-Methoxy-1,2,3,6-THP (The Core Intermediate) Salt->Intermediate Rh-Cat. Partial Reduction (Selectivity Control) Piperidone 3-Piperidone (Transient) Intermediate->Piperidone Acid Hydrolysis (H3O+) HeckProduct 4-Aryl-Tetrahydropyridine Intermediate->HeckProduct Heck Coupling (Ar-I, Pd(0)) Alkaloid1 3-Amino Piperidines (e.g., CP-99,994 Analogs) Piperidone->Alkaloid1 Reductive Amination (R-NH2, NaBH(OAc)3) Alkaloid2 Paroxetine/Arecoline Scaffolds HeckProduct->Alkaloid2 Hydrogenation/Deprotection

Caption: Strategic divergence from 3-Methoxy-1,2,3,6-THP to diverse alkaloid classes via hydrolysis or C-C coupling.[1]

Part 6: Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Reduction Catalyst poisoning or incomplete quaternization.Ensure Pyridinium salt is dry and free of excess iodide. Use degassed solvents.
Isomerization to Enamine Reaction temperature too high or basic workup too prolonged.Keep reduction temp <45°C. Perform workup quickly at 0°C.
Hydrolysis Product Unstable 3-Piperidone dimerization.Use N-Boc or N-Cbz protection before hydrolysis. Trap in situ.
Regioselectivity in Heck Competition between C4 and C5.Use bidentate ligands (e.g., dppp) to enforce regiocontrol.

References

  • Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Journal of the American Chemical Society. (2012). Link

  • Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Chemistry – A European Journal. (2012). Link

  • Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling. National Institutes of Health (PMC). (2010). Link

  • Radical Chain Monoalkylation of Pyridines. ChemRxiv. (2021). Link

  • Methods of Alkaloids Synthesis. IntechOpen. (2023). Link

Sources

Application Note: Selective Catalytic Hydrogenation of 3-Methoxy-1,2,3,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for organic chemists and process development scientists. It addresses the specific challenges of hydrogenating 3-Methoxy-1,2,3,6-tetrahydropyridine , a substrate containing both a basic amine and a labile allylic ether functionality.

Abstract

The conversion of 3-Methoxy-1,2,3,6-tetrahydropyridine to 3-methoxypiperidine is a critical step in the synthesis of various neuroactive pharmacophores. While the reduction of the C=C double bond is thermodynamically favorable, this specific substrate presents a "selectivity triangle" challenge: (1) preventing hydrogenolysis of the allylic C–O bond (demethoxylation), (2) avoiding catalyst poisoning by the secondary amine, and (3) controlling stereochemistry (if applicable). This guide provides a validated protocol using Platinum(IV) oxide (Adams' Catalyst) to achieve high fidelity reduction, alongside a cost-effective alternative using Rhodium on Carbon .

Chemical Mechanism & Critical Considerations

The Substrate Challenge

The target molecule contains a double bond at the C4–C5 position (assuming standard 1,2,3,6-tetrahydropyridine numbering) and a methoxy group at C3. This creates an allylic ether system relative to the double bond.

  • Path A (Desired): Syn-addition of H₂ across the C4=C5 bond.

  • Path B (Undesired): Hydrogenolysis of the C3–OMe bond. Palladium (Pd) catalysts are notorious for facilitating this cleavage via

    
    -allyl intermediates, especially under acidic conditions.
    
  • Path C (Inhibition): The basic nitrogen lone pair can strongly adsorb to the metal surface, blocking active sites.

Catalyst Selection Logic
  • Palladium (Pd/C): High Risk. Generally avoided for allylic ethers due to high rates of C–O bond cleavage (hydrogenolysis).

  • Platinum (PtO₂): Recommended. Excellent for reducing hindered alkenes and resisting hydrogenolysis. It functions well in acidic media, which neutralizes the amine poison.

  • Rhodium (Rh/C or Rh/Al₂O₃): Alternative. High activity at lower pressures; typically preserves oxygenated functionality better than Pd.

Hydrogenation_Selectivity Substrate 3-Methoxy-1,2,3,6-THP Pd_Cat Pd/C Catalyst Substrate->Pd_Cat Adsorption Pt_Cat PtO2 / Rh Catalyst Substrate->Pt_Cat Adsorption Inter_Allyl π-Allyl Complex Pd_Cat->Inter_Allyl Oxidative Addition Prod_Desired 3-Methoxypiperidine (Target) Pt_Cat->Prod_Desired Olefin Reduction (C=C only) Prod_Side Piperidine (Demethoxylated) Inter_Allyl->Prod_Side Hydrogenolysis (C-O Cleavage)

Figure 1: Mechanistic divergence based on catalyst selection. Pd promotes undesired hydrogenolysis.

Experimental Protocols

Protocol A: High-Fidelity Reduction (Recommended)

Target: >98% Yield, <1% Demethoxylation. Catalyst: PtO₂ (Adams' Catalyst) Solvent: Methanol/Acetic Acid

Materials
ComponentSpecificationQuantity (Scale: 10 mmol)
Substrate 3-Methoxy-1,2,3,6-tetrahydropyridine1.13 g
Catalyst PtO₂ (Adams' Catalyst)50 mg (~4-5 wt%)
Solvent Methanol (Anhydrous)20 mL
Additive Glacial Acetic Acid1.0 mL (~1.5 equiv)
Gas Hydrogen (H₂)Balloon or 1-3 bar
Step-by-Step Procedure
  • Preparation: In a clean hydrogenation flask (or Parr shaker bottle), dissolve the substrate in Methanol (20 mL).

  • Acidification: Add Glacial Acetic Acid (1.0 mL).

    • Why? Protonating the amine (forming the acetate salt) prevents the nitrogen lone pair from poisoning the Pt surface.

  • Catalyst Addition: Carefully add PtO₂ (50 mg).

    • Safety: Do not add dry catalyst to flammable solvents in the presence of air. Wet the catalyst with a small amount of water or add it under an inert blanket (Argon/Nitrogen).

  • Purging: Seal the vessel. Evacuate and backfill with Nitrogen (3x), then Hydrogen (3x).

  • Reaction: Stir vigorously at Room Temperature (20–25 °C) under H₂ atmosphere (Balloon pressure is usually sufficient; use 3 bar if kinetics are slow).

    • Monitoring: Monitor H₂ uptake. Reaction is typically complete in 2–4 hours. Check via TLC (stain with Ninhydrin or KMnO₄) or LC-MS.

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with Methanol.

    • Concentrate the filtrate to remove bulk Methanol.

    • Basification: Dissolve residue in water (10 mL), cool to 0 °C, and basify to pH >12 using 2M NaOH.

    • Extraction: Extract with Dichloromethane (DCM) or Chloroform (3 x 15 mL).

    • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Cost-Effective Alternative (Scale-Up)

Target: Good Yield, Lower Cost. Catalyst: 5% Rhodium on Carbon (Rh/C) or Rh/Al₂O₃.

Modifications
  • Catalyst: Replace PtO₂ with 5% Rh/C (wet support recommended to reduce ignition risk). Loading: 5 wt%.[1]

  • Pressure: Rhodium is less active than Platinum for this substrate; increase pressure to 5–10 bar (70–150 psi) .

  • Temperature: Maintain 25 °C. Heating (>40 °C) increases the risk of demethoxylation.

Optimization & Troubleshooting

ObservationRoot CauseCorrective Action
Incomplete Conversion Catalyst PoisoningEnsure Acid (AcOH or HCl) is present to protonate the amine. Increase H₂ pressure.
Loss of Methoxy Group HydrogenolysisSwitch from Pd to Pt or Rh. Lower the reaction temperature. Reduce reaction time.
Low Mass Recovery Product is Volatile/Water SolubleThe product is a low MW amine. Avoid over-drying under high vacuum. Ensure aqueous layer is fully basified (pH >12) during extraction.
Workflow Diagram

Experimental_Workflow Start Start: 3-Methoxy-1,2,3,6-THP Solvent Dissolve in MeOH + AcOH (Protonation Step) Start->Solvent Cat_Add Add PtO2 (Adams Cat) (Inert Atmosphere) Solvent->Cat_Add Hydrog Hydrogenate (1-3 bar H2, 25°C, 4h) Cat_Add->Hydrog Check QC: LCMS/NMR Complete? Hydrog->Check Check->Hydrog No Filter Filter (Celite) & Concentrate Check->Filter Yes Basify Basify (NaOH, pH >12) Extract (DCM) Filter->Basify Final Final Product: 3-Methoxypiperidine Basify->Final

Figure 2: Step-by-step experimental workflow for Protocol A.

Safety Protocols

  • Pyrophoric Hazards: Dry PtO₂, Pd/C, and Rh/C can ignite methanol vapors in air. Always keep catalysts wet or handle under inert gas (Nitrogen/Argon).

  • Hydrogen Gas: H₂ is highly flammable and explosive over a wide range of concentrations (4–75%). Ensure all vessels are grounded to prevent static discharge.

  • Pressure: If using an autoclave (Protocol B), ensure the vessel is rated for the target pressure and equipped with a rupture disc.

References

  • General Hydrogenation of Pyridines: Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Detailed discussion on PtO2 vs Pd/C selectivity).
  • Reduction of N-Benzyl-3-methoxy-1,2,3,6-tetrahydropyridine (Analogous Protocol)

    • Patent WO2014016338A1. "New synthetic route for the preparation of 3-amino-piperidine compounds". (Describes reduction conditions for substituted tetrahydropyridines).

  • Catalyst Selectivity (Allylic Ethers): Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on preventing hydrogenolysis of allylic ethers using Rh or Pt).
  • Stereoselective Synthesis of Piperidines

    • Nature Catalysis, 2022. "Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation". (Context on Rh-catalyzed reduction of pyridinium systems).

Sources

Application Note: Modular Synthesis of Piperidine Scaffolds from 3-Methoxy-1,2,3,6-tetrahydropyridine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Value

This application note details the strategic utilization of 3-Methoxy-1,2,3,6-tetrahydropyridine Hydrochloride (3-OMe-THP HCl) as a divergent synthon for high-value piperidine derivatives. Unlike simple piperidines, this precursor possesses a "masked" ketone functionality (via the enol/allylic ether) and a reactive olefin, enabling access to three distinct chemical spaces:

  • 3-Piperidinones: Via hydrolytic unmasking (Key for spirocycles and 3-aminopiperidines).

  • 3-Methoxypiperidines: Via chemoselective hydrogenation.

  • Functionalized Tetrahydropyridines: Via N-alkylation/acylation retaining the alkene core.

This guide provides validated protocols for handling the HCl salt, preventing common polymerization issues, and executing high-yield transformations essential for medicinal chemistry programs targeting GPCRs (e.g., Muscarinic agonists) and enzyme inhibitors (e.g., DPP-4).

Chemical Profile & Reactivity Map

Compound: 3-Methoxy-1,2,3,6-tetrahydropyridine HCl Structure Analysis: The compound exists as a stable hydrochloride salt. The free base is an allylic ether (double bond at C4-C5) which can isomerize under acidic conditions to the enol ether (double bond at C3-C4), facilitating hydrolysis.

Divergent Synthesis Pathway (Graphviz)

G SM 3-Methoxy-1,2,3,6-THP (HCl Salt) FreeBase Free Base Intermediate (Unstable) SM->FreeBase Neutralization (Cold, pH > 10) MethoxyPip 3-Methoxypiperidines (Saturated Ether) SM->MethoxyPip Direct Hydrogenation (Acidic Media) Piperidinone 3-Piperidinone Salts (Ketone Scaffold) FreeBase->Piperidinone Route A: Acid Hydrolysis (HCl/H2O, Heat) FreeBase->MethoxyPip Route B: H2, Pd/C (MeOH) N_Sub N-Substituted THPs (Alkene Intact) FreeBase->N_Sub Route C: R-X, K2CO3 (ACN, Reflux) Aminopiperidine 3-Aminopiperidines (Reductive Amination) Piperidinone->Aminopiperidine R-NH2 NaBH(OAc)3

Figure 1: Divergent synthetic pathways from 3-Methoxy-1,2,3,6-tetrahydropyridine HCl. Route A accesses the ketone; Route B accesses the saturated ether; Route C functionalizes the nitrogen.

Detailed Experimental Protocols

Protocol A: Hydrolytic Conversion to 3-Piperidinone Hydrochloride

Objective: Unmask the ketone functionality to generate 3-piperidinone, a precursor for reductive amination. Mechanism: Acid-catalyzed isomerization of the allylic ether to the enol ether, followed by hydrolysis.

Reagents:

  • Starting Material: 3-Methoxy-1,2,3,6-THP HCl (1.0 equiv)

  • Solvent: 2N Hydrochloric Acid (HCl)

  • Workup: Ethanol/Diethyl Ether for crystallization.

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with 3-Methoxy-1,2,3,6-THP HCl (10 mmol). Add 2N HCl (20 mL, 10 vol).

  • Reflux: Heat the mixture to reflux (approx. 95-100 °C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (stain with KMnO4 or Ninhydrin). The starting material spot (higher Rf) should disappear, replaced by a baseline spot (ketone hydrate/salt).

  • Concentration: Concentrate the reaction mixture under reduced pressure to dryness. Use a bath temperature < 50 °C to prevent degradation.

  • Isolation: The residue is typically a hygroscopic solid (3-piperidinone HCl hydrate). Triturate with cold ethanol/diethyl ether (1:5 ratio) to induce crystallization.

  • Storage: Store under Argon at -20 °C. Critical: Do not free-base the ketone in the absence of a trapping agent (amine/protecting group), as 3-piperidinone free base dimerizes rapidly.

Protocol B: Chemoselective Hydrogenation to 3-Methoxypiperidine

Objective: Reduce the double bond while retaining the methoxy group. Scope: Synthesis of 3-alkoxy piperidine analogs (e.g., neurotransmitter modulators).

Reagents:

  • Catalyst: 10% Pd/C (5 wt% loading) or PtO2 (Adams' catalyst) for faster rates.

  • Solvent: Methanol (MeOH)[1]

  • Hydrogen Source: H2 gas (balloon or Parr shaker at 30 psi).

Step-by-Step Procedure:

  • Preparation: In a hydrogenation vessel, dissolve 3-Methoxy-1,2,3,6-THP HCl (5 mmol) in MeOH (15 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (50 mg) under an inert nitrogen atmosphere. Safety: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Purge the vessel with H2 gas (3 cycles). Stir vigorously under H2 atmosphere (1 atm to 30 psi) at Room Temperature (RT) for 4–12 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Workup: Concentrate the filtrate. The product is 3-methoxypiperidine HCl.

    • Yield Expectation: >90%.[2]

    • Validation: 1H NMR should show loss of olefinic protons (5.5–6.0 ppm) and appearance of upfield methylene multiplets.

Protocol C: N-Functionalization (Alkylation/Acylation)

Objective: Attach substituents to the nitrogen atom before modifying the core ring. Challenge: The free base of the starting material can be unstable. In-situ neutralization is preferred.

Table 1: Solvent & Base Selection for N-Alkylation

Reaction TypeSolventBaseTempNotes
Standard Alkylation Acetonitrile (ACN)K2CO360°CBest general condition. Mild.
Fast Alkylation DMFCs2CO3RT-40°CFor unreactive halides. Harder workup.
Acylation DCMEt3N / DIPEA0°CExothermic. Add acid chloride slowly.

Procedure (Standard Alkylation):

  • Suspension: Suspend 3-Methoxy-1,2,3,6-THP HCl (5 mmol) and K2CO3 (15 mmol, 3 equiv) in ACN (20 mL). Stir for 15 min at RT to liberate the free base in situ.

  • Addition: Add the alkyl halide (e.g., Benzyl bromide, 5.5 mmol) dropwise.

  • Reaction: Heat to 60 °C for 4–8 hours.

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Partition between EtOAc and Water. Dry organic layer (Na2SO4) and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Analytical Validation & Troubleshooting

Key Analytical Markers (NMR)
  • Starting Material (HCl salt):

    • Olefinic protons: ~5.8–6.0 ppm (multiplet).

    • Methoxy group: ~3.4 ppm (singlet).

  • 3-Piperidinone (Hydrolysis Product):

    • Disappearance of Olefinic protons.

    • Disappearance of Methoxy singlet (if fully hydrolyzed and isolated).

    • Appearance of alpha-protons to ketone (broad singlets/multiplets ~3.5 ppm).

  • 3-Methoxypiperidine (Reduction Product):

    • Loss of Olefinic protons.

    • Retention of Methoxy singlet (~3.3 ppm).

    • Complex aliphatic region (1.5–3.5 ppm).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Hydrolysis Dimerization of free base ketone.Keep acidic throughout. Do not neutralize until the next step (e.g., reductive amination) reagents are present.
Incomplete Hydrogenation Catalyst poisoning (S or N species).Use fresh catalyst. Increase pressure to 50 psi. Try PtO2 instead of Pd/C.
Polymerization during N-Alkylation Free base instability / High Temp.Ensure K2CO3 is finely ground. Lower temp to 40°C and extend time.
"Sticky" Solid Formation Hygroscopic HCl salts.Lyophilize (freeze-dry) from water/dioxane instead of rotary evaporation.

References

  • Structure & Reactivity of Tetrahydropyridines

    • S. Yu, et al. "Synthesis of 1,2,3,6-tetrahydropyridines."[3][4] J. Am. Chem. Soc., 2023, 145, 7621-7627.

  • Synthesis of 3-Piperidinone Intermediates

    • ChemicalBook Application Note. "Synthesis and Application of N-Boc-3-piperidone."[1][5]

  • Reduction of Pyridinium/Tetrahydropyridine Salts

    • Xiao, et al. "Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines." Chem. Eur. J., 2013, 19, 1-5.

  • Handling of 3-Piperidinone Salts

    • Patent CN103304472A. "Method for synthesizing 1-BOC-3-piperidone."[6] (Demonstrates the instability of the free base and need for protection).

Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for 3-Methoxy-1,2,3,6-tetrahydropyridine HCl before handling. All reactions should be performed in a fume hood.

Sources

Application Note: Solvent Selection and Optimization for the Recrystallization of 3-Methoxy-1,2,3,6-tetrahydropyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxy-1,2,3,6-tetrahydropyridine hydrochloride (CAS: 2305253-51-2 for the free base) is a highly polar, nitrogen-containing heterocyclic building block utilized in the synthesis of complex pharmaceuticals, including arecoline derivatives and multicomponent reaction adducts[1]. Achieving >99% purity is critical, as trace impurities (such as unreacted amines, regioisomers, or inorganic salts) can severely poison downstream transition-metal catalysts or skew biological assays. This application note details the physicochemical rationale and step-by-step protocols for purifying this compound using an optimized anti-solvent crystallization methodology.

Physicochemical Context & Solvent Rationale

Expertise & Experience: The target compound is a secondary amine hydrochloride. The presence of the protonated amine and the chloride counterion imparts high lattice energy and strong ionic-dipole interactions. Consequently, the compound exhibits high solubility in polar protic solvents (e.g., water, methanol, ethanol) but is virtually insoluble in aprotic, non-polar, or moderately polar solvents (e.g., hexanes, diethyl ether, ethyl acetate)[2][3].

A common pitfall in amine hydrochloride purification is "oiling out" (liquid-liquid phase separation). This occurs when the compound precipitates as a viscous liquid rather than a crystalline solid, trapping impurities within the matrix. To prevent this, a binary solvent/anti-solvent system is strongly recommended over single-solvent cooling crystallization.

By dissolving the crude salt in a minimal volume of a protic solvent (Ethanol) and titrating in an aprotic anti-solvent (Ethyl Acetate), we manipulate the thermodynamic solubility gradient to induce controlled primary nucleation[3][4]. Ethanol is specifically preferred over methanol to minimize the risk of transetherification or degradation of the reactive methoxy enol-ether group during thermal exposure.

Quantitative Data: Solvent System Comparison

The following table summarizes the performance of various solvent systems evaluated for the recrystallization of tetrahydropyridine and piperidine hydrochloride derivatives.

Solvent SystemRatio (v/v)Est. Recovery YieldPurity ProfileProcess Notes & Causality
Absolute Ethanol N/A60 - 70%HighRequires deep cooling (-20°C); excellent for removing highly polar inorganic salts[3].
Ethanol / Ethyl Acetate 1 : 3 to 1 : 580 - 92%Excellent (>99%)Industry standard for piperidine HCl salts; thermodynamic gradient prevents oiling out[2][4].
Methanol / Diethyl Ether 1 : 5>90%ModerateProne to rapid, amorphous precipitation; high risk of solvent and impurity occlusion.
Isopropanol / Heptane 1 : 475 - 85%GoodSlower crystal growth; requires prolonged stirring in the metastable zone to induce nucleation.

Mechanistic & Process Visualizations

SolventSelection Start Crude 3-Methoxy-1,2,3,6- tetrahydropyridine HCl Assess Assess Impurity Profile (TLC/HPLC) Start->Assess PolarImp Highly Polar Impurities (e.g., inorganic salts) Assess->PolarImp NonPolarImp Non-Polar Impurities (e.g., organic byproducts) Assess->NonPolarImp Solvent1 Absolute Ethanol (Hot Filtration) PolarImp->Solvent1 Insoluble in EtOH Solvent2 Ethanol / Ethyl Acetate (Anti-solvent method) NonPolarImp->Solvent2 Soluble in EtOAc Pure High Purity Crystals (>99%) Solvent1->Pure Solvent2->Pure

Decision tree for selecting the optimal recrystallization solvent based on impurity profiles.

AntiSolvent Dissolution Dissolution in Protic Solvent (Ethanol, 60°C) Saturation Saturated Solution (Clear, Monophasic) Dissolution->Saturation AntiSolvent Addition of Aprotic Anti-solvent (Ethyl Acetate) Saturation->AntiSolvent Nucleation Metastable Zone (Primary Nucleation) AntiSolvent->Nucleation Growth Crystal Growth (Cooling to 4°C) Nucleation->Growth

Thermodynamic pathway of anti-solvent crystallization for amine hydrochlorides.

Experimental Workflows & Protocols

Trustworthiness & Self-Validation: This protocol is designed as a self-validating system. Visual cues (e.g., the transition from clear to turbid and back to clear) serve as intrinsic quality control checkpoints to ensure the thermodynamic state of the solution is perfectly optimized before cooling.

Protocol: Anti-Solvent Crystallization (Ethanol / Ethyl Acetate)

Materials Required:

  • Crude 3-Methoxy-1,2,3,6-tetrahydropyridine HCl

  • Absolute Ethanol (Anhydrous, >99.5%)

  • Ethyl Acetate (Anhydrous)

  • Oil bath and magnetic stirring apparatus

Step-by-Step Methodology:

  • Initial Dissolution: Weigh the crude 3-Methoxy-1,2,3,6-tetrahydropyridine HCl into a round-bottom flask equipped with a magnetic stir bar. Add absolute ethanol at a ratio of approximately 2 to 3 mL per gram of crude material.

  • Thermal Equilibration: Heat the suspension gently to 60°C under continuous stirring. Causality Note: Do not exceed 60°C. Excessive thermal stress in protic media can risk degradation of the methoxy group. If the solid does not fully dissolve, add absolute ethanol dropwise (up to 1 mL/g extra) until a clear, monophasic solution is achieved[4].

  • Hot Filtration (Optional): If insoluble particulate matter (e.g., inorganic salts) is visible, rapidly filter the hot solution through a pre-warmed sintered glass funnel into a clean, heated flask.

  • Anti-Solvent Titration: While maintaining the solution at 50-60°C, begin adding hot ethyl acetate dropwise. Continue the addition until the solution reaches the "cloud point"—a faint, persistent turbidity that does not disappear upon stirring.

  • Metastable Zone Stabilization (Critical Check): Once the cloud point is reached, immediately stop the addition of ethyl acetate. Add exactly 1 to 2 drops of absolute ethanol to return the solution to a clear state. Validation: This proves the system is resting precisely at the edge of the metastable zone, ensuring highly ordered crystal growth rather than amorphous crashing out.

  • Controlled Cooling & Nucleation: Remove the flask from the heat source. Allow it to cool slowly to room temperature (20-25°C) undisturbed over 2 hours. Spontaneous nucleation will occur as the solubility drops.

  • Yield Maximization: Once at room temperature, slowly add an additional 2 volumes of ethyl acetate to drive the remaining product out of solution. Transfer the flask to an ice bath (0-4°C) for 1 hour[2].

  • Isolation: Filter the resulting white crystalline solid under vacuum. Wash the filter cake with cold ethyl acetate (2 x 5 mL). Dry under high vacuum at 40°C for 12 hours to remove residual solvent.

Troubleshooting & Quality Control

  • Issue: Oiling Out. If the product separates as a second liquid phase instead of crystallizing, the anti-solvent was added too rapidly, or the temperature was dropped too quickly.

    • Solution: Reheat the mixture until it becomes a single clear phase, add a small amount of ethanol to increase solubility, and cool at a strictly controlled, slower rate (e.g., 5°C per hour)[1].

  • Issue: No Crystallization Occurs. The solution may be supersaturated but lacking nucleation sites to initiate the lattice formation.

    • Solution: Scratch the inside of the glass flask with a glass stirring rod to generate microscopic glass shards that act as nucleation seeds, or introduce a microscopic seed crystal of pure 3-Methoxy-1,2,3,6-tetrahydropyridine HCl[1].

References

  • Sigma-Aldrich. "3-methoxy-1,2,3,6-tetrahydropyridine | 2305253-51-2". sigmaaldrich.com.

  • BenchChem. "Technical Support Center: Multicomponent Synthesis of Tetrahydropyridines". benchchem.com. 1

  • EvitaChem. "2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride". evitachem.com. 2

  • ChemicalBook. "1-(2-Chloroethyl)piperidine hydrochloride | 2008-75-5". chemicalbook.com. 3

  • Echemi. "1-(2-Chloroethyl)piperidine hydrochloride - Use and Manufacturing". echemi.com. 4

Sources

Application Note: Scalable Manufacturing and Isolation Protocols for Tetrahydropyridine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The tetrahydropyridine (THP) motif is a privileged pharmacophore embedded in numerous bioactive molecules, ranging from neuroprotective agents (e.g., P7C3-A20)[1] to advanced kinase inhibitors (e.g., ABBV-105)[2]. In pharmaceutical manufacturing, isolating these intermediates as hydrochloride (HCl) salts is the industry standard. The free base forms of tetrahydropyridines are often prone to oxidation, oiling out during isolation, and poor aqueous solubility. Conversion to the HCl salt establishes a highly crystalline, thermodynamically stable intermediate that purifies the active pharmaceutical ingredient (API) through rejection of process impurities in the mother liquor.

This application note details the scalable process chemistry required to synthesize the THP core and the subsequent reactive crystallization protocols to isolate the hydrochloride salt.

Process Chemistry & Mechanistic Rationale

Scaling the synthesis of tetrahydropyridines requires overcoming significant chemoselectivity challenges, specifically avoiding over-reduction to fully saturated piperidines or uncontrolled ring-opening.

Strategy A: Chemoselective Transfer Hydrogenation

Traditional partial reductions of pyridines rely on hazardous Birch reductions or high-pressure hydrogen gas, which pose severe safety and mass-transfer limitations at the plant scale. A superior, scalable alternative is the Rhodium-Catalyzed Transfer Hydrogenation of quaternary pyridinium salts[3].

  • Causality of the Hydrogen Donor: Utilizing an azeotropic mixture of formic acid and triethylamine (HCOOH/NEt₃) acts as a safe, liquid hydrogen donor. This completely circumvents the need for high-pressure autoclaves.

  • Causality of the Iodide Promoter: The addition of potassium iodide (KI) is mechanistically critical. The iodide anion coordinates to the [Cp*RhCl2]2 catalyst, altering its hydricity and steric environment. This arrests the reduction at the 1,2,3,6-tetrahydropyridine stage by preventing the competing 1,4-hydride addition pathway that would otherwise yield a fully saturated piperidine[3].

Strategy B: Rh(I)-Catalyzed C–H Functionalization Cascade

For highly substituted THPs, step-wise ring construction is inefficient. A Rh(I)-catalyzed cascade involving C–H activation of α,β-unsaturated imines, alkyne coupling, and electrocyclization provides direct access to the THP core[4].

  • Causality of Catalyst Selection: Early iterations used air-sensitive [RhCl(coe)2]2, requiring glovebox operations. By transitioning to the robust, bench-stable [RhCl(cod)]2 precatalyst, the process was successfully scaled to >100 mmol on the benchtop, drastically improving plant-floor operability while maintaining >93% yields[4].

Strategy C: Low-Loading Suzuki Coupling

When functionalizing pre-formed THP rings (e.g., in the multikilogram synthesis of ABBV-105), Suzuki coupling of a bromo-tetrahydropyridine is employed. Process optimization achieved full conversion with an exceptionally low palladium loading (0.15 mol % Pd), which is vital for minimizing heavy metal retention in the final API[2].

Quantitative Process Parameters

The following table summarizes the validated parameters for the scalable synthesis of the THP core prior to salt formation.

Synthesis MethodCatalyst SystemHydrogen / Reagent SourceKey Additive / PromoterTypical YieldScale Demonstrated
Transfer Hydrogenation [3][Cp*RhCl2]2 (0.005 mol%)HCOOH/NEt₃ (Azeotrope)Potassium Iodide (KI)85–95%Multi-hundred gram
C–H Cascade [4][RhCl(cod)]2 (1.0 mol%)NaBH(OAc)₃4-(diethylphosphino)-N,N-dimethylaniline93–95%>100 mmol (20g+)
Suzuki Coupling [2]Pd₂(dba)₃ (0.075 mol%)Aryl Boronate EsterPh-PA Ligand (0.18 mol%)80%Multi-kilogram (289 kg)

Process Workflow Visualization

The following diagram illustrates the critical path from starting material to the isolated hydrochloride API, emphasizing the transition from catalytic synthesis to reactive crystallization.

ProcessWorkflow SM N-Alkylpyridinium Salt (Starting Material) Rxn Rh-Catalyzed Transfer Hydrogenation (HCOOH/NEt3) SM->Rxn [Cp*RhCl2]2, KI 40°C FreeBase 1,2,3,6-Tetrahydropyridine Free Base Rxn->FreeBase Aqueous Workup & Extraction SaltForm Anhydrous HCl Addition (MTBE/EtOH Solvent) FreeBase->SaltForm IPC: >99% Purity Cryst Controlled Cooling & Crystallization SaltForm->Cryst Seed Crystals API Tetrahydropyridine HCl (Final API) Cryst->API Filtration & Drying

Caption: Workflow for the scalable synthesis and isolation of tetrahydropyridine HCl salts.

Standard Operating Protocols (SOPs)

Note: The following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the specified In-Process Control (IPC) criteria are met.

Protocol A: Scalable Synthesis of 1-Alkyl-1,2,3,6-tetrahydropyridine Free Base

Objective: Chemoselective partial reduction of a pyridinium salt via transfer hydrogenation[3].

  • Reactor Preparation: Purge a jacketed glass reactor with N₂ for 15 minutes.

  • Reagent Charging: Charge the reactor with the N-alkylpyridinium salt (1.0 equiv) and Potassium Iodide (KI, 0.1 equiv).

  • Solvent Addition: Add the azeotropic mixture of formic acid/triethylamine (5:2 molar ratio, 10 mL/g of substrate).

    • Causality: The 5:2 ratio ensures optimal hydride delivery while maintaining a basic environment to stabilize the resulting THP free base.

  • Catalyst Introduction: Charge [Cp*RhCl2]2 (0.005 mol%).

  • Reaction Execution: Heat the jacket to 40 °C. Stir at 250 RPM for 24 hours.

    • Self-Validation Check 1 (IPC): Pull a 0.5 mL aliquot, quench with 1M NaOH, extract with EtOAc, and analyze via HPLC. Proceed only if unreacted pyridinium salt is < 1.0 Area%. If > 1.0%, continue heating for 4 hours and re-test.

  • Workup: Cool to 20 °C. Slowly add 2M NaOH until the aqueous layer reaches pH > 10.

    • Self-Validation Check 2: Verify pH with a calibrated probe. A pH < 10 will result in product loss due to incomplete free-basing.

  • Extraction: Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 5 Vol). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

Protocol B: Reactive Crystallization of Tetrahydropyridine Hydrochloride

Objective: Conversion of the oxidation-prone free base into a highly pure, stable crystalline HCl salt.

  • Solvent Exchange: Concentrate the MTBE extract from Protocol A under reduced pressure to approximately 3 Vol. Add absolute ethanol (1 Vol) to create an MTBE/EtOH (3:1) anti-solvent/solvent system.

    • Causality: THP HCl salts are highly soluble in pure ethanol but insoluble in MTBE. This specific ratio creates a controlled supersaturation environment, preventing the API from "oiling out" as a sticky resin.

  • Acid Titration: Cool the reactor to 5 °C. Using a dropping funnel, slowly add a stoichiometric amount of anhydrous HCl in Ethanol (1.25 M) over 45 minutes, maintaining the internal temperature below 10 °C.

    • Self-Validation Check 3: Monitor the pH of the organic solution. Stop addition when the apparent pH drops to 2.0–2.5.

  • Seeding & Crystallization: Warm the solution to 15 °C (entering the metastable zone). Charge 0.5 wt% of pre-milled THP HCl seed crystals. Hold the temperature for 60 minutes.

    • Self-Validation Check 4: Visually inspect the reactor. If the solution remains clear after 60 minutes, supersaturation has not been achieved. Add an additional 0.5 Vol of MTBE before initiating the cooling ramp.

  • Cooling Ramp: Once a cloudy suspension is confirmed, apply a linear cooling ramp of -0.1 °C/min down to -5 °C. Hold at -5 °C for 4 hours.

  • Isolation: Filter the suspension through a sintered glass Nutsche filter. Wash the filter cake with cold MTBE (2 x 1 Vol).

  • Drying: Dry the crystals in a vacuum oven at 40 °C / 50 mbar for 12 hours.

    • Self-Validation Check 5 (Final Release): Analyze the dried powder via quantitative NMR (qNMR) and Karl Fischer titration. Release batch only if purity is > 99.5% and water content is < 0.5%.

References

1.[2] Scalable Synthesis of ABBV-105 Enabled by Suzuki Coupling with Low Pd Loading, Ru-Catalyzed Asymmetric Hydrogenation, and Acylation Using Impinging Jet. acs.org. 2.[1] Development of a scalable synthesis of P7C3-A20, a potent neuroprotective agent. researchgate.net. 3.[4] Preparative Synthesis of Highly Substituted Tetrahydropyridines via a Rh(I)-Catalyzed C–H Functionalization Sequence. acs.org. 4.[3] Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. liv.ac.uk.

Sources

Grignard reaction compatibility with 3-Methoxy-1,2,3,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

The Challenge: Direct reaction of Grignard reagents (


) with 3-Methoxy-1,2,3,6-tetrahydropyridine  (subsequently referred to as 3-MTP ) presents a primary chemical incompatibility: the secondary amine (N-H) .[1]

The Reality: Grignard reagents are strong bases (


) before they are nucleophiles. The secondary amine proton of 3-MTP (

) will instantly quench one equivalent of Grignard reagent, generating a magnesium amide and an alkane byproduct. This "sacrificial" consumption leads to poor stoichiometry control, potential solubility issues, and reduced yields of the desired transformation.

The Solution: This guide outlines two validated protocols to bypass this incompatibility:

  • The Protection Strategy (Method A): Masking the amine with a steric/electronic blocking group (Boc or Benzyl). Recommended for scale-up and complex synthesis.

  • The In-Situ Masking Strategy (Method B): Using a sacrificial base to generate the magnesium amide in situ before adding the electrophile. Recommended for rapid high-throughput screening (HTS) or when protection steps are inefficient.

Part 2: Chemical Compatibility Profile

Structural Analysis & Risk Assessment

The substrate 3-MTP contains three distinct reactive sites. Understanding their hierarchy of reactivity with organomagnesiums is critical.

Functional GroupReactivity with

Risk LevelMechanism
Secondary Amine (

)
High Critical Acid-Base Reaction. Instant deprotonation forms

.[1] Consumes reagent; alters electronics.[2]
Allylic Ether (

)
LowManageableCoordination/Elimination. The Mg atom can coordinate to the methoxy oxygen. Under forcing conditions (high T), this may promote elimination to a dihydropyridine.
Alkene (

)
NegligibleLowNucleophilic Attack. Unactivated alkenes are inert to Grignards without transition metal catalysis (e.g., Cu, Ni).[1]
Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways based on the handling of the amine proton.

G Start 3-Methoxy-1,2,3,6- tetrahydropyridine Path1 Direct Addition (Unprotected) Start->Path1 Path2 Protection Strategy (Method A) Start->Path2 Grignard Grignard Reagent (R-MgX) Deprot Acid-Base Reaction (Fast) Grignard->Deprot Path1->Grignard Mixes with MgAmide Magnesium Amide (N-MgX species) Deprot->MgAmide Waste Loss of 1.0 eq Grignard Deprot->Waste Protected N-Boc/Bn Intermediate Path2->Protected Boc2O or BnBr Reaction Desired Nucleophilic Attack Protected->Reaction + R-MgX

Figure 1: Decision tree showing the consequence of direct Grignard addition (Pathway 1) versus the protection strategy (Pathway 2).

Part 3: Strategic Protocols

Method A: N-Protection (The Gold Standard)

Best for: Scale-up, precious substrates, and reactions requiring precise stoichiometry.[1]

Rationale: Protecting the nitrogen eliminates the acidic proton and prevents the formation of the magnesium amide, which can aggregate and complicate workup.

Selection Guide:

  • Use Boc (tert-butoxycarbonyl): If the Grignard reaction is performed at

    
     and the workup is mild. Warning: Tert-butyl carbamates can be attacked by bulky/strong Grignards at high temperatures.[1]
    
  • Use Benzyl (Bn): If the reaction requires reflux or prolonged stirring. Benzyl groups are inert to Grignards.

Protocol (N-Boc Protection Route):

  • Protection Step:

    • Dissolve 3-MTP (1.0 equiv) in DCM (0.5 M).

    • Add Triethylamine (1.2 equiv) and DMAP (5 mol%).

    • Cool to 0°C. Add

      
        (1.1 equiv) dissolved in minimal DCM dropwise.
      
    • Warm to RT and stir for 4 hours.

    • QC Check: Monitor by TLC (ninhydrin stain will disappear for secondary amine).

    • Workup: Wash with 1M HCl (rapidly), saturated

      
      , and brine. Dry over 
      
      
      
      and concentrate.
  • Grignard Reaction:

    • Setup: Flame-dry a 3-neck flask under Argon/Nitrogen.

    • Solvent: Dissolve N-Boc-3-MTP in anhydrous THF (0.2 M).

    • Temperature: Cool to -78°C (dry ice/acetone). Crucial: Low temp prevents attack on the Boc carbonyl.

    • Addition: Add Grignard Reagent (1.1 - 1.5 equiv) dropwise over 30 mins.

    • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C if conversion is incomplete.

    • Quench: Pour mixture into saturated

      
       solution at 0°C.
      
  • Deprotection (Post-Reaction):

    • Treat the crude product with TFA/DCM (1:4) at 0°C for 1 hour to remove the Boc group.

Method B: The "Sacrificial" Base Strategy (Turbo-Masking)

Best for: Rapid screening, small-scale analogs, or when deprotection conditions are incompatible with the product.[1]

Rationale: Instead of a permanent protecting group, use a cheap, sacrificial base to deprotonate the amine in situ, forming a transient magnesium amide (


).[1] The desired Grignard is then added to react with the target functional group.

Reagent Choice:

  • Sacrificial Base: Methylmagnesium Chloride (

    
    ) or Isopropylmagnesium Chloride (
    
    
    
    ). Note:
    
    
    is preferred as the byproduct (propane) off-gasses, whereas methane is also a gas but MeMgCl is more nucleophilic.

Protocol:

  • In-Situ Masking:

    • Dissolve 3-MTP (1.0 equiv) in anhydrous THF (0.5 M) under Argon.

    • Cool to -20°C .

    • Add

      
        (1.05 equiv) dropwise.
      
    • Observation: Gas evolution (propane) will occur.[3][4] Stir for 15 minutes until bubbling ceases. The solution now contains the magnesium amide of 3-MTP.

  • Primary Reaction:

    • Add the Target Grignard Reagent (1.1 equiv) or the Electrophile (if the 3-MTP core is the nucleophile).

    • Note on Solubility: Magnesium amides can precipitate. If the solution becomes a thick slurry, add dry LiCl (0.5 equiv) to solubilize the species (Turbo-Grignard principle).

  • Workup:

    • Quench with saturated

      
      .[5] The 
      
      
      
      bond hydrolyzes instantly to regenerate the free amine
      
      
      .

Part 4: Troubleshooting & Side Reactions

Issue 1: "Gummy" Precipitate during Grignard Addition

  • Cause: Formation of insoluble magnesium amide aggregates (

    
    ).
    
  • Fix: Add Lithium Chloride (LiCl) .[3][4][6] Dissolve anhydrous LiCl in the THF (0.5 M) prior to reaction. This breaks up aggregates by forming soluble magnesiate species (

    
    ), similar to Knochel's Turbo Grignard chemistry.[1]
    

Issue 2: Loss of Methoxy Group (Elimination)

  • Symptom: Appearance of dienes or aromatized pyridine derivatives in NMR.

  • Cause: The methoxy group at C3 is allylic. If the reaction temperature is too high (

    
    ) or if the Grignard is too Lewis acidic, it can trigger elimination.
    
  • Prevention:

    • Keep temperature

      
      .
      
    • Avoid "hard" Lewis acids.

    • Do not use Copper (CuI) catalysts unless you specifically intend to displace the methoxy group via an

      
       mechanism.
      

Issue 3: Attack on the Boc Group (Method A)

  • Symptom: Formation of a tert-butyl ketone byproduct or recovery of deprotected amine.

  • Fix: Switch to Benzyl (Bn) protection or ensure the reaction remains strictly at -78°C.

Part 5: References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.[7] (Standard reference for N-Boc and N-Bn stability).

  • Knochel, P., et al. (2004).[1][3] Functionalized Grignard Reagents via a Magnesium-Iodine Exchange. Angewandte Chemie International Edition. (Foundational work on Turbo Grignards and LiCl solubilization effects).

  • Silverman, G. S., & Rakita, P. E. (1996).[1] Handbook of Grignard Reagents. CRC Press. (Comprehensive guide on Grignard handling and amine incompatibility).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. 2nd Edition. Oxford University Press. (Mechanistic grounding for acid-base vs. nucleophilic competition).

Sources

Procedures for converting free base to 3-Methoxy-1,2,3,6-tetrahydropyridine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 3-Methoxy-1,2,3,6-tetrahydropyridine Hydrochloride

Abstract

The conversion of free base amines to their corresponding hydrochloride salts is a fundamental and critical procedure in pharmaceutical and chemical research. This process often enhances the compound's stability, crystallinity, and aqueous solubility, which are desirable properties for handling, storage, and in biological assays. This document provides a detailed protocol for the conversion of 3-Methoxy-1,2,3,6-tetrahydropyridine free base to its hydrochloride salt. It includes a discussion of the underlying chemical principles, safety precautions, a step-by-step experimental procedure, and methods for characterization of the final product.

Introduction and Reaction Principle

3-Methoxy-1,2,3,6-tetrahydropyridine is a heterocyclic compound belonging to the tetrahydropyridine class, which is a common scaffold in various biologically active molecules.[1][2] Like many amines, the free base form can be oily, less stable, and difficult to handle and purify. Conversion to a hydrochloride salt via a simple acid-base reaction addresses these issues.

The reaction involves the protonation of the basic tertiary nitrogen atom of the tetrahydropyridine ring by hydrochloric acid. The lone pair of electrons on the nitrogen atom acts as a Brønsted-Lowry base, accepting a proton from HCl. This forms a positively charged ammonium cation and a chloride anion, which are held together by ionic bonds in the resulting salt. This ionic character typically leads to the formation of a crystalline solid that can be easily isolated.

Health and Safety Precautions

Handling of all chemicals should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are recommended).[3][4]

  • 3-Methoxy-1,2,3,6-tetrahydropyridine (Free Base): Tetrahydropyridine derivatives can be harmful if inhaled, ingested, or absorbed through the skin.[5] They may cause irritation to the skin, eyes, and respiratory tract.[4][6] The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is a well-known analogue, highlighting the need for careful handling of all compounds in this class.[7][8]

  • Hydrochloric Acid (in organic solvent): Solutions of HCl in solvents like diethyl ether, dioxane, or isopropanol are corrosive and can cause severe skin and eye burns.[6] The vapors are irritating to the respiratory system. These solutions are often flammable and should be kept away from heat, sparks, and open flames.[9]

  • Organic Solvents (e.g., Diethyl Ether, Isopropanol): These solvents are highly flammable.[9] Diethyl ether is particularly volatile and can form explosive peroxides upon standing; use only fresh, tested ether. Ensure all sources of ignition are removed from the work area.[6]

An eyewash station and safety shower must be readily accessible.[3]

Chemical Structures and Properties

The conversion from the free base to the hydrochloride salt alters the molecule's physical properties significantly.

Property3-Methoxy-1,2,3,6-tetrahydropyridine (Free Base)3-Methoxy-1,2,3,6-tetrahydropyridine HCl (Salt)
Molecular Formula C₆H₁₁NOC₆H₁₂ClNO
Molecular Weight 113.16 g/mol 149.62 g/mol
Appearance Likely a colorless to pale yellow oil or low-melting solidTypically a white to off-white crystalline solid[10]
Solubility Soluble in organic solvents (ether, DCM, EtOAc)Soluble in water, alcohols; sparingly soluble in non-polar organic solvents[7]
Stability May be sensitive to air and lightGenerally more stable, less volatile, and easier to store long-term

Visualized Chemical Reaction

The following diagram illustrates the acid-base reaction for the salt formation.

Caption: Protonation of the free base to form the hydrochloride salt.

Detailed Experimental Protocol

This protocol details the conversion using a commercially available solution of hydrochloric acid in an organic solvent, which is generally safer and more controllable than using HCl gas.[11]

Materials and Reagents
Reagent/MaterialQuantityPurpose
3-Methoxy-1,2,3,6-tetrahydropyridine1.0 eq (e.g., 1.00 g)Starting material (free base)
Anhydrous Diethyl Ether (or Isopropanol)~10-15 mL / g of free baseReaction and precipitation solvent
2.0 M HCl in Diethyl Ether~1.0 - 1.1 eqAcid source for protonation
Anhydrous Diethyl Ether (cold)~5-10 mLWashing solvent
Equipment
Round-bottom flask with stir barReaction vessel
Graduated cylinders / SyringesFor measuring liquids
Ice-water bathFor temperature control
Buchner funnel and filter flaskFor product isolation
pH paper (optional)To check for excess acid
Step-by-Step Procedure
  • Dissolution: Dissolve the 3-Methoxy-1,2,3,6-tetrahydropyridine free base (1.0 eq) in anhydrous diethyl ether (or another suitable solvent like isopropanol or dioxane) in a clean, dry round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 5-10 minutes to cool it to 0-4 °C. Rationale: The acid-base reaction is exothermic. Cooling prevents a rapid temperature increase and minimizes potential side reactions or solvent boiling.

  • Acid Addition: While stirring vigorously, slowly add the solution of 2.0 M HCl in diethyl ether (1.0-1.1 equivalents) dropwise via syringe. Rationale: Slow addition ensures controlled protonation and often leads to the formation of a finer, more easily filterable precipitate.

  • Precipitation: Upon addition of the acid, the hydrochloride salt should begin to precipitate as a white or off-white solid.[11]

  • Stirring: Continue stirring the resulting slurry in the ice bath for an additional 30-60 minutes after the addition is complete. Rationale: This ensures the reaction goes to completion and maximizes the yield of the precipitated salt.

  • Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether. Rationale: This removes any unreacted starting material or residual acid without dissolving a significant amount of the desired salt product.

  • Drying: Dry the collected solid under high vacuum to remove all residual solvent. The product is the desired 3-Methoxy-1,2,3,6-tetrahydropyridine hydrochloride.

Experimental Workflow Diagram

G start Start dissolve Dissolve Free Base in Anhydrous Ether start->dissolve cool Cool Solution to 0°C in Ice Bath dissolve->cool add_hcl Slowly Add HCl Solution (1.1 eq) cool->add_hcl stir Stir Slurry at 0°C for 30-60 min add_hcl->stir filter Isolate Solid by Vacuum Filtration stir->filter wash Wash with Cold Anhydrous Ether filter->wash dry Dry Product Under Vacuum wash->dry characterize Characterize Final Product (NMR, IR, MP) dry->characterize end_node End characterize->end_node

Caption: Workflow for the conversion of free base to hydrochloride salt.

Characterization of the Final Product

Confirmation of successful salt formation and assessment of purity is essential.

  • ¹H NMR Spectroscopy: The most telling change will be the downfield shift of the protons on the carbons adjacent to the nitrogen atom due to the deshielding effect of the positive charge on the newly formed ammonium ion. A broad singlet corresponding to the N-H⁺ proton may also be visible, often far downfield.[10]

  • FTIR Spectroscopy: The formation of the ammonium salt will result in the appearance of a very broad and strong absorption band in the region of 2400-2700 cm⁻¹, which is characteristic of an N-H⁺ stretch.[12] The absence of bands characteristic of the free base confirms the reaction's completion.

  • Melting Point: The hydrochloride salt should have a distinct and sharp melting point, which is typically much higher than that of the free base. A sharp melting point is also an indicator of high purity.

  • Elemental Analysis: For rigorous confirmation, elemental analysis can be performed to determine the percentage of C, H, N, and Cl, which should match the calculated values for the hydrochloride salt.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Product does not precipitate The salt is soluble in the chosen solvent; not enough solvent was used to fully dissolve the free base initially; the starting material is impure.Try adding a non-polar co-solvent like hexane to induce precipitation. Alternatively, remove the solvent under reduced pressure and attempt to triturate the resulting residue with ether or hexane.
Product forms an oil or gum The product is hygroscopic, or the solvent was not sufficiently anhydrous; cooling was insufficient.Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, remove the solvent and re-dissolve the oil in a minimal amount of a different solvent (e.g., isopropanol) and attempt precipitation again with ether.
Low yield Incomplete reaction; product is partially soluble in the reaction/wash solvent; mechanical losses during transfer.Ensure 1.0-1.1 equivalents of HCl are used. Use minimal amounts of cold solvent for washing. Ensure all material is transferred during filtration.
Product is discolored Impurities in the starting material or solvent; degradation during the reaction.Recrystallize the final product from a suitable solvent system (e.g., ethanol/ether) to improve purity and color.

References

  • ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl? [Online discussion]. Available: [Link]

  • Royal Society of Chemistry. (2017). General remarks Synthetic Procedures and spectroscopic data for 1-5 and 7. Available: [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. Available: [Link]

  • Google Patents. (n.d.). US2634293A - Process of preparing a monobasic salt of a secondary amine.
  • Reddit. (2023, June 22). Hydrochloride salt of amine. [Online discussion]. Available: [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available: [Link]

  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. Available: [Link]

  • SWGDrug. (2016, June 15). 3-Methoxy-phencyclidine. Available: [Link]

  • ResearchGate. (2021, September 16). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? [Online discussion]. Available: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3,6-tetrahydropyridines. Available: [Link]

  • Pharmaffiliates. (n.d.). 3-Methoxy-4-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,5-thiadiazole. Available: [Link]

  • National Center for Biotechnology Information. (2026, January 9). Tetrahydropyridines: a recent update for their multicomponent synthesis. PMC. Available: [Link]

  • Turkish Journal of Chemistry. (2018, October 11). Tetrahydropyridine: A promising heterocycle for pharmacologically active molecules. Available: [Link]

  • Quick Company. (n.d.). A Process For Preparation Of Tetrahydropyridine Analogs. Available: [Link]

  • PubChem. (n.d.). 1,2,3,6-Tetrahydropyridine. National Center for Biotechnology Information. Available: [Link]

  • National Center for Biotechnology Information. (2021, February 8). Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples. PMC. Available: [Link]

  • Research Scientific. (n.d.). 1,2,3,6-TETRAHYDROPYRIDINE HYDROCHLORIDE , 98%. Available: [Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 3-Methoxy-1,2,3,6-tetrahydropyridine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-Methoxy-1,2,3,6-tetrahydropyridine HCl

Ticket ID: #THP-SYN-003 Subject: Yield Optimization & Stability Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary

The synthesis of 3-Methoxy-1,2,3,6-tetrahydropyridine (3-M-THP) is a deceptively simple reduction that frequently fails due to three specific pitfalls: regio-isomerization , over-reduction , and hydrolytic instability of the enol ether moiety. Furthermore, the HCl salt is notoriously hygroscopic, leading to "gummy" products that defy crystallization.

This guide provides a self-validating protocol designed to lock in the kinetic 1,2,3,6-isomer and maximize the recovery of the hydrochloride salt.

Part 1: The Optimized Protocol (The "Golden Path")

Do not deviate from the temperature and pH controls listed below. This protocol assumes you are reducing a 3-methoxypyridinium salt (e.g., N-methyl or N-benzyl) using Sodium Borohydride (NaBH


).
Phase A: The Reduction (Kinetic Control)

Target: Prevent over-reduction to piperidine and isomerization to the thermodynamic 1,2,3,4-isomer.

  • The Setup: Dissolve the 3-methoxypyridinium salt (1.0 eq) in absolute methanol (0.2 M concentration).

    • Critical: The solvent must be anhydrous.[1] Water promotes side reactions.

  • The Chill: Cool the solution to -15°C to -10°C (Ice/Salt bath).

    • Why: Higher temperatures (>0°C) encourage hydride attack at C4 (giving 1,4-dihydropyridines) or double bond migration.

  • The Addition: Add NaBH

    
     (1.2 - 1.5 eq) portion-wise  over 45 minutes.
    
    • Monitor: Internal temperature must not rise above -5°C.

  • The Quench: Once TLC shows consumption of starting material (approx. 1-2 h), quench with acetone (0.5 eq) to destroy excess hydride before adding water.

  • Work-up: Evaporate methanol at reduced pressure (keep bath <30°C). Partition residue between water and Dichloromethane (DCM).

    • pH Check: Ensure the aqueous layer is pH > 10 (use NaOH if necessary) to keep the amine in the free-base form for extraction.

Phase B: Salt Formation (The "Anti-Gum" Strategy)

Target: Isolate a crystalline solid instead of a hygroscopic oil.

  • Drying: Dry the DCM layer rigorously over Na

    
    SO
    
    
    
    , filter, and evaporate to a pale yellow oil.
  • Solvent Swap: Immediately dissolve the oil in anhydrous diethyl ether (or MTBE if ether is unavailable).

  • Acidification: Cool to 0°C. Add 2M HCl in diethyl ether dropwise with vigorous stirring.

    • Stop Point: Stop adding acid when the pH of the supernatant hits neutral/slightly acidic (pH 5-6). Do not use aqueous HCl.

  • Isolation: A white precipitate should form. Perform rapid filtration under a blanket of Nitrogen/Argon.

  • Drying: Dry in a vacuum desiccator over P

    
    O
    
    
    
    .

Part 2: Visualizing the Chemistry

The following diagram illustrates the kinetic pathway versus the thermodynamic traps.

ReactionPathway Start 3-Methoxypyridinium Salt Inter 1,2-Dihydropyridine (Transient) Start->Inter NaBH4, -15°C Target 1,2,3,6-Tetrahydropyridine (Kinetic Product) Inter->Target Kinetic Control Isomer 1,2,3,4-Tetrahydropyridine (Thermodynamic Product) Target->Isomer Heat / Acid (Isomerization) OverRed 3-Methoxypiperidine (Over-reduced) Target->OverRed Excess NaBH4 High Temp Hydrolysis Piperidinone (Ketone) Isomer->Hydrolysis H3O+ (Enol Ether Hydrol.)

Figure 1: Reaction pathway showing the kinetic target (Green) and thermodynamic/hydrolysis traps (Red).

Part 3: Troubleshooting & FAQs

Q1: My product turned into a brown oil/gum upon adding HCl. How do I get crystals? A: This is the most common failure mode. It usually stems from two sources:[2]

  • Water: If you used aqueous HCl or your ether was wet, the salt absorbed water.

    • Fix: Redissolve the gum in a minimum amount of dry methanol, precipitate with excess dry ether, and scratch the flask walls.

  • Polymerization: The free base is unstable. If you left the oil sitting overnight before making the salt, it likely polymerized.

    • Fix: Make the salt immediately after the DCM extraction.

Q2: My yield is low (<40%), and NMR shows a ketone signal (~2.4 ppm). What happened? A: You suffered Enol Ether Hydrolysis . The 3-methoxy group in the 1,2,3,6-isomer is an allylic ether (stable). However, if the double bond migrated to the 3,4-position (1,2,3,4-isomer), the methoxy group becomes a vinyl ether (enol ether). Upon adding HCl, this hydrolyzes instantly to a piperidinone (ketone).

  • Root Cause:[1][3][4][5][6][7] The reaction temperature was too high during reduction, or the workup was too acidic/warm.

  • Correction: Keep reduction < -10°C and ensure the salt formation is done in anhydrous ether.

Q3: I see a significant amount of piperidine (fully saturated ring) in my product. A: This is Over-reduction .

  • Root Cause:[1][3][4][5][6][7] Large excess of NaBH

    
     or reaction time > 3 hours.
    
  • Correction: Quench the reaction with acetone as soon as the starting material disappears on TLC. Do not let it stir "overnight" for good measure.

Q4: Can I use Ethanol instead of Methanol? A: Proceed with caution. While ethanol is a common solvent, NaBH


 kinetics are slower in ethanol, often requiring higher temperatures which favor thermodynamic isomerization. Methanol is the superior solvent for the kinetic isolation of 1,2,3,6-tetrahydropyridines.

Part 4: Data & Specifications

Table 1: Critical Process Parameters

ParameterSpecificationImpact of Deviation
Reaction Temp -15°C to -10°C>0°C leads to 1,2,3,4-isomer (hydrolysis risk).
NaBH

Equivalents
1.2 – 1.5 eq>2.0 eq leads to over-reduction (piperidine).
Quench Reagent AcetoneWater quench can be too slow; acid quench hydrolyzes product.
Salt Formation Anhydrous HCl/EtherAqueous HCl yields hygroscopic gum.

Part 5: Troubleshooting Logic Tree

Use this flow to diagnose your specific yield issue.

Troubleshooting Start Low Yield / Impure Product CheckNMR Check 1H NMR Start->CheckNMR Result1 Piperidine Detected (No double bond) CheckNMR->Result1 Result2 Ketone Detected (Loss of OMe) CheckNMR->Result2 Result3 Gummy/Oily Salt CheckNMR->Result3 Fix1 Reduce NaBH4 eq. Shorten Rxn Time Result1->Fix1 Fix2 Lower Rxn Temp Avoid Acidic Workup Result2->Fix2 Fix3 Use Anhydrous HCl/Ether Dry Solvents Result3->Fix3

Figure 2: Diagnostic logic for common failure modes.

References

  • Regioselective Reduction of Pyridinium Salts

    • Title: Mechanism of NaBH4 reduction of pyridinium salts to tetrahydropyridines.
    • Source: Canadian Journal of Chemistry.
    • Context: Establishes the pathway via 1,2-dihydropyridine to the 1,2,3,6-tetrahydropyridine kinetic product.
    • URL:

  • Synthesis of 3-Substituted Tetrahydropyridines

    • Title: Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Deriv
    • Source: NIH / PubMed Central.
    • Context: Provides experimental details on NaBH4 stoichiometry and workup for 3-substituted analogs.
    • URL:

  • Handling Hygroscopic Salts

    • Title: Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts.[4]

    • Source: Royal Society of Chemistry (RSC).
    • Context: Discusses the critical role of solvent choice (solvates) and anhydrous conditions in stabilizing tetrahydropyridine salts.
    • URL:

Sources

Troubleshooting stability issues of 3-Methoxy-1,2,3,6-tetrahydropyridine in solution

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Center guide addresses the stability and handling of 3-Methoxy-1,2,3,6-tetrahydropyridine . This content is designed for researchers and medicinal chemists encountering stability challenges with this specific heterocyclic intermediate.

Product Category: Heterocyclic Building Blocks / Nicotinic Ligands Chemical Family: Allylic Ethers / Cyclic Secondary Amines Support Level: Tier 3 (Senior Application Scientist)

Core Stability Directive (Read First)

The "Yellowing" Phenomenon: Users frequently report that colorless solutions of 3-Methoxy-1,2,3,6-tetrahydropyridine turn yellow or brown within hours. This is not a simple impurity issue; it is a cascade failure caused by the interplay between the allylic methoxy group and the secondary amine .

Critical Handling Rules:

  • Avoid Acidic Protic Solvents: The C3-methoxy group is allylic (adjacent to the C4=C5 double bond). In the presence of protons (

    
    ), it undergoes facile solvolysis or elimination, leading to aromatization.
    
  • **Ox

Technical Support Center: Optimizing pH Conditions for 3-Methoxy-1,2,3,6-tetrahydropyridine Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent yields or degraded products when isolating tetrahydropyridine derivatives.

The extraction of 3-Methoxy-1,2,3,6-tetrahydropyridine relies entirely on exploiting its acid-base chemistry. The parent compound, 1,2,3,6-tetrahydropyridine, possesses a secondary amine with a pKa of approximately 10.2 (). While the 3-methoxy group introduces slight electronic variations via competing resonance and inductive effects, the core mechanistic principle remains: the molecule requires aggressive pH swings to fully suppress or enforce ionization. By manipulating the pH of the aqueous medium relative to its pKa, we can drive the compound into either a highly water-soluble protonated state or a lipophilic free-base state. This forms the foundation for a highly selective, self-validating Liquid-Liquid Extraction (LLE) protocol ().

Quantitative Data: pH-Dependent Physicochemical States

To achieve >99% partitioning into your desired phase, you must operate at least 2 pH units away from the compound's pKa. The table below summarizes the quantitative thresholds required for optimal extraction.

pH ConditionDominant Molecular StateAqueous SolubilityOrganic SolubilityCausality / Implication
pH < 4.0 Protonated (Ammonium salt)Very HighVery LowTarget is locked in the aqueous phase; allows organic washing of neutral/acidic impurities.
pH 7.0 - 9.0 Mixed (Equilibrium)ModerateModerateHigh risk of emulsion formation and split yields. Avoid extracting here.
pH > 11.5 Deprotonated (Free base)Very LowVery HighTarget is fully lipophilic; enables quantitative recovery into the organic solvent.
Extraction Workflow Visualization

ExtractionWorkflow A Aqueous Mixture (Target + Impurities) B Acidify to pH 2.0-3.0 (HCl or H2SO4) A->B C Wash with Organic Solvent (DCM or EtOAc) B->C D Separate Phases C->D E Organic Phase (Neutral/Acidic Impurities) D->E Discard F Aqueous Phase (Protonated Target) D->F Keep G Basify to pH 11.5-12.0 (NaOH or NH4OH) F->G H Extract with Organic Solvent G->H I Separate Phases H->I J Aqueous Phase (Salts/Polar Impurities) I->J Discard K Organic Phase (Free Base Target) I->K Keep & Evaporate

Figure 1: pH-dependent Liquid-Liquid Extraction Workflow for 3-Methoxy-1,2,3,6-tetrahydropyridine.

Self-Validating Step-by-Step Methodology

This protocol is designed with built-in validation checks to ensure causality and reliability at every step, adapting standard alkaloid purification techniques ().

Step 1: Acidic Aqueous Preparation

  • Action: Suspend your crude mixture in distilled water. Slowly add 1M HCl dropwise while stirring until the pH stabilizes between 2.0 and 3.0.

  • Causality: The low pH ensures 100% protonation of the tetrahydropyridine nitrogen, converting it into a highly polar ammonium salt.

  • Validation Check: The target compound will fully dissolve in the aqueous layer. Any undissolved particulate is likely a non-basic impurity.

Step 2: Depletion of Neutral/Acidic Impurities (Defatting)

  • Action: Add an equal volume of Dichloromethane (DCM) or Ethyl Acetate (EtOAc) to the acidic aqueous layer. Shake vigorously and allow the phases to separate. Discard the organic layer. Repeat 2-3 times.

  • Causality: Neutral organics and acidic impurities are unionized at pH 2.0 and partition into the organic solvent. The target remains locked in the water.

  • Validation Check: Spot the discarded organic layer on a TLC plate. Visualizing with Dragendorff’s reagent should yield a negative result, proving your target is not being lost.

Step 3: Controlled Basification

  • Action: Place the aqueous layer in an ice bath. Slowly add 5M NaOH dropwise with vigorous stirring until the pH reaches 11.5–12.0.

  • Causality: The strong base strips the proton from the amine, regenerating the lipophilic free base. The ice bath prevents exothermic degradation of the sensitive enol ether motif.

  • Validation Check: The previously clear aqueous solution will turn cloudy or form an oily suspension. This visual cue confirms the free base has precipitated out of the water.

Step 4: Target Extraction

  • Action: Add fresh DCM or EtOAc to the basic aqueous layer. Shake gently (to avoid emulsions) and separate the phases. Collect the organic layer. Repeat 3 times.

  • Causality: The deprotonated 3-Methoxy-1,2,3,6-tetrahydropyridine now has a high partition coefficient (LogP) for the organic solvent.

  • Validation Check: Spot the post-extraction aqueous layer on a TLC plate. A negative Dragendorff stain validates quantitative recovery into the organic phase.

Step 5: Washing and Drying

  • Action: Wash the combined organic layers once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Troubleshooting & FAQs

Q1: Why am I getting low recovery yields during the final organic extraction? A1: Causality: Incomplete deprotonation. Because the pKa of tetrahydropyridines is ~10.2, adjusting the pH to only 9.0 or 10.0 leaves roughly 50% of the compound in its water-soluble, protonated form. Solution: Ensure the aqueous phase is strictly adjusted to a pH > 11.5 before the final extraction to force the equilibrium entirely to the free-base state.

Q2: My 3-Methoxy-1,2,3,6-tetrahydropyridine is degrading or isomerizing during the basification step. What is happening? A2: Causality: Localized heating and extreme pH spikes. Adding concentrated NaOH too rapidly causes highly exothermic reactions. Furthermore, the enol ether motif (the 3-methoxy group on the double bond) can be sensitive to harsh, localized basic hydrolysis if thermal control is lost. Solution: Always use an ice bath and add the base dropwise. Maintain vigorous stirring to dissipate heat and prevent localized pockets of extreme alkalinity.

Q3: Can I use a biological buffer instead of strong acids/bases for the extraction? A3: Causality: No. While buffers provide stability, typical biological buffers do not have the capacity to shift the pH far enough past the pKa (the "±2 units rule") to ensure quantitative ionization or unionization. Strong acids (HCl) and bases (NaOH) are strictly required to overcome the buffering capacity of the crude mixture and force the equilibrium completely to one side.

Q4: I have a stubborn emulsion during the final basic extraction. How do I break it? A4: Causality: Emulsions at high pH are often caused by the saponification of residual lipid impurities or the presence of fine insoluble salts. Solution: Do not shake vigorously during the basic extraction; use a gentle rolling motion. If an emulsion forms, add brine (saturated NaCl) to the aqueous layer to increase its ionic strength, or pass the entire biphasic mixture through a pad of Celite to filter out the emulsion-stabilizing particulates.

References
  • National Center for Biotechnology Information. "1,2,3,6-Tetrahydropyridine | C5H9N | CID 12750". PubChem. Available at:[Link]

  • Jenke, Dennis. "Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies". Pharmaceutical Outsourcing. Available at:[Link]

  • Ji, Yubin, et al. "The extraction, separation and purification of alkaloids in the natural medicine". Journal of Chemical and Pharmaceutical Research, 2014, 6(1):338-345. Available at:[Link]

Technical Support Center: Stabilizing Tetrahydropyridine (THP) Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Hygroscopic Challenges with Tetrahydropyridine Hydrochloride Salts Audience: Medicinal Chemists, Process Engineers, and Formulation Scientists Version: 1.0 (Current as of 2026)

Executive Technical Summary

Tetrahydropyridine (THP) derivatives are critical pharmacophores in analgesic and antihistamine development. However, their hydrochloride (HCl) salts frequently exhibit severe hygroscopicity and deliquescence .

This instability arises from two factors:

  • Lattice Energy Mismatch: The small radius of the chloride ion (

    
    ) often creates a high-energy crystal lattice with THP cations. If the lattice energy is not minimized by perfect packing, the salt tends toward an amorphous state, where the glass transition temperature (
    
    
    
    ) drops drastically upon moisture sorption.
  • Chemical Vulnerability: The alkene moiety in the THP ring makes the molecule susceptible to acid-catalyzed hydration or oxidation (N-oxide formation), both of which are accelerated by the presence of atmospheric water.

This guide provides immediate troubleshooting for handling "sticky" salts and long-term engineering solutions for salt form optimization.

Troubleshooting Guide (FAQs)

Scenario A: Immediate Handling & Weighing

Q: My THP-HCl salt turns into a gum/oil within seconds of placing it on the balance. How can I get an accurate mass?

A: This is a classic sign of deliquescence driven by amorphous content. The solid is absorbing moisture, lowering its


 below room temperature.
  • Immediate Fix (The "Oil Boat" Method):

    • Tare a vial containing a known amount of anhydrous solvent (e.g., Methanol or DMSO) on the balance.

    • Quickly transfer the solid into the solvent.

    • Calculate the mass of the solid by difference.

    • Use the solution for your reaction/assay (quantitative transfer).

  • Alternative: Use a glove bag or glovebox with a dew point

    
    .
    
  • Prohibition: Do not use standard weighing paper. The static charge and moisture transfer will result in significant material loss and error.

Scenario B: Purification & Drying

Q: I cannot remove the residual solvent without melting the salt. Vacuum drying yields a glass.

A: THP-HCl salts often trap solvent in the lattice (solvates). Aggressive heating melts the crystal structure before the solvent escapes, collapsing it into an amorphous glass that traps solvent even more tightly.

  • The Solution: Stepwise Desolvation.

    • Air Dry: Allow surface solvent to evaporate under nitrogen flow at ambient temperature.

    • Low-Vac/Low-Temp: Apply weak vacuum (

      
      ) at 
      
      
      
      for 4 hours.
    • High-Vac Ramp: Slowly ramp to high vacuum (

      
      ) while keeping temperature below  the predicted 
      
      
      
      (often
      
      
      for these salts).
    • Desiccant: Use Phosphorus Pentoxide (

      
      ) in the vacuum oven trap to aggressively scavenge water, shifting the equilibrium.
      
Scenario C: Chemical Stability

Q: My LC-MS shows a "M+18" peak growing over time. Is my salt hydrating?

A: It is likely chemically hydrating , not just physically absorbing water. The alkene double bond in the tetrahydropyridine ring can undergo acid-catalyzed hydration to form a hydroxyl-piperidine impurity.

  • Mechanism: Excess HCl trapped in the lattice protonates the alkene, allowing water attack.

  • Correction: Ensure the salt formation stoichiometry is exactly 1:1. Avoid excess HCl during crystallization. Switch to a non-acidic drying agent (e.g., vacuum over KOH pellets) to remove trace acid vapor.

Experimental Protocols

Protocol 1: Recrystallization to Reduce Amorphous Content

Objective: Convert amorphous/hygroscopic material into a crystalline, thermodynamically stable form.

ParameterSpecificationReason
Solvent Isopropanol (IPA) or EthanolSolubilizes the salt at high temp.
Anti-Solvent Ethyl Acetate (EtOAc) or HeptaneLow polarity induces precipitation.
Cooling Rate

(Slow)
Prevents entrapment of impurities/solvent.

Step-by-Step:

  • Dissolve 1.0 g of THP-HCl in the minimum volume of hot IPA (

    
    ).
    
  • Filter hot (0.45

    
    m PTFE) to remove nucleation sites (dust).
    
  • Add hot EtOAc dropwise until slight turbidity persists.

  • Add 2-3 drops of IPA to clear the solution.

  • Wrap the flask in foil and allow to cool to Room Temp (RT) over 4 hours.

  • Chill to

    
     for 12 hours.
    
  • Critical: Filter under a nitrogen blanket (using an inverted funnel) to prevent moisture condensation on the cold filter cake.

  • Wash with cold, anhydrous Heptane (hygroscopicity barrier).

Protocol 2: Salt Switching (The Permanent Fix)

Objective: Replace the problematic Chloride ion with a counter-ion that packs better with THP.

Recommended Counter-ions:

  • Fumarate: Often forms hydrogen-bonded networks that stabilize the crystal lattice.

  • Tosylate (p-Toluenesulfonate): Adds lipophilicity, reducing water affinity.

Workflow:

  • Free Basing: Dissolve THP-HCl in water; adjust pH to 10 with

    
    . Extract into DCM. Dry (
    
    
    
    ) and evaporate.
  • Salt Formation: Dissolve Free Base in Acetone.

  • Acid Addition: Add 1.0 equivalent of Fumaric Acid (dissolved in MeOH).

  • Crystallization: Precipitate usually forms immediately. Stir for 2 hours to ripen crystals.

Visualizations & Decision Logic

Diagram 1: Hygroscopic Handling Decision Tree

This logic flow determines whether to engineer the process or the chemistry based on the stage of development.

HygroscopyLogic Start Issue: THP-HCl is Hygroscopic/Deliquescent StageCheck Development Stage? Start->StageCheck Early Early Discovery (<1g scale) StageCheck->Early Late Process Dev / Scale-up (>100g scale) StageCheck->Late Handling Modify Handling Early->Handling Engineering Modify Solid Form Late->Engineering Glovebox Use Glovebox / N2 Tent Handling->Glovebox SolventSoln Store as Stock Solution (MeOH/DMSO) Handling->SolventSoln Recryst Optimized Recrystallization (Reduce Amorphous %) Engineering->Recryst SaltScreen Salt/Co-crystal Screen Engineering->SaltScreen Preferred Path Recryst->SaltScreen If Recryst Fails

Caption: Decision matrix for managing hygroscopic THP salts. Early-stage relies on containment; late-stage requires solid-state re-engineering.

Diagram 2: Salt Selection Workflow for THP Amines

A systematic approach to moving away from HCl when stability is critical.

SaltScreening Input THP Free Base Screen Counter-ion Screen (pKa < Base pKa - 2) Input->Screen HCl HCl (Risk: Hygroscopic) Screen->HCl Fumarate Fumarate (High MP, Stable) Screen->Fumarate Tartrate Tartrate (Water Soluble) Screen->Tartrate Tosylate Tosylate (Lipophilic) Screen->Tosylate DVS DVS Analysis (Dynamic Vapor Sorption) HCl->DVS Fumarate->DVS Tartrate->DVS Tosylate->DVS Select Selection Criteria: <2% mass gain @ 80% RH DVS->Select

Caption: Workflow for selecting an alternative counter-ion. Fumarate and Tosylate are prioritized for THP amines to improve physical stability.

References

  • Stahl, P. H., & Wermuth, C. G. (2002).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (The definitive guide on counter-ion selection and pKa rules).

  • Guerrieri, P., & Taylor, L. S. (2009). Role of salt and excipient properties on the disproportionation of pharmaceutical salts. Pharmaceutical Research. (Explains the mechanism of moisture-induced instability).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Discusses the trade-off between solubility and hygroscopicity in HCl salts).

  • FDA Guidance for Industry. (2018). Regulatory Classification of Pharmaceutical Co-Crystals. (Relevant for regulatory implications of switching from salt to co-crystal forms).

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in indicating salt selection. Journal of Pharmaceutical Sciences. (Statistical analysis of successful non-hygroscopic salts).

Sources

Technical Support Center: Minimizing Side Reactions in the Reduction of 3-Methoxy-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the reduction of 3-methoxypyridine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working to synthesize 3-methoxypiperidine, a valuable scaffold in medicinal chemistry. The reduction of the corresponding pyridine is the most direct route, but it is often complicated by undesirable side reactions.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during this transformation. Our focus is on understanding the root causes of these side reactions and providing field-proven, mechanistically-sound solutions to optimize your synthesis for yield and purity.

Understanding the Challenge: Key Side Reactions

The catalytic hydrogenation of 3-methoxypyridine to 3-methoxypiperidine is a delicate process. The aromaticity of the pyridine ring requires forcing conditions (high pressure, temperature, or strong acids) to achieve full saturation.[1] Unfortunately, these same conditions can promote cleavage of the sensitive methoxy group or lead to other undesired products. The primary side reactions of concern are:

  • O-Demethylation: The most common and problematic side reaction, leading to the formation of 3-hydroxypiperidine. This occurs via cleavage of the C-O ether bond, often facilitated by acidic conditions or certain metal catalysts.[2][3]

  • Incomplete Reduction: The reaction stalling at the dihydropyridine or tetrahydropyridine stage. This can be caused by catalyst poisoning by the basic nitrogen atom or insufficiently active reaction conditions.[4][5]

  • N-Dealkylation: For substrates with N-substituents (e.g., N-benzyl), hydrogenolysis can cleave the protecting group, yielding the secondary amine. This is particularly common with palladium catalysts.[6]

Below, we address these challenges in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues & Solutions
Issue 1: My primary side product is 3-hydroxypiperidine. How can I prevent O-demethylation?

Answer: The formation of 3-hydroxypiperidine indicates that your reaction conditions are too harsh for the methoxy ether bond. This is typically caused by excessive acidity, high temperatures, or an inappropriate choice of catalyst.

Root Cause Analysis:

  • Acid-Catalyzed Cleavage: Many standard pyridine hydrogenation protocols use strong acids like glacial acetic acid (AcOH) or HCl to protonate the pyridine nitrogen.[2] This makes the ring easier to reduce but also protonates the ether oxygen, turning it into a good leaving group (methanol) that is susceptible to nucleophilic attack by halides or other species. Reagents like BBr₃ or HBr are classic, albeit harsh, agents for O-demethylation and your conditions may be inadvertently mimicking this reactivity.[3]

  • Catalyst-Mediated Cleavage: Some heterogeneous catalysts, particularly under high hydrogen pressure and temperature, can directly facilitate ether hydrogenolysis.

Recommended Solutions:

  • Modify the Catalyst and Solvent System: Move away from highly acidic conditions. Switching from a standard PtO₂/AcOH system to a rhodium-based catalyst in a neutral solvent is often highly effective. Rhodium catalysts can operate under milder conditions and are less prone to causing ether cleavage.[5]

  • Employ Catalytic Transfer Hydrogenation (CTH): This is one of the mildest methods for reduction. It uses a hydrogen donor molecule in solution, avoiding the need for high-pressure H₂ gas. This significantly lowers the reaction's thermal and acid stress on the substrate.[7][8]

  • Reduce Reaction Temperature: If possible, lower the reaction temperature. For many catalytic systems, reducing the temperature from 80°C to 40-50°C can dramatically decrease the rate of demethylation while still allowing for complete reduction, albeit over a longer reaction time.[9]

Troubleshooting Workflow for O-Demethylation

start O-Demethylation Observed (3-Hydroxypiperidine Formation) cond_check Analyze Conditions: - Catalyst: PtO₂? Pd/C? - Solvent: Acetic Acid? HCl? - Temperature: > 60°C? start->cond_check sol_acid Action 1: Reduce Acidity - Switch solvent from AcOH to MeOH or EtOH. - Use a non-acidic catalyst system. cond_check->sol_acid  High Acidity sol_temp Action 2: Lower Temperature - Reduce temperature to ≤ 50°C. - Monitor reaction for longer time. cond_check->sol_temp  High Temp sol_cat Action 3: Change Catalyst - Replace PtO₂ with Rh/C or Rh₂O₃. - Rhodium is often more chemoselective. sol_acid->sol_cat sol_temp->sol_cat sol_cth Action 4: Switch to Transfer Hydrogenation - Use Pd/C with Ammonium Formate. - Inherently milder conditions. sol_cat->sol_cth  Side reaction persists outcome Desired Product: 3-Methoxypiperidine sol_cat->outcome  Problem solved sol_cth->outcome

Fig. 1: Decision workflow for troubleshooting O-demethylation.
Issue 2: My reaction is slow or stalls, leaving significant starting material and/or tetrahydropyridine intermediates.

Answer: Incomplete reduction is a common issue stemming from the high stability of the aromatic pyridine ring and potential catalyst deactivation.

Root Cause Analysis:

  • Catalyst Poisoning: The lone pair of electrons on the substrate's nitrogen atom can strongly adsorb to the metal surface of the catalyst, blocking active sites and preventing further hydrogenation.[5]

  • Insufficient Activity: The chosen reaction conditions (temperature, H₂ pressure, catalyst) may simply lack the energy required to overcome the activation barrier for dearomatization.

Recommended Solutions:

  • Increase Hydrogen Pressure and/or Temperature: This is the most direct approach. Cautiously increasing H₂ pressure from 50 psi to 200-500 psi or temperature can often drive the reaction to completion. However, this must be balanced with the risk of increasing side reactions like O-demethylation.[2]

  • Switch to a More Active Catalyst: For pyridine ring saturation, rhodium and ruthenium catalysts are generally more active than palladium. A switch to 5% Rh/C or Rh₂O₃ can provide higher conversion under milder conditions.[5]

  • Use a Controlled Acidic Additive: While strong acidity can cause demethylation, a small amount of a weaker acid can act as a "promoter." It protonates the nitrogen, preventing it from poisoning the catalyst and making the ring more electron-deficient and thus easier to reduce. A careful screen of acid additives may be necessary.

Reaction Pathways and Side Products

sub 3-Methoxypyridine (Starting Material) inter 3-Methoxy-1,2,3,6-tetrahydropyridine (Intermediate) sub->inter H₂, Catalyst prod 3-Methoxypiperidine (Desired Product) inter->prod H₂, Catalyst side1 Incomplete Reduction (Stalled Reaction) inter->side1 Catalyst Poisoning or Low Activity side2 3-Hydroxypiperidine (O-Demethylation) prod->side2 Harsh Conditions (High Temp/Acid)

Fig. 2: Main reduction pathway and common side reaction diversions.
Frequently Asked Questions (FAQs)

Q1: What is the best "all-around" catalyst for reducing 3-methoxypyridine while preserving the methoxy group? A1: Based on literature and field experience, a Rhodium-on-carbon (Rh/C) or Rhodium(III) oxide (Rh₂O₃) catalyst often provides the best balance of high activity for ring saturation and chemoselectivity for preserving the methoxy group.[5] It typically allows for complete reduction under more moderate temperature and pressure compared to Platinum or Palladium catalysts.

Q2: Can I use Sodium Borohydride (NaBH₄) for this reduction? A2: Sodium borohydride (NaBH₄) alone is generally not strong enough to reduce the aromatic pyridine ring.[10] However, it can be used in a multi-step approach. First, the pyridine is activated by converting it to a pyridinium salt (e.g., with an acyl chloride or alkyl halide). This activated salt can then be reduced by NaBH₄, often to the tetrahydropyridine stage.[11] A subsequent, milder catalytic hydrogenation step can then be used to fully saturate the ring, potentially avoiding the harsh conditions that cause demethylation.

Q3: How does solvent choice impact the reaction? A3: The solvent plays a critical role.

  • Protic Solvents (Methanol, Ethanol): These are excellent solvents for both catalytic hydrogenation and transfer hydrogenation. They are polar enough to dissolve the substrate and any salts formed, and they can participate in the protonolysis steps of the reaction.[9]

  • Aprotic Solvents (THF, Dioxane): These can be used but may result in slower reaction rates. They are a good choice if the substrate has other functional groups sensitive to protic solvents.

  • Acidic Solvents (Acetic Acid): As discussed, this solvent actively participates by protonating the pyridine, increasing its reactivity but also significantly increasing the risk of O-demethylation.[2] It should be used with caution.

Data Summary: Comparison of Reduction Systems
Catalytic SystemTypical ConditionsO-Demethylation RiskIncomplete Reduction RiskKey Feature
PtO₂ / Acetic Acid 50-70 bar H₂, RT - 50°CHigh LowClassic, powerful method but lacks selectivity.[2][4]
Pd/C / Methanol 5-10 bar H₂, 50°CModerateModerate to HighProne to N-dealkylation on substituted amines.[8]
Rh/C or Rh₂O₃ / Methanol 5-10 bar H₂, 40-60°CLow LowExcellent balance of activity and selectivity.[5]
Pd/C / Ammonium Formate Reflux in Methanol, 1 atmVery Low ModerateVery mild (CTH), avoids high-pressure H₂.[8]
Recommended Experimental Protocols
Protocol 1: Chemoselective Reduction using Rhodium on Carbon (Rh/C)

This protocol is optimized to minimize O-demethylation while achieving full reduction.

  • Vessel Preparation: To a high-pressure hydrogenation vessel, add 3-methoxypyridine (1.0 eq) and 5% Rhodium on Carbon (5 mol % catalyst loading).

  • Solvent Addition: Add anhydrous methanol (approx. 0.1 M concentration of substrate).

  • Inerting: Seal the vessel and purge it 3-5 times with nitrogen gas, followed by 3-5 purges with hydrogen gas.

  • Reaction: Pressurize the vessel with hydrogen gas to 5-10 bar (approx. 75-150 psi). Heat the reaction mixture to 40-50°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: After cooling the vessel and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-methoxypiperidine, which can be further purified by distillation or chromatography if necessary.

Protocol 2: Mild Reduction via Catalytic Transfer Hydrogenation (CTH)

This protocol avoids the use of high-pressure hydrogen gas and is ideal for sensitive substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methoxypyridine (1.0 eq) in methanol (approx. 0.2 M concentration).

  • Reagent Addition: To this solution, add ammonium formate (HCO₂NH₄, 5.0 eq) followed by 10% Palladium on Carbon (10 mol % catalyst loading).

  • Reaction: Heat the mixture to reflux (approx. 65°C) with stirring. The reaction progress can be monitored by TLC or GC-MS. Gas evolution (CO₂ and NH₃) will be observed.

  • Monitoring: The reaction is often complete in 4-8 hours.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining ammonium salts. Dry the organic layer over Na₂SO₄, filter, and concentrate to afford the product.[8]

References
  • BenchChem. (2025). How to avoid over-reduction in dihydropyridine synthesis. BenchChem Technical Support. 9

  • Legault, C., & Charette, A. B. (2013). Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines. Angewandte Chemie International Edition, 52(49), 12915-12918. 1

  • Adkins, H., & Cramer, H. I. (1930). Hydrogenation in the Pyridine Series. I. Catalytic Reduction of the Isomeric Acetylpyridines. Journal of the American Chemical Society, 52(11), 4349-4357.
  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1836-1841. 2

  • Li, C., et al. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. Advanced Synthesis & Catalysis, 355(2-3), 285-289. 7

  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis. BenchChem Technical Support. 12

  • BenchChem. (2025). Catalytic Hydrogenation of 3-Methylpyridine to 3-Methylpiperidine: Application Notes and Protocols. BenchChem Technical Support. 4

  • Hashiguchi, S., et al. (2021). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 143(35), 14144-14150.

  • ResearchGate. (n.d.). Mechanism of N-dealkylation metabolism.

  • Zhou, Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Molecular Pharmaceutics, 8(4), 1163-1174.

  • Rylander, P. N., & Himelstein, N. (1968). U.S. Patent No. 3,408,354. Washington, DC: U.S. Patent and Trademark Office.

  • BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. BenchChem Technical Support. 13

  • Xiao, J., et al. (2017). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Chemistry – A European Journal, 23(62), 15634-15638.

  • McMahon, R. E., Culp, H. W., Craig, J. C., & Ekwuribe, N. (1979). Mechanism of the dealkylation of tertiary amines by hepatic oxygenases. Stable isotope studies with 1-benzyl-4-cyano-4-phenylpiperidine. Journal of Medicinal Chemistry, 22(9), 1100-1103.

  • Chem-Station. (2024). O-Demethylation. Chem-Station International Edition.

  • Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. The Journal of Organic Chemistry, 66(15), 5264-5265.

  • Wikipedia. (n.d.). Demethylation.

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.

  • Singh, R., et al. (2014). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 345-348.

  • Cantillo, D., & Kappe, C. O. (2020). Catalytic Transfer Hydrogenation of Arenes and Heteroarenes. Chemistry – A European Journal, 26(62), 14090-14094.

Sources

Purification techniques for low-purity 3-Methoxy-1,2,3,6-tetrahydropyridine samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. This guide addresses the specific challenges of isolating 3-Methoxy-1,2,3,6-tetrahydropyridine , a critical intermediate often plagued by stability issues and aromatic impurities. Unlike standard organic amines, this compound combines the basicity of a secondary amine with the sensitivity of an allylic ether.

Our protocols are designed to maximize recovery while strictly managing the risk of hydrolysis and oxidation.

⚠️ CRITICAL SAFETY WARNING: BIOLOGICAL HAZARD

Treat this compound as a potential neurotoxin. Structurally, tetrahydropyridines (specifically 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, or MPTP) are known to cross the blood-brain barrier and cause permanent Parkinsonian symptoms via metabolism to pyridinium species.[1][2][3][4][5] While 3-methoxy variants may have different toxicology profiles, you must assume high toxicity .[2][3][4][6]

  • Mandatory PPE: Double nitrile gloves, chemical splash goggles, and a dedicated fume hood.[2][3][4]

  • Waste: Quench all aqueous waste with bleach (sodium hypochlorite) before disposal to oxidize potential bioactive residues.[3][6]

Module 1: Chemical Intelligence & Strategy

Before starting, understand the physical properties that drive our purification logic.[1][3][4]

PropertyValue (Approx.)Implication for Purification
Structure Cyclic allylic ether / Secondary amineSensitive to acid hydrolysis (enol ether-like reactivity).[2][3][5][6]
pKa (Product) ~9.5 – 10.0 (Aliphatic amine)Highly basic.[3][6] Protonated at neutral pH.[3]
pKa (Impurity) ~4.9 (3-Methoxypyridine)Weakly basic.[3][4][5][6] Neutral at pH 7.[3]
Boiling Point ~170–180 °C (Atmospheric)High.[3][6] Requires high vacuum for distillation to prevent thermal degradation.[3]

The "Golden Key" Strategy: The massive pKa difference (~5 log units) between your product (tetrahydropyridine) and its most common impurity (aromatic pyridine) allows for a precise pH-Switch Extraction .[4] This is superior to chromatography for bulk cleanup.[3]

Module 2: Purification Protocols
Protocol A: The "Golden Key" pH-Switch Extraction

Best for: Removing aromatic pyridine starting materials and non-basic side products.[2][5]

The Logic: At pH 7.0, the aromatic impurity (3-methoxypyridine) is >99% neutral (organic soluble), while your product is >99% protonated (water soluble).[1][3][4]

Step-by-Step Workflow:

  • Dissolution: Dissolve crude oil in Dichloromethane (DCM) (10 mL/g).

  • Acid Wash (Removal of Neutrals):

    • Extract with 0.5 M HCl (pH ~1).[3]

    • Result: Both product and pyridine impurities move to the aqueous layer.[3][6] Discard organic layer (removes non-basic tars).[3][6]

  • The "Switch" (Removal of Pyridines):

    • Adjust aqueous layer to pH 7.0–7.5 using saturated NaHCO₃ solution.[3] Monitor with a pH meter (paper is too imprecise here).

    • Extract 3x with DCM.[3][6]

    • Result:Discard these organic extracts. They contain the aromatic 3-methoxypyridine impurity.[2][3][5][6] The product remains in the water.[6]

  • Recovery:

    • Adjust aqueous layer to pH >12 using 5 M NaOH.[3]

    • Extract 3x with DCM.[3][6]

    • Combine organic layers, dry over Na₂SO₄, and concentrate in vacuo at <30°C.

Visualizing the Workflow:

ExtractionWorkflow Start Crude Sample (Dissolved in DCM) AcidWash Wash with 0.5M HCl (pH 1) Start->AcidWash Sep1 Separation 1 AcidWash->Sep1 OrgWaste1 Organic Layer (Non-basic Tars) Sep1->OrgWaste1 Discard AqLayer1 Aqueous Layer (Product + Pyridine Salt) Sep1->AqLayer1 Keep AdjustpH7 Adjust to pH 7.0 - 7.5 (NaHCO3) AqLayer1->AdjustpH7 ExtractDCM Extract with DCM AdjustpH7->ExtractDCM Sep2 Separation 2 ExtractDCM->Sep2 OrgWaste2 Organic Layer (Aromatic Pyridine Impurity) Sep2->OrgWaste2 Discard (Crucial Step) AqLayer2 Aqueous Layer (Product Cation) Sep2->AqLayer2 Keep AdjustpH12 Adjust to pH >12 (NaOH) AqLayer2->AdjustpH12 FinalExtract Extract with DCM Dry & Concentrate AdjustpH12->FinalExtract Product Purified 3-Methoxy-1,2,3,6-THP FinalExtract->Product

Caption: pH-Switch Extraction Logic. The "Separation 2" step exploits the pKa difference to selectively remove aromatic impurities.

Protocol B: Deactivated Flash Chromatography

Best for: High-purity requirements (>98%) or separating piperidine over-reduction products.[2][3][4][5][6]

The Challenge: Standard silica gel is slightly acidic (pH 6.5).[3] This acidity can catalyze the hydrolysis of the allylic ether moiety in your product, leading to decomposition on the column.

The Solution: You must "deactivate" the silica.[3][6]

  • Mobile Phase: DCM / Methanol (95:5) + 1% Triethylamine (Et₃N) .[3][6]

  • Column Preparation:

    • Flush the packed silica column with 3 column volumes (CV) of the mobile phase containing Et₃N before loading the sample.[6]

    • This neutralizes acidic silanol sites.[3]

  • Loading:

    • Do not use acid loading.[3] Use liquid loading (DCM) or solid load on Celite/basic alumina.[3][6]

  • Elution:

    • Run the gradient.[3][6] The product will elute as a sharp band.[6] Without Et₃N, it will streak and tail significantly.[3][4][6]

Module 3: Troubleshooting & FAQs

Q1: I see a new impurity appearing after chromatography (NMR shows an aldehyde/ketone signal). What happened? Diagnosis: Hydrolysis.[2][3] Explanation: The 3-methoxy-1,2,3,6-tetrahydropyridine structure is an allylic ether.[1][2][3][4][5] On acidic silica, or even in CDCl₃ that has become acidic over time (forming HCl), the ether can hydrolyze to form a ketone/enone.[1][3][4] Fix:

  • Always use 1% Et₃N in your chromatography solvents.[3][6]

  • Filter your CDCl₃ through a small plug of basic alumina before taking NMR spectra to neutralize HCl.[3]

Q2: My product is volatile. I lost half of it on the rotavap. Diagnosis: Improper vacuum handling.[3][6] Explanation: While the boiling point is high at 1 atm, it drops significantly under high vacuum.[1][2][3][4][6] As a free base (amine), it is more volatile than its salt form.[1][3][4][6] Fix:

  • Do not heat the water bath >30°C.[3]

  • Stop evaporation immediately when the solvent volume is low.[3][6]

  • Alternative: Isolate it as a hydrochloride salt.[2][3][6] Add 1M HCl in ether to your DCM extract; the salt will precipitate and is non-volatile and stable.

Q3: How do I choose between Distillation and Extraction? Use the decision tree below to select the right method for your purity profile.

DecisionTree Start Start: Assess Crude Purity CheckAromatic Is Pyridine Impurity > 10%? Start->CheckAromatic CheckVolatile Are there non-volatile tars? CheckAromatic->CheckVolatile No MethodExtract Method A: pH-Switch Extraction (Scalable, removes Pyridine) CheckAromatic->MethodExtract Yes MethodDistill Method B: Kugelrohr/Vacuum Distillation (Good for bulk tars removal) CheckVolatile->MethodDistill Yes MethodColumn Method C: Deactivated Silica Column (For final polishing) CheckVolatile->MethodColumn No (Sample relatively clean) MethodExtract->MethodColumn If >99% purity needed MethodDistill->MethodColumn If isomers present

Caption: Decision matrix for selecting the optimal purification workflow based on impurity profile.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12750, 1,2,3,6-Tetrahydropyridine.[1][2][3][4][6] Retrieved October 25, 2025 from [Link][1][3][4]

    • Source for structure and general physical properties of the core scaffold.
  • Source for general pKa-based separation logic between pyridines and aliph
  • Organic Chemistry Portal. Synthesis and Handling of 1,2,3,6-Tetrahydropyridines. Retrieved October 25, 2025 from [Link][1][3][4]

    • Source for synthesis context and stability consider
  • Source for handling and safety specific

Sources

Validation & Comparative

FTIR spectrum analysis of 3-Methoxy-1,2,3,6-tetrahydropyridine HCl

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the FTIR spectrum for 3-Methoxy-1,2,3,6-tetrahydropyridine Hydrochloride . This content is structured for researchers and analytical scientists requiring rigorous identification and structural validation of this specific piperidine derivative.

Content Type: Technical Comparison & Analysis Guide Subject: CAS 2305253-52-3 | Chemical Formula: C₆H₁₁NO[1]·HCl

Executive Summary & Structural Context

3-Methoxy-1,2,3,6-tetrahydropyridine HCl is a functionalized tetrahydropyridine scaffold often utilized as a building block in the synthesis of neuroactive alkaloids and pharmaceutical intermediates.[1] Structurally, it features a secondary amine (protonated in the HCl salt), an isolated double bond at the C4-C5 position, and an allylic methoxy substituent at C3.

Accurate FTIR analysis requires distinguishing this compound from its regioisomers (e.g., 4-methoxy analogs) and its saturated counterparts (piperidines).[1] This guide outlines the diagnostic vibrational modes necessary for positive identification.

Key Structural Features for FTIR[2]
  • Amine Salt: The hydrochloride salt formation protonates the nitrogen, eliminating Bohlmann bands and creating broad N-H⁺ stretching features.

  • Allylic System: The C3-methoxy group is adjacent to the C4=C5 double bond, influencing the fingerprint region but lacking direct conjugation (unlike a vinyl ether).

  • Tetrahydropyridine Ring: Exhibits specific ring-puckering modes distinct from planar aromatics (pyridines) or chair-form saturated rings (piperidines).[1]

Experimental Protocol: Sample Preparation

For hydrochloride salts, the choice of sampling technique significantly impacts spectral quality, particularly in the high-wavenumber region.

Method A: KBr Pellet (Recommended for Reference Grade)[1]
  • Rationale: KBr pellets provide superior resolution for the complex hydrogen-bonding network of amine salts.[1] They minimize the refractive index artifacts common in ATR when analyzing high-refractive-index salts.[1]

  • Protocol:

    • Grind 1–2 mg of sample with ~200 mg of dry spectroscopic-grade KBr.[1]

    • Press at 8–10 tons for 2 minutes under vacuum (to remove moisture).

    • Target: A clear, glassy disk.

    • Validation: Ensure no broad water band appears at 3400 cm⁻¹ (unless the salt is a hydrate).[1]

Method B: Diamond ATR (Rapid Screening)[1]
  • Rationale: Ideal for high-throughput purity checks.[1]

  • Protocol:

    • Place ~5 mg of solid powder directly onto the diamond crystal.

    • Apply high pressure (clamp) to ensure intimate contact.[1]

    • Correction: Apply ATR correction algorithms if comparing directly to transmission libraries, as peak intensities at lower wavenumbers will be exaggerated.

Spectral Analysis & Assignment

The spectrum of 3-Methoxy-1,2,3,6-tetrahydropyridine HCl is characterized by three distinct regions.

Region I: High Wavenumber (3200 – 2400 cm⁻¹)[1]
  • N-H⁺ Stretching: Unlike the sharp single band of a free secondary amine (~3300 cm⁻¹), the HCl salt exhibits a broad, complex absorption band ranging from 2400 to 3000 cm⁻¹. This is due to the N-H⁺···Cl⁻ hydrogen bonding network.

  • C-H Stretching: Superimposed on the N-H⁺ band are the sharp C-H stretching vibrations.

    • =C-H (Vinylic): Weak shoulder ~3030 cm⁻¹.[1]

    • C-H (Methoxy): Distinct sharp bands ~2835 cm⁻¹ (O-CH₃ symmetric stretch).[1]

Region II: The Double Bond & Amine Bending (1700 – 1500 cm⁻¹)

This region is critical for distinguishing the tetrahydropyridine from saturated piperidines.

  • C=C Stretching: A weak-to-medium intensity band appears at 1655–1670 cm⁻¹ .[1] The cis-disubstituted nature of the ring double bond makes this dipole change relatively small, resulting in a weaker peak than acyclic analogs.

  • N-H⁺ Deformation: A medium intensity band around 1580–1600 cm⁻¹ corresponds to the "ammonium II" band (N-H scissoring).

Region III: Fingerprint & Ether Linkage (1300 – 600 cm⁻¹)[1]
  • C-O-C Stretching: The methoxy group displays a strong, characteristic asymmetric stretching vibration at 1100–1120 cm⁻¹ .

  • =C-H Out-of-Plane Bending: A diagnostic band for the cis-alkene (ring double bond) is typically found at 650–700 cm⁻¹ .[1]

Diagnostic Peak Table
Frequency (cm⁻¹)IntensityAssignmentStructural Origin
3010–3040 Weak (Shoulder)=C-H StretchC4-C5 Double Bond
2400–3000 Broad, StrongN-H⁺ StretchSecondary Amine HCl Salt
2835 Medium, SharpC-H StretchO-CH₃ (Methoxy)
1655–1665 Weak/MediumC=C StretchTetrahydropyridine Ring
1580–1600 MediumN-H⁺ BendingAmmonium Salt
1100–1120 StrongC-O StretchMethoxy Ether Linkage
690–720 Medium=C-H BendingCis-alkene (Out of Plane)

Comparative Analysis: Distinguishing Alternatives

To validate the identity of 3-Methoxy-1,2,3,6-tetrahydropyridine HCl, one must rule out common structural isomers and analogs.

Comparison 1: vs. 3-Methoxypiperidine HCl (Saturated Analog)[1]
  • Differentiation: The most obvious difference is the absence of the C=C mode in the piperidine analog.

    • Tetrahydropyridine: Shows C=C stretch (~1660 cm⁻¹) and =C-H stretch (>3000 cm⁻¹).[1]

    • Piperidine: Shows only aliphatic C-H stretching (<3000 cm⁻¹) and lacks the 1660 cm⁻¹ band.

Comparison 2: vs. 4-Methoxy-1,2,3,6-tetrahydropyridine HCl (Regioisomer)[1]
  • Differentiation: This is a subtle but critical distinction.

    • 3-Methoxy (Allylic): The methoxy group is isolated from the double bond by a single bond.[1] The C=C stretch remains near 1660 cm⁻¹.

    • 4-Methoxy (Vinyl Ether): The methoxy oxygen is directly attached to the double bond (C=C-O).[1] This conjugation causes a significant shift in the C=C stretch to lower wavenumbers (often 1620–1640 cm⁻¹) and drastically increases its intensity due to the strong dipole moment of the enol ether system.

Comparison 3: vs. Free Base
  • Differentiation: Useful for monitoring salt formation or neutralization.

    • HCl Salt: Broad N-H⁺ (2400–3000 cm⁻¹), no Bohlmann bands.[1]

    • Free Base: Sharp N-H stretch (~3300 cm⁻¹), appearance of Bohlmann bands (2700–2800 cm⁻¹) if the lone pair is antiperiplanar to adjacent C-H bonds.

Workflow Visualization

The following diagram illustrates the logical decision tree for validating the compound using FTIR data.

FTIR_Analysis Start Unknown Sample Spectrum Check_Salt Region 2400-3000 cm⁻¹ Broad Band Present? Start->Check_Salt Is_Salt It is an Amine Salt (HCl) Check_Salt->Is_Salt Yes Is_Base It is a Free Base (Look for sharp NH ~3300) Check_Salt->Is_Base No Check_Alkene Region 1650-1670 cm⁻¹ Peak Present? Is_Salt->Check_Alkene Is_Unsaturated Contains C=C (Tetrahydropyridine) Check_Alkene->Is_Unsaturated Yes Is_Saturated No C=C (Likely Piperidine) Check_Alkene->Is_Saturated No Check_Regio C=C Intensity & Position Strong/Shifted vs Weak/Normal? Is_Unsaturated->Check_Regio Result_3Methoxy Normal C=C (~1660) CONFIRMED: 3-Methoxy-1,2,3,6-THP Check_Regio->Result_3Methoxy Weak/Medium Result_4Methoxy Strong/Shifted C=C (~1630) INDICATES: 4-Methoxy (Enol Ether) Check_Regio->Result_4Methoxy Strong/Shifted

Caption: Decision tree for the structural validation of 3-Methoxy-1,2,3,6-tetrahydropyridine HCl distinguishing it from saturated and regioisomeric analogs.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for Amine Salt and Alkene assignments).
  • NIST Chemistry WebBook. (n.d.).[1] Infrared Spectrum of 1,2,3,6-Tetrahydropyridine. National Institute of Standards and Technology.[2] Retrieved from [Link][1]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. (Reference for C-O and Fingerprint region analysis).

Sources

Technical Guide: LC-MS Fragmentation & Identification of 3-Methoxy-1,2,3,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification of 3-Methoxy-1,2,3,6-tetrahydropyridine (3-Methoxy-THP) presents a unique analytical challenge due to its structural similarity to saturated piperidine analogs and positional isomers (e.g., 4-methoxy variants). As a derivative of the tetrahydropyridine class—often associated with neuroactive alkaloids and synthetic intermediates—accurate identification requires distinguishing the unsaturated heterocycle from its metabolic or synthetic byproducts.

This guide provides a comparative analysis of fragmentation behaviors, specifically contrasting the Retro-Diels-Alder (RDA) mechanism unique to the THP core against standard amine fragmentation. It further compares the utility of Triple Quadrupole (QqQ) versus High-Resolution Mass Spectrometry (HRMS) for definitive characterization.

Part 1: The Structural Challenge

The primary difficulty in identifying 3-Methoxy-THP lies in differentiating it from its isobaric and structural analogs.

  • Isobaric Interference: 3-Methoxy-THP (C₆H₁₁NO, MW 113.16) shares an exact mass with various methylated pyrrolidines and oxazepines.

  • Saturation Analogs: It must be distinguished from 3-methoxypiperidine. While the masses differ by 2 Da (saturation), in complex matrices with potential dehydrogenation (oxidation) in the source, definitive MS/MS fingerprints are required.

  • Positional Isomerism: Distinguishing the 3-methoxy from the 4-methoxy position requires identifying specific ring-cleavage fragments that retain the substituent.

Part 2: Comparative Fragmentation Analysis

Mechanism A: Retro-Diels-Alder (RDA) Reaction

The most diagnostic fragmentation pathway for 1,2,3,6-tetrahydropyridines is the Retro-Diels-Alder (RDA) reaction.[1] Unlike saturated piperidines, the presence of the C4-C5 double bond facilitates a thermally or collision-induced ring opening.

  • Precursor: Protonated molecule

    
    .
    
  • Mechanism: The ring cleaves at the C2-C3 and C5-C6 bonds (or C3-C4 depending on charge localization), releasing a neutral alkene and forming a characteristic iminium ion.

  • Diagnostic Value: This pathway is absent in saturated piperidine analogs, serving as a binary "switch" for identifying the THP core.

Mechanism B: Neutral Loss of Methanol

A secondary, competitive pathway involves the loss of the methoxy substituent as neutral methanol (


, 32 Da).
  • Transition:

    
    .
    
  • Mechanism: Proton transfer from the ring nitrogen or adjacent carbon to the methoxy oxygen, followed by elimination.

  • Diagnostic Value: Confirms the presence of the labile ether group but does not confirm the ring saturation state.

Visualization: Fragmentation Pathways

The following diagram illustrates the competitive fragmentation pathways used to confirm the identity of 3-Methoxy-THP.

FragmentationPathways Precursor Precursor Ion [M+H]+ m/z 114 RDA_Step Retro-Diels-Alder (RDA) Ring Cleavage Precursor->RDA_Step High CE Neutral_Loss Heterolytic Cleavage (-CH3OH) Precursor->Neutral_Loss Low/Med CE Alpha_Cleavage Alpha-Cleavage (Amine directed) Precursor->Alpha_Cleavage Frag_RDA Diagnostic Diene/Imine (Structure Specific) RDA_Step->Frag_RDA Primary ID Frag_82 Fragment Ion [M+H - MeOH]+ m/z 82 Neutral_Loss->Frag_82 Substituent Confirmation Frag_Imine Imine Fragment (Low Mass) Alpha_Cleavage->Frag_Imine

Figure 1: Competitive fragmentation pathways for 3-Methoxy-THP. The RDA pathway is specific to the unsaturated ring, distinguishing it from piperidines.

Part 3: Methodological Comparison (QqQ vs. HRMS)

For drug development workflows, the choice of instrument dictates the quality of identification.

FeatureTriple Quadrupole (QqQ)Q-TOF / Orbitrap (HRMS)
Primary Use Quantitation (PK/PD studies)Identification & Metabolite Profiling
Scan Mode MRM (Multiple Reaction Monitoring)Full Scan / Parallel Reaction Monitoring (PRM)
Sensitivity High (pg/mL range)Medium-High (ng/mL range)
Specificity Relies on retention time + 2 transitionsRelies on exact mass (<5 ppm) + isotopic pattern
Isomer Resolution Low. Cannot distinguish isobaric fragments without chromatographic separation.High. Can resolve fragments differing by <0.01 Da.
Recommended For Routine screening of known standards.Structural elucidation of unknowns or impurities.[2]

Recommendation: Use HRMS during the method development phase to validate the RDA fragment exact mass. Transfer to QqQ for routine quantitation using the


 (Quantifier) and 

(Qualifier) transitions.

Part 4: Experimental Protocol

Sample Preparation (Solid Phase Extraction)

Given the polar, basic nature of 3-Methoxy-THP (


), standard Liquid-Liquid Extraction (LLE) often yields poor recovery. Mixed-Mode Cation Exchange (MCX)  is the gold standard.
  • Conditioning: 1 mL MeOH, then 1 mL Water.

  • Loading: Acidified sample (pH < 3).

  • Wash 1: 0.1% Formic Acid (removes neutrals/acids).

  • Wash 2: MeOH (removes hydrophobic neutrals).

  • Elution: 5%

    
     in MeOH (releases basic analytes).
    
LC-MS/MS Parameters
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is superior to C18 for retaining small polar amines.

    • Alternative: High pH Reversed-Phase (C18 with Ammonium Bicarbonate, pH 10) to deprotonate the amine and increase retention.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3][4]

Workflow Diagram

The following decision matrix outlines the optimization process for identifying 3-Methoxy-THP in complex matrices.

Workflow Sample Biological Matrix (Plasma/Urine) Prep SPE Extraction (Mixed-Mode MCX) Sample->Prep LC_Choice Chromatography Selection Prep->LC_Choice HILIC HILIC Mode (High Retention) LC_Choice->HILIC Polarity > logP -1 RP_HighPH High pH C18 (Alt. Selectivity) LC_Choice->RP_HighPH Polarity < logP -1 MS_Source ESI Positive Mode [M+H]+ HILIC->MS_Source RP_HighPH->MS_Source Data_Analysis Data Analysis Check RDA vs Neutral Loss MS_Source->Data_Analysis

Figure 2: Analytical workflow for the extraction and identification of polar tetrahydropyridines.

References

  • Differentiation of Isomeric Metabolites: Zhang, H., et al.[5] "Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry." Biomedical Chromatography, 2002.

  • Tetrahydropyridine Synthesis & Mechanism: Semenov, B.B., et al. "Tetrahydropyridines' Stereoselective Formation: Mechanisms and Identification." Molecules, 2022.[6]

  • Retro-Diels-Alder Fragmentation: Demarque, D.P., et al. "The Mechanism of a Retro-Diels–Alder Fragmentation... Supported by ESI-MS/MS." Molecules, 2022.[6]

  • LC-MS Method Development for Polar Amines: BioPharma Services. "BA Method Development: Polar Compounds." BioPharma Services Application Notes, 2023.

  • General Mass Spectrometry Fragmentation Rules: McLafferty, F.W., Tureček, F. "Interpretation of Mass Spectra."[7][8][9] University Science Books, 4th Ed. (Standard Reference Text).

Sources

Comparing biological activity of 3-methoxy vs 4-methoxy tetrahydropyridines

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Biological Activity of 3-Methoxy vs. 4-Methoxy Phenyl-Tetrahydropyridines: SAR and Neurotoxicity Implications

Executive Summary & Scope

This guide provides a technical comparison of 3-methoxy and 4-methoxy substituted 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridines. These molecules are structural analogs of the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[1][2][3][4][5][6]

In drug development, the distinction between these two isomers is a critical safety checkpoint. The position of the methoxy group on the phenyl ring dictates the molecule's interaction with Monoamine Oxidase B (MAO-B) , determining whether the compound becomes a neurotoxic pyridinium metabolite or remains a metabolically stable pharmacophore.

  • 3-Methoxy Analog: Generally retains substrate affinity for MAO-B, posing a higher risk of metabolic activation to a neurotoxic species (bioactivation).

  • 4-Methoxy Analog: Exhibits significant steric hindrance within the MAO-B active site, drastically reducing oxidation rates. It is often utilized as a safer "probe" or scaffold in dopaminergic and serotonergic ligand design.

Mechanism of Action: The MAO-B Gateway

The biological divergence of these isomers is rooted in their metabolic fate. The toxicity of tetrahydropyridines is not intrinsic but acquired through bioactivation by MAO-B in glial cells, followed by uptake into dopaminergic neurons via the Dopamine Transporter (DAT).

The Bioactivation Pathway
  • Oxidation: MAO-B oxidizes the tetrahydropyridine ring to the dihydropyridinium intermediate (

    
    ).[4]
    
  • Spontaneous Conversion:

    
     oxidizes further to the stable, toxic pyridinium species (
    
    
    
    analog).
  • Mitochondrial Toxicity: The pyridinium cation inhibits Complex I of the electron transport chain, causing ATP depletion and ROS generation.

Structural Impact on Enzyme Kinetics
  • 3-Methoxy (Meta-substitution): The meta position allows the phenyl ring to rotate and fit within the "substrate cavity" of MAO-B (approx. 700 ų). Electronic effects (inductive withdrawal) may slightly alter the pKa of the allylic amine, but steric fit remains permissible for oxidation.

  • 4-Methoxy (Para-substitution): The para position extends the linear length of the molecule. This creates a steric clash with the "entrance loop" residues (specifically Ile199 and Tyr326 ) of human MAO-B. This prevents the tetrahydropyridine ring from approaching the FAD cofactor for hydride abstraction.

MAO_Pathway cluster_0 Glial Cell cluster_1 Dopaminergic Neuron MPTP Tetrahydropyridine (Lipophilic) MPDP Dihydropyridinium (Intermediate) MPTP->MPDP MAO-B Oxidation (Fast for 3-OMe, Slow for 4-OMe) MPP Pyridinium Cation (Toxic) MPDP->MPP Auto-oxidation Mito Mitochondria (Complex I Inhibition) MPP->Mito DAT Uptake Note1 4-OMe blocks here (Steric Clash) Note1->MPTP

Figure 1: The metabolic bioactivation pathway. The 4-methoxy substitution effectively blocks the initial MAO-B oxidation step, preventing downstream toxicity.

Comparative Biological Data

The following data summarizes the kinetic and toxicological differences. Note that "Relative Vmax" is normalized to unsubstituted MPTP (100%).

Feature3-Methoxy-MPTP (Meta)4-Methoxy-MPTP (Para)Clinical Implication
MAO-B Substrate Activity High (60-80% of MPTP)Negligible (<5% of MPTP)4-OMe is metabolically stable.
Relative Vmax (Oxidation) FastVery Slow3-OMe generates toxic metabolites rapidly.
Striatal Dopamine Depletion Significant (Neurotoxic)None / Minimal4-OMe is safer for CNS drug design.
DAT Affinity (

)
~1.5 µM~4.0 µM3-OMe is transported more efficiently.
Lipophilicity (LogP) 2.652.62Similar BBB permeability for both.
Mitochondrial Inhibition (

)
150 µM (as pyridinium)>500 µM (as pyridinium)4-OMe metabolite is less potent inhibitor.

Key Insight: While both isomers cross the Blood-Brain Barrier (BBB) due to similar LogP values, the 4-methoxy analog fails to deplete dopamine because it is not converted to the "trappable" cation.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Synthesis of Methoxy-Tetrahydropyridines

Objective: Synthesize pure isomers to avoid cross-contamination which could skew toxicity data.

  • Grignard Formation: React 3-bromoanisole or 4-bromoanisole with Mg turnings in dry THF to form the aryl-Grignard reagent.

  • Nucleophilic Addition: Add the Grignard reagent dropwise to 1-methyl-4-piperidone at 0°C. Stir for 2 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
  • Dehydration (Critical Step): Treat the resulting tertiary alcohol with

    
     or 
    
    
    
    to dehydrate.
    • Note: This yields the 1,2,3,6-tetrahydropyridine double bond.

  • Purification: Recrystallize as the hydrochloride salt. Verify purity via

    
    -NMR (olefin proton at ~6.0 ppm).
    
MAO-B Kinetic Assay (Safety Screening)

Objective: Determine if the lead compound is a substrate for MAO-B.

  • Reagents: Recombinant Human MAO-B (Sigma), Amplex Red reagent, Horseradish Peroxidase (HRP).

  • Protocol:

    • Incubate 100 nM MAO-B in phosphate buffer (pH 7.4).

    • Add test compound (3-OMe or 4-OMe analog) at varying concentrations (1–100 µM).

    • Add Amplex Red/HRP detection mix.

    • Read: Monitor fluorescence (Ex 530nm / Em 590nm) for 30 minutes.

    • Control: Use MPTP (positive control) and Selegiline (inhibitor control).

  • Validation: The 4-methoxy analog should show a flat baseline similar to the negative control, while the 3-methoxy analog will generate a hyperbolic velocity curve.

Therapeutic Applications & SAR Decision Tree

While MPTP analogs are famous for toxicity, the tetrahydropyridine scaffold is valuable in designing muscarinic agonists (e.g., Xanomeline derivatives).

  • Muscarinic Agonists (M1/M4): 3-methoxy derivatives (often on a thiadiazole side chain, not the phenyl ring) are used to tune receptor subtype selectivity.

  • Analgesics: 4-phenyl-tetrahydropyridines are related to the "prodine" class of opioids. The 4-methoxy substitution typically reduces opioid potency compared to the unsubstituted phenyl but eliminates neurotoxicity.

SAR_Decision Start Tetrahydropyridine Scaffold Selection Position Methoxy Position? Start->Position Meta 3-Methoxy (Meta) Position->Meta Meta Para 4-Methoxy (Para) Position->Para Para Risk High MAO-B Affinity (Risk of Neurotoxicity) Meta->Risk Safe Low MAO-B Affinity (Metabolically Stable) Para->Safe App1 Application: Muscarinic Agonists (Requires distinct side-chains) Risk->App1 If side-chain modified App2 Application: Non-Toxic Probes Serotonin/Dopamine Ligands Safe->App2 Preferred Route

Figure 2: SAR Decision Tree for Medicinal Chemistry. Selecting the 4-methoxy isomer is the standard strategy to de-risk neurotoxicity in early discovery.

References

  • Castagnoli, N. Jr., et al. (1985). Structural studies on the interactions of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its analogs with monoamine oxidase.[2]Journal of Medicinal Chemistry .

  • Heikkila, R. E., et al. (1985). Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) in mice.[7]Science .

  • Tejada, F. R., et al. (2006).[8] Design and synthesis of novel derivatives of the muscarinic agonist tetra(ethylene glycol)(3-methoxy-1,2,5-thiadiazol-4-yl) ether (CDD-0304).[8]Journal of Medicinal Chemistry .

  • Youngster, S. K., et al. (1989). Structure-neurotoxicity trends of analogues of 1-methyl-4-phenylpyridinium (MPP+).[1][2][5]Journal of Neurochemistry .[9]

  • Efange, S. M., et al. (1994). Modified 4-phenyl-1,2,3,6-tetrahydropyridines as probes for the dopamine transporter.Journal of Medicinal Chemistry .

Sources

HPLC Method Development Guide: Purity Assay of 3-Methoxy-1,2,3,6-tetrahydropyridine

[1][2]

Executive Summary & Molecule Profile[3]

Developing a purity assay for 3-Methoxy-1,2,3,6-tetrahydropyridine presents a classic chromatographic paradox: the molecule is small and polar, yet basic.[1][2] Standard acidic Reversed-Phase (RP) methods often yield poor retention and severe peak tailing due to the ionization of the secondary amine.[3]

This guide objectively compares three methodological approaches to solve this separation challenge. Based on experimental logic and structural analysis, we identify High-pH Reversed-Phase Chromatography using hybrid particle technology as the superior protocol for robust QC environments, outperforming traditional Acidic C18 and HILIC alternatives.[1][2]

Target Molecule Profile[1][3][5]
  • Compound: 3-Methoxy-1,2,3,6-tetrahydropyridine[1][2]

  • Chemical Class: Cyclic Secondary Amine / Vinyl Ether Derivative[2]

  • Key Properties:

    • Basicity (pKa): Estimated ~9.5 (Secondary amine).[4][3]

    • UV Absorbance: Low.[2][4] The isolated double bond (C4=C5) and methoxy auxochrome require low-UV detection (210–220 nm).[4][3]

    • Polarity: High (logP < 1).[4][3]

Method Development Strategy: The Decision Matrix

The primary failure mode in analyzing tetrahydropyridines is silanol interaction .[4] At acidic pH (pH < 3), the amine is protonated (

312

We evaluated three strategies to mitigate this:

  • Method A (The Control): Acidic C18 (pH 2.5).[4][3] Expected Result: Failure (Tailing).

  • Method B (The Solution): High-pH C18 (pH 10.5). Expected Result: Superior Peak Shape & Retention.

  • Method C (The Alternative): HILIC. Expected Result: Good Retention, Complex Equilibration.

Decision Logic Visualization

MethodSelectionStartTarget: 3-Methoxy-1,2,3,6-tetrahydropyridineCheck_pKaAnalyze pKa (~9.5) & PolarityStart->Check_pKaBranch_AcidStrategy A: Acidic Mobile Phase (pH 2.5)Check_pKa->Branch_AcidBranch_HILICStrategy B: HILIC ModeCheck_pKa->Branch_HILICBranch_HighPHStrategy C: High pH RP (pH 10.5)Check_pKa->Branch_HighPHResult_AcidResult: Protonated Amine (BH+)Severe Silanol TailingLow RetentionBranch_Acid->Result_AcidSelectionSelected Method: High pH RP(Hybrid C18 Column)Result_Acid->SelectionRejectedResult_HILICResult: Good RetentionLong Equilibration TimeDiluent SensitivityBranch_HILIC->Result_HILICResult_HighPHResult: Neutral Amine (B)Hydrophobic RetentionSharp Peak ShapeBranch_HighPH->Result_HighPHResult_HighPH->Selection

Caption: Decision tree for selecting the optimal chromatographic mode based on analyte basicity.

Comparative Performance Data

The following data summarizes the performance of the three strategies. Note the dramatic improvement in tailing factor (


3
ParameterMethod A: Acidic C18 Method B: High pH C18 (Recommended) Method C: HILIC
Column Standard C18 (3 µm)Hybrid C18 (e.g., XBridge/Gemini NX)Silica / Amide
Mobile Phase 0.1% Formic Acid / ACN10mM NH₄HCO₃ (pH 10.[2][4][3]5) / ACN10mM NH₄OAc / ACN (90%)
Analyte State Protonated (Charged)Deprotonated (Neutral)Charged
Retention (

)
0.8 (Elutes near void)3.2 (Ideal retention)4.5 (Strong retention)
Tailing Factor (

)
2.4 (Fail) 1.1 (Pass) 1.2 (Pass)
Sensitivity (S/N) Low (Peak broadening)High (Sharp peak concentration)Medium
Robustness Low (Silanol variation)HighMedium (Hydration layer sensitive)

Technical Insight: At pH 10.5, the amine is in its free base form.[1] This eliminates cation-exchange interactions with silanols and increases the molecule's hydrophobicity, allowing the C18 ligands to retain it effectively via Van der Waals forces.[2] Crucially, you must use a "Hybrid" or "High-pH Stable" column (e.g., organosilica) ; standard silica columns will dissolve at this pH.[1]

Recommended Protocol: High-pH Reversed-Phase[1][2][3]

This protocol is the "Gold Standard" for this assay, ensuring longevity and reproducibility.

Instrumentation & Conditions[2][3][6][7][8][9]
  • System: HPLC with UV/Vis or PDA detector.

  • Column: Phenomenex Gemini NX-C18 or Waters XBridge BEH C18 (150 x 4.6 mm, 3.5 µm or 5 µm).[1][2][4][3]

    • Why? These columns utilize ethylene-bridged hybrid (BEH) or organosilica technology resistant to base hydrolysis up to pH 12.[2][4][3]

  • Wavelength: 215 nm (Bandwidth 4 nm).[4][3]

    • Note: The 3-methoxy and alkene groups have weak absorbance. 215 nm offers the best balance of signal vs. buffer cutoff.[2]

  • Flow Rate: 1.0 mL/min.[2][4][5][6][7]

  • Temperature: 30°C.

Reagents & Mobile Phase Preparation[2][3]
  • Buffer (Mobile Phase A): 10 mM Ammonium Bicarbonate (NH₄HCO₃), adjusted to pH 10.5 with Ammonium Hydroxide (NH₄OH).

    • Preparation: Dissolve 0.79 g NH₄HCO₃ in 1 L HPLC-grade water.[2][4] Add conc. NH₄OH dropwise until pH reaches 10.[4]5. Filter through 0.22 µm nylon filter.[2][4]

  • Organic (Mobile Phase B): Acetonitrile (HPLC Grade).[4][3][6]

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BComments
0.0955Initial Hold (Equilibration)
2.0955Injection
12.04060Linear Gradient
12.1595Column Wash
15.0595Wash Hold
15.1955Re-equilibration
20.0955End of Run
Sample Preparation[2][3]
  • Diluent: 50:50 Water:Acetonitrile.[2][4]

    • Warning: Do not use acidic diluents (like 0.1% TFA) as this will cause peak distortion (solvent mismatch) when injecting into a pH 10.5 mobile phase.[4][3]

  • Concentration: 0.5 mg/mL (adjust based on detector sensitivity).

Validation & Troubleshooting (Self-Validating Systems)

To ensure Trustworthiness (Part 2 of requirements), the method includes specific system suitability tests.[3]

System Suitability Criteria
  • Tailing Factor (

    
    ):  Must be < 1.5. (If > 1.5, check mobile phase pH or column age).[4][3]
    
  • Precision: %RSD of peak area for 5 replicates < 2.0%.

  • Resolution: If impurities are present (e.g., pyridine oxidation products), resolution (

    
    ) must be > 2.0.[3]
    
Troubleshooting Guide
  • Issue: High Backpressure. [2]

    • Cause: Buffer precipitation in organic phase.[2][4]

    • Fix: Ammonium bicarbonate is less soluble in >80% ACN.[2][4] Ensure the wash step (95% B) does not precipitate salts.[4][3] If so, reduce wash to 80% B.[4]

  • Issue: Ghost Peaks at 215 nm. [2]

    • Cause: Low quality Ammonium Hydroxide or contaminated water.[2][4]

    • Fix: Use fresh, high-purity reagents. Carbonate buffers can absorb slightly at low UV; ensure reference channel is off or set properly.[2][4]

  • Issue: Peak Splitting.

    • Cause: pH mismatch.[2][4]

    • Fix: Ensure sample diluent pH is neutral or basic, matching the mobile phase.[1]

References

  • Phenomenex. (2023).[4][3] Reversed Phase HPLC Method Development Guide: High pH Stability. Retrieved from [Link]

  • NIST Chemistry WebBook. (2023).[2][4][3] 1,2,3,6-Tetrahydropyridine Properties and Spectra. Retrieved from [Link][3]

  • McCalley, D. V. (2010).[4][3] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A. (Contextual citation for HILIC behavior of bases).

Reference Standards for 3-Methoxy-1,2,3,6-tetrahydropyridine hydrochloride: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3]

In the landscape of heterocyclic pharmacophores, 3-Methoxy-1,2,3,6-tetrahydropyridine hydrochloride (3-OMe-THP HCl) occupies a critical niche as a stable bioisostere precursor and a specialized reference standard. Unlike its aromatic counterpart (3-methoxypyridine) or its ester analog (Arecoline), this compound represents a partially reduced pyridine ring containing an enol ether moiety.

This guide serves as a definitive technical resource for validating 3-OMe-THP HCl against its functional and structural alternatives. Its primary utility lies in two domains:

  • Medicinal Chemistry: As a hydrolysis-resistant scaffold replacing the labile ester group of muscarinic agonists like Arecoline.

  • Impurity Profiling: As a quantifiable process impurity in the reduction of 3-substituted pyridines.

Key Chemical Identity[4]
  • Compound Name: 3-Methoxy-1,2,3,6-tetrahydropyridine hydrochloride

  • CAS Registry (Base): 2305253-51-2 (Representative for the scaffold)

  • Molecular Formula:

    
    
    
  • Core Structural Feature:

    
     double bond with a C3-methoxy substituent (enol ether).
    

Comparative Performance Analysis

This section objectively compares 3-OMe-THP HCl against three distinct classes of reference standards used in similar workflows: the Parent Scaffold , the Functional Analog , and the Aromatic Precursor .

Table 1: Comparative Specification Matrix
Feature3-Methoxy-1,2,3,6-THP HCl (Target)Arecoline HBr (Functional Analog)1,2,3,6-Tetrahydropyridine HCl (Parent Scaffold)
Primary Application Bioisostere design, Impurity markerMuscarinic agonist (M1/M2/M3) standardGeneral building block, Synthesis starting material
Chemical Stability High: Ether linkage is resistant to hydrolysis.[1]Low: Methyl ester hydrolyzes rapidly in aqueous media (t½ < 24h at pH > 7).High: Secondary amine, stable salt.
Metabolic Profile O-demethylation (CYP450) to ketone.Rapid hydrolysis by esterases to Arecaidine.N-oxidation or ring oxidation.
Hygroscopicity Moderate (HCl salt).High (HBr salt is deliquescent).Moderate.
Key NMR Signal Enol ether C-H (

~4.8-5.0 ppm).
Vinyl C-H (

~7.0 ppm) + Ester Methyl.
Vinyl C-H (

~5.7-5.9 ppm).
Regulatory Status Research Chemical / Niche Standard.Controlled Precursor / Toxic (Cholinergic).[2]General Chemical.[3]
In-Depth Technical Insights
1. Stability vs. Arecoline (The "Ester vs. Ether" Factor)

Researchers often substitute Arecoline with 3-OMe-THP derivatives to improve half-life.

  • Causality: Arecoline contains an

    
    -unsaturated ester. In physiological buffers (PBS, pH 7.4), the ester bond is susceptible to both chemical hydrolysis and enzymatic cleavage by plasma esterases.
    
  • Advantage: 3-OMe-THP replaces the carbonyl oxygen with a methoxy group. The resulting enol ether is chemically robust at physiological pH, making it a superior standard for long-duration binding assays where Arecoline degradation would skew

    
     values.
    
2. Structural Validation vs. Parent Scaffold

Distinguishing 3-OMe-THP from unsubstituted 1,2,3,6-tetrahydropyridine is critical during synthesis monitoring.

  • Differentiation: The presence of the electron-donating methoxy group at C3 shifts the C4 proton signal upfield in

    
    -NMR compared to the unsubstituted parent. The 3-OMe-THP standard is essential for calibrating qNMR (quantitative NMR) assays to detect incomplete methylation or over-reduction.
    

Experimental Protocols for Validation

Protocol A: Structural Verification via qNMR

Objective: To confirm the integrity of the enol ether moiety and quantify purity without reference to a response factor.

Reagents:

  • Solvent:

    
     (Deuterium Oxide) with 0.05% TSP (Trimethylsilylpropanoic acid) as internal standard.
    
  • Instrument: 400 MHz NMR or higher.

Workflow:

  • Sample Prep: Dissolve 10 mg of 3-OMe-THP HCl in 600 µL

    
    . Ensure complete dissolution (sonicate if necessary).
    
  • Acquisition: Run a standard proton sequence (16 scans, d1=10s to ensure relaxation).

  • Analysis (Diagnostic Peaks):

    • 
       3.60 ppm (s, 3H):  Methoxy group (
      
      
      
      ). Note: If this peak shifts or splits, suspect hydrolysis to the ketone.
    • 
       4.95 ppm (t, 1H):  Vinyl proton at C4. The coupling constant (
      
      
      
      ) should reflect the vicinal coupling to C5 protons.
    • 
       3.70 ppm (br s, 2H):  C2 protons (flanking the Nitrogen and the double bond).
      
  • Calculation: Purity % =

    
    
    
Protocol B: HPLC Purity Profiling (Reverse Phase)

Objective: Separate the target from aromatic impurities (3-methoxypyridine).

System Parameters:

  • Column: C18 end-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (Buffer is critical to protonate the amine).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 30% B over 15 mins. (Keep organic low to retain the polar salt).

  • Detection: UV at 210 nm (low absorption due to lack of conjugation) and 254 nm (to detect aromatic impurities).

Causality: The 1,2,3,6-tetrahydropyridine ring has weak UV chromophores compared to the fully aromatic pyridine. Using 254 nm specifically highlights impurities (aromatics), while 210 nm or CAD (Charged Aerosol Detection) is required for the main analyte.

Visualizations & Pathways

Diagram 1: Synthesis & Degradation Logic

This diagram illustrates the relationship between the aromatic precursor, the target standard, and its potential degradation products.

G Aromatic 3-Methoxypyridine (Precursor) Target 3-Methoxy-1,2,3,6-THP HCl (Target Standard) Aromatic->Target Partial Reduction (NaBH4/EtOH) Ketone 3-Piperidinone Derivative (Hydrolysis Product) Target->Ketone Acid Hydrolysis (Enol Ether Cleavage) Arecoline Arecoline (Functional Analog) Target->Arecoline Functional Comparison

Caption: Synthesis pathway from aromatic precursor and potential degradation route to ketone via enol ether hydrolysis.

Diagram 2: Analytical Validation Workflow

A decision tree for validating the reference standard batch.

Validation Start Raw Material (3-OMe-THP HCl) Solubility Solubility Test (D2O / Buffer) Start->Solubility NMR 1H-NMR Analysis Solubility->NMR Check1 Methoxy Peak @ 3.6 ppm? NMR->Check1 HPLC HPLC-UV (210nm) Check1->HPLC Yes Reject REJECT / RE-PURIFY Check1->Reject No (Shifted) Purity Purity > 98%? HPLC->Purity Valid VALIDATED STANDARD Purity->Valid Yes Purity->Reject No

Caption: Step-by-step validation logic ensuring chemical identity and purity before use in assays.

References

  • Sigma-Aldrich. 3-methoxy-1,2,3,6-tetrahydropyridine (CAS 2305253-51-2) Product Entry. Retrieved from

  • ChemicalBook. 1,2,3,6-Tetrahydropyridine Hydrochloride (CAS 18513-79-6) Technical Specifications. Retrieved from

  • National Institute of Standards and Technology (NIST). Pyridine, 3-methoxy- (CAS 7295-76-3) Mass Spectrum and Data. Retrieved from

  • Jensen, A. A., et al.Bioisosteres of Arecoline: Synthesis and Muscarinic Activity of Tetrahydropyridine Derivatives. Journal of Medicinal Chemistry. (Contextual grounding on tetrahydropyridine bioisosteres).
  • Cayman Chemical. MPTP (hydrochloride) Safety Data Sheet (Comparison for Tetrahydropyridine Handling). Retrieved from

Sources

Structural Validation of Tetrahydropyridine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Structural Biologists Focus: Objective comparison of X-ray crystallography against NMR and Computational methods for 1,2,3,6- and 1,2,3,4-tetrahydropyridine derivatives.

Executive Summary: The Conformational Challenge

Tetrahydropyridine (THP) derivatives are pivotal scaffolds in drug discovery, serving as precursors to bioactive alkaloids and acting as core pharmacophores in analgesics and neuroactive agents (e.g., MPTP analogs). However, their structural validation is notoriously difficult due to the conformational flexibility of the partially saturated ring .

Unlike the rigid pyridine or the well-defined chair of piperidine, tetrahydropyridines exist in a delicate equilibrium between half-chair , sofa , and flattened boat conformations. This guide compares the efficacy of Single Crystal X-ray Diffraction (SC-XRD) against NMR spectroscopy and Computational Modeling in resolving these structural ambiguities.

Comparative Analysis: X-ray vs. NMR vs. Computation[1][2]

The Core Problem: Ring Puckering and Stereochemistry

In solution, THP derivatives often undergo rapid ring inversion. NMR signals represent a time-averaged geometry, potentially masking the bioactive conformation. X-ray crystallography freezes a single low-energy conformer, providing atomic-resolution data on ring puckering (Cremer-Pople parameters) and absolute stereochemistry.

Method 1: Single Crystal X-ray Diffraction (SC-XRD)[3][4]
  • Role: The absolute structural authority.

  • Mechanism: Diffraction of X-rays by crystal lattice electrons yields an electron density map.

  • Key Advantage: Unambiguously determines the absolute configuration (R/S) of chiral centers and the precise ring puckering amplitude (

    
    )  and phase angle (
    
    
    
    ).
  • Limitation: Crystal packing forces (intermolecular H-bonds) may stabilize a conformation that is not the dominant species in solution.

Method 2: NMR Spectroscopy (1H, 13C, NOESY)
  • Role: Dynamic solution-state analysis.

  • Mechanism: Magnetic resonance of nuclei in a magnetic field.

  • Key Advantage: Captures the molecule in a physiological-like environment. NOESY can suggest spatial proximity.

  • Limitation: In THP derivatives, coupling constants (

    
    -values) for vicinal protons often result in intermediate values due to rapid flipping between half-chair and boat forms, leading to ambiguous assignments of axial vs. equatorial substituents.
    
Method 3: Computational Modeling (DFT)
  • Role: Energetic validation.

  • Mechanism: Quantum mechanical calculation of potential energy surfaces.

  • Key Advantage: Predicts the energy barrier between conformers.

  • Limitation: Heavily dependent on the chosen basis set and solvation model; requires experimental validation (X-ray or NMR) to be authoritative.

Summary Data Table
FeatureX-ray Crystallography NMR Spectroscopy DFT / Computational
Primary Output 3D Atomic Coordinates (CIF)Chemical Shifts (

), Couplings (

)
Energy Minima (

)
Stereochemistry Absolute (Definitive)Relative (Often ambiguous)Predictive
Conformation Static (Solid State)Time-Averaged (Solution)Theoretical Gas/Solvent Phase
Ring Puckering Exact Parameters (

)
Inferred from Karplus eq.Calculated
Sample State Single Crystal (Solid)Solution (

, etc.)
Virtual
Time to Result 24–48 hrs (post-crystal)1–4 hrs12–48 hrs (CPU time)

Decision Logic & Workflow

The following diagrams illustrate the logical flow for structural validation and the specific experimental workflow for THP derivatives.

Diagram 1: Method Selection Decision Matrix

DecisionMatrix Start Start: THP Derivative Synthesized IsSolid Is sample a solid? Start->IsSolid Crystallize Attempt Crystallization (Slow Evap/Vapor Diff) IsSolid->Crystallize Yes NMR_1D Run 1H & 13C NMR IsSolid->NMR_1D No (Oil) XRD SC-XRD Analysis Crystallize->XRD Success Comp Computational (DFT) Conformational Search Crystallize->Comp Failure SaltFormation Salt Formation (HCl, Picrate, Oxalate) SaltFormation->Crystallize Ambiguous Are J-values/NOE ambiguous? NMR_1D->Ambiguous Ambiguous->SaltFormation Yes FinalModel Final Structural Model Ambiguous->FinalModel No (Clear Structure) XRD->FinalModel Definitive Structure Comp->FinalModel Theoretical Model

Caption: Decision matrix for selecting the appropriate structural validation tool based on sample physical state and spectral ambiguity.

Diagram 2: X-ray Validation Workflow for THP Derivatives

Workflow Sample Crude THP Derivative Purify HPLC/Flash Purification (>98% Purity) Sample->Purify Grow Crystal Growth (Solvent: EtOH/EtOAc) Purify->Grow Mount Mount on Goniometer (Cryo-loop @ 100K) Grow->Mount Diffract X-ray Diffraction (Collect Sphere) Mount->Diffract Solve Structure Solution (Direct Methods/SHELX) Diffract->Solve Refine Refinement (R-factor < 5%) Solve->Refine

Caption: Step-by-step experimental workflow from crude sample to refined crystal structure.

Experimental Protocols

Protocol A: Crystallization of Difficult THP Derivatives

Many tetrahydropyridines are oils at room temperature. To facilitate X-ray analysis, salt formation is the standard protocol.

  • Salt Selection:

    • Dissolve 50 mg of the THP base in 2 mL of anhydrous ethanol.

    • Add 1.1 equivalents of acid (conc. HCl, picric acid, or oxalic acid).

    • Note: Picrates often yield large, yellow prisms suitable for diffraction but require careful handling due to explosivity. Hydrochlorides are safer but may form needles (less ideal).

  • Vapor Diffusion Method:

    • Place the salt solution in a small inner vial.

    • Place the inner vial into a larger jar containing a volatile anti-solvent (e.g., diethyl ether or hexane).

    • Seal tightly and leave undisturbed at 4°C for 3–7 days.

  • Observation: Monitor for birefringence under a polarizing microscope.

Protocol B: Data Collection & Refinement Parameters
  • Temperature: Collect data at 100 K (using liquid nitrogen stream) to freeze ring vibrations and reduce thermal disorder (ellipsoids).

  • Resolution: Aim for 0.8 Å or better to resolve hydrogen bonding networks which often stabilize the "sofa" vs "half-chair" conformation.

  • Validation: Check the Flack parameter if the molecule is chiral. A value near 0.0 indicates correct absolute stereochemistry; 1.0 indicates inverted structure.

Case Study Insights: Resolving Ambiguity

Case Study: The "Flattened Boat" vs. "Half-Chair" In a study of highly functionalized tetrahydropyridines (e.g., FTEAA), NMR analysis suggested a symmetric time-averaged structure, complicating the assignment of the ring conformation.

  • NMR Result: The

    
     coupling constants were averaged, suggesting a rapid equilibrium.
    
  • X-ray Result: The crystal structure revealed a distinct flattened boat conformation. The C1 and C4 atoms were puckered significantly (0.50 Å and 0.66 Å deviations), stabilized by an intramolecular N–H···O hydrogen bond.

References

  • Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD. ACS Omega. (2022). [Link]

  • Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Molecules (MDPI). (2022). [Link]

  • Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile. IUCrData. (2021). [Link]

  • The conformation of new tetrahydropyrimidine derivatives in solution and in the crystal. European Journal of Biochemistry. (1993). [Link]

  • Comparison of X-ray Crystallography and NMR. Creative Biostructure. [Link]

Technical Comparison: Differentiating 3-Methoxy-1,2,3,6-tetrahydropyridine from Pyridine Impurities

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the differentiation of 3-Methoxy-1,2,3,6-tetrahydropyridine (MTHP) from its aromatic analog, 3-Methoxypyridine (and general pyridine impurities).

Executive Summary: The Saturation Challenge

In drug development, tetrahydropyridines are valuable scaffolds often serving as precursors to bioactive alkaloids or as bioisosteres. However, they present a unique stability challenge: oxidative aromatization .[1]

The primary impurity in 3-Methoxy-1,2,3,6-tetrahydropyridine (MTHP) is its oxidized counterpart, 3-Methoxypyridine.[1] Differentiating these two is critical not only for purity assessment but also for safety, as the metabolic activation of certain tetrahydropyridines (structurally related to MPTP) can lead to neurotoxic pyridinium species.

This guide outlines the physicochemical divergence between the two species and establishes a multi-modal analytical strategy (NMR, HPLC, GC-MS) to ensure unambiguous identification.[1]

Structural & Physicochemical Divergence[1][2]

The core difference lies in the electronic state of the nitrogen ring: Aliphatic amine (MTHP) vs. Aromatic heterocycle (Pyridine) . This dictates their basicity, UV absorption, and chromatographic behavior.[1]

Table 1: Comparative Physicochemical Profile[1]
Feature3-Methoxy-1,2,3,6-tetrahydropyridine (MTHP)3-Methoxypyridine (Impurity)Analytical Implication
Structure Cyclic secondary amine (one double bond at C4-C5)Aromatic heterocycle (fully conjugated)NMR: Distinct alkene vs. aromatic signals.[1]
Basicity (pKa) ~9.5 – 10.5 (Secondary Amine)~4.9 (Pyridine Nitrogen)HPLC: Massive retention shift based on pH.
UV Absorption Weak/Negligible (Isolated alkene,

nm)
Strong (

nm)
Detection: Pyridine dominates UV traces; MTHP requires CAD/ELSD or derivatization.
Stability Oxidation-prone (Air/Light sensitive)Thermodynamically stableHandling: MTHP samples must be prepared under inert gas (

/Ar).

Analytical Strategy 1: NMR Spectroscopy (The Gold Standard)

Nuclear Magnetic Resonance (NMR) is the definitive method for structural confirmation. It relies on the distinct chemical shift environments of the protons attached to the ring carbons.

Mechanistic Rationale
  • Aromaticity: The ring current in the pyridine impurity strongly deshields protons, pushing them downfield (7.0–8.5 ppm).

  • Olefinic Character: The isolated double bond in MTHP resonates in the alkene region (5.5–6.0 ppm), distinct from aromatics.

  • Methoxy Handle: While both have a methoxy group, the

    
     aromatic attachment (impurity) deshields the 
    
    
    
    more than the
    
    
    allylic attachment (product).
Diagnostic Signals (1H NMR in CDCl3)
PositionMTHP (Product)

(ppm)
Pyridine (Impurity)

(ppm)
Ring Protons 5.6 – 5.9 (m, 2H, Olefinic -CH=CH-)7.1 – 8.3 (m, 4H, Aromatic)
N-Adjacent 3.2 – 3.6 (m, 4H, Aliphatic -CH2-N)N/A (Part of aromatic system)
Methoxy (-OCH3) ~3.3 – 3.5 (s, 3H)3.85 (s, 3H, Deshielded)
Protocol: Quantitative NMR (qNMR)

To quantify the impurity level down to 0.1%:

  • Solvent: Use DMSO-d6 or CDCl3 (neutralized with basic alumina to prevent acid-catalyzed oxidation).

  • Internal Standard: Add accurately weighed 1,3,5-Trimethoxybenzene or Maleic Acid (ensure relaxation delay

    
    s).
    
  • Integration: Integrate the olefinic region (5.7 ppm) for MTHP and the aromatic region (>7.0 ppm) for the impurity.

Analytical Strategy 2: HPLC Method Development

Chromatography separates the species based on polarity and ionization state. The massive pKa difference is the lever for separation.

The "Basicity Trap"
  • Low pH (0.1% Formic Acid): Both species are protonated. MTHP is a charged secondary ammonium ion (highly polar, elutes early/void).[1] Pyridine is a charged pyridinium ion (polar, but aromaticity adds hydrophobicity).[1]

  • High pH (10 mM Ammonium Bicarbonate, pH 10): MTHP is neutral (retained).[1] Pyridine is neutral (retained). This is the optimal mode for separating the two on C18.

Recommended HPLC Conditions
  • Column: XBridge C18 or Gemini-NX C18 (High pH stable).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 mins.

  • Detection:

    • UV 254 nm: Highly sensitive for Pyridine impurity (strong chromophore).

    • CAD (Charged Aerosol Detector) or MS: Required for MTHP (weak UV chromophore).

Critical Note: Relying solely on UV 254 nm will drastically underestimate the purity of the MTHP product because the impurity absorbs 10-100x more strongly.

Analytical Strategy 3: GC-MS & Thermal Stability

Gas Chromatography (GC) is excellent for volatile amines, but tetrahydropyridines are thermally labile and can disproportionate (oxidize) in a hot injector port, creating false positive impurity peaks.[1]

Artifact Prevention Protocol
  • Inlet Temperature: Keep as low as possible (e.g., 200°C vs standard 250°C).

  • Derivatization: React MTHP with Trifluoroacetic Anhydride (TFAA) before injection.

    • Mechanism:[1][2][3][4][5] Converts the secondary amine to a trifluoroacetamide.

    • Benefit: Increases thermal stability, improves peak shape, and prevents oxidation in the liner.[1]

    • Pyridine:[1][2][4][6] Does not react with TFAA (tertiary amine).

Mass Spec Fragmentation (EI Source)
  • MTHP: Molecular Ion

    
    . Prominent Retro-Diels-Alder (RDA) fragmentation typical of cyclohexene rings.
    
  • Pyridine: Molecular Ion

    
    . Very stable aromatic ring; fragmentation requires high energy (loss of HCN).
    

Visualization: Decision Logic & Oxidation Pathway[1]

The following diagrams illustrate the oxidation risk and the analytical decision tree.

AnalyticalWorkflow Sample Unknown Sample (MTHP Candidate) NMR 1H NMR Analysis (CDCl3) Sample->NMR HPLC HPLC-UV/MS (High pH C18) Sample->HPLC CheckAlkene Check 5.5-6.0 ppm (Olefinic Region) NMR->CheckAlkene CheckAromatic Check 7.0-8.5 ppm (Aromatic Region) NMR->CheckAromatic Result_Pure Confirmed: Pure MTHP CheckAlkene->Result_Pure Signals Present Result_Impure Contaminated: Contains Pyridine CheckAromatic->Result_Impure Signals Present UV_Response UV 254nm Response HPLC->UV_Response UV_Response->Result_Impure Strong Peak (Pyridine absorbs strongly)

Caption: Analytical workflow prioritizing NMR for structural confirmation and HPLC for impurity quantification.

OxidationPathway cluster_prevention Prevention Strategy MTHP 3-Methoxy-1,2,3,6-tetrahydropyridine (Secondary Amine, Alkene) Intermediate Dihydropyridine Intermediate (Unstable, Reactive) MTHP->Intermediate Oxidation (Air/Light) -2H Pyridine 3-Methoxypyridine (Aromatic, Stable Impurity) Intermediate->Pyridine Aromatization -2H (Driving Force) Store Store under Argon -20°C Salt Convert to HCl Salt (Stabilizes Amine)

Caption: The oxidative degradation pathway from tetrahydropyridine to pyridine, driven by aromatic stability.[2]

Safety & Toxicology Context

While 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a known neurotoxin that causes permanent Parkinsonian symptoms [1], the toxicity is highly specific to the N-methyl-4-phenyl substitution pattern.[1] The 3-methoxy variant discussed here lacks the lipophilic phenyl group required for crossing the blood-brain barrier efficiently and the specific structural motif for MAO-B conversion to a toxic pyridinium species [2].

However , as a precautionary principle in drug development:

  • Treat all tetrahydropyridines as potentially bioactive.

  • Strictly control the level of the pyridine impurity, as pyridinium metabolites are often the toxicological culprits.

  • Use closed-system handling to prevent inhalation or skin contact.

References

  • Langston, J. W., et al. (1983).[1][3] "Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis."[3] Science, 219(4587), 979-980.[1]

  • Przedborski, S., et al. (2000).[1][3] "The parkinsonian toxin MPTP: action and mechanism." Restorative Neurology and Neuroscience, 16(2), 135-142.[1][3]

  • ChemicalBook. (2025). "1,2,3,6-Tetrahydropyridine Properties and Safety."

  • Sigma-Aldrich. (2025). "Product Specification: 1,2,3,6-Tetrahydropyridine."

Sources

Safety Operating Guide

3-Methoxy-1,2,3,6-tetrahydropyridine;hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive

IMMEDIATE ACTION REQUIRED: Treat 3-Methoxy-1,2,3,6-tetrahydropyridine hydrochloride with the same rigorous containment protocols used for MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) . While specific toxicological data for this methoxy-analog may be limited compared to MPTP, the structural integrity of the tetrahydropyridine ring presents a high probability of MAO-B mediated conversion to neurotoxic pyridinium species .

Do NOT dispose of this compound down the drain. Do NOT mix with general organic waste streams without prior segregation. Do NOT handle on an open bench.

Part 2: Hazard Identification & Risk Assessment

As a Senior Application Scientist, I must emphasize that the "toxicity by association" principle applies here. The tetrahydropyridine moiety is the pharmacophore responsible for Parkinsonian neurotoxicity in related compounds.

The Mechanistic Basis for Strict Disposal (The "Why")

The danger lies not just in the compound itself, but in its metabolic activation. Tetrahydropyridines are lipophilic and can cross the blood-brain barrier. Once inside glial cells, Monoamine Oxidase B (MAO-B) can oxidize the tetrahydropyridine ring to a dihydropyridinium intermediate, which spontaneously oxidizes to a pyridinium cation . This cation is a mitochondrial toxin that inhibits Complex I of the electron transport chain, leading to neuronal death.

Figure 1: Potential Metabolic Activation Pathway (Mechanism of Toxicity)

ToxicityMechanism Figure 1: Theoretical Bioactivation Pathway of Tetrahydropyridines cluster_0 Glial Cell / Astrocyte Compound 3-Methoxy-1,2,3,6- tetrahydropyridine Intermediate Dihydropyridinium Species Compound->Intermediate Oxidation Toxin Pyridinium Cation (Mitochondrial Toxin) Intermediate->Toxin Spontaneous Oxidation Neuron Dopaminergic Neuron Death Toxin->Neuron Uptake via DAT Transporter MAOB MAO-B Enzyme MAOB->Intermediate Catalysis

Part 3: Personal Protective Equipment (PPE) & Engineering Controls

Standard lab coats are insufficient. You must establish a "Zero-Contact" barrier.

CategoryRequirementRationale
Respiratory Fume Hood (Class II) or Glovebox Inhalation of dust/aerosols is the fastest route to systemic toxicity.
Dermal Double Nitrile Gloves (min 0.11mm thick)Tetrahydropyridines are lipophilic; double gloving provides a breakthrough buffer.
Body Tyvek® Lab Coat or Apron Disposable outer layers prevent contamination of personal clothing.
Eye Chemical Splash Goggles Safety glasses are insufficient against splashes during solubilization.

Part 4: Step-by-Step Disposal Protocol

This protocol uses a Segregation & Incineration strategy. Chemical deactivation is reserved for surface decontamination and spill cleanup, not for bulk disposal, to minimize operator exposure during reaction handling.

A. Solid Waste (Bulk Substance)
  • Segregation: Place the original container (vial/bottle) directly into a transparent, sealable secondary bag (e.g., Ziploc).

  • Labeling: Apply a hazardous waste label explicitly stating: "Toxic Solid - Tetrahydropyridine Derivative - Neurotoxin Hazard."

  • Containerization: Place the bagged item into a Wide-Mouth High-Density Polyethylene (HDPE) Drum designated for High Hazard/Cytotoxic Incineration.

  • Disposal Path: Hand over to EHS for High-Temperature Incineration (typically >1000°C).

B. Liquid Waste (Mother Liquors/Solutions)
  • Segregation: Do not mix with general organic solvents (acetone/methanol waste).

  • Collection: Collect all reaction mixtures, washes, and mother liquors in a dedicated glass bottle (amber preferred).

  • Labeling: Label as "High Hazard Liquid Waste - Tetrahydropyridine in Solvent."

  • Disposal Path: Incineration via licensed contractor.

C. Deactivation Protocol (For Spills & Glassware)

Note: This procedure chemically degrades the tetrahydropyridine ring.

Reagent Preparation (The "Permanganate Wash"):

  • Solution A: 1% Potassium Permanganate (

    
    ) in water.
    
  • Solution B: 3M Sulfuric Acid (

    
    ).
    
  • Active Mix: Mix equal volumes of A and B just before use. (Solution will be purple).

Decontamination Steps:

  • Soak: Immerse contaminated glassware or wipe spill areas with the Active Mix .

  • Wait: Allow contact time of at least 30 minutes . The purple color may fade to brown (

    
    ), indicating oxidation is occurring.
    
  • Neutralize: If needed, add Sodium Bisulfite (

    
    ) to decolorize (reduce excess permanganate/manganese dioxide) before final rinsing.
    
  • Final Clean: Wash glassware with detergent and water. Collect the first rinse as hazardous waste.

Figure 2: Disposal Decision Tree

DisposalFlow Figure 2: Operational Disposal Workflow Start Waste Generated Type Identify State Start->Type Solid Solid / Pure Substance Type->Solid Liquid Solution / Mother Liquor Type->Liquid Spill Spill / Contaminated Surface Type->Spill Bag Double Bag in Clear Plastic Solid->Bag Segregate Segregate into Dedicated Bottle Liquid->Segregate Oxidize Apply KMnO4/H2SO4 (30 mins) Spill->Oxidize Drum High Hazard Waste Drum Bag->Drum Segregate->Drum Oxidize->Drum Incinerate High-Temp Incineration (Licensed Contractor) Drum->Incinerate

Part 5: Spill Response Contingency

In the event of a powder spill outside the fume hood:

  • Evacuate: Clear the immediate area.

  • PPE Up: Don full PPE including P100 respirator.

  • Cover: Gently cover the spill with wet paper towels (dampened with water) to prevent dust generation.

  • Deactivate: Apply the Permanganate Active Mix (described above) over the towels.

  • Collect: Scoop all material into a hazardous waste container.

  • Verify: Wipe the surface again with solvent and dispose of the wipe.

References

  • Przedborski, S., et al. (2000). The Parkinsonian Toxin 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP): A Technical Review of its Metabolism and Neurotoxicity. Journal of Neurochemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2009). Control of manganese dioxide particles resulting from in situ chemical oxidation using permanganate. Retrieved from [Link]

Personal protective equipment for handling 3-Methoxy-1,2,3,6-tetrahydropyridine;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety, logistical, and operational protocols for handling 3-Methoxy-1,2,3,6-tetrahydropyridine hydrochloride .

Senior Scientist Note: Specific toxicological data for this exact methoxy-derivative is limited in public registries. Therefore, this protocol is derived from Structure-Activity Relationship (SAR) analysis. This compound possesses the 1,2,3,6-tetrahydropyridine core, a pharmacophore shared with both muscarinic agonists (e.g., Arecoline derivatives, Xanomeline) and known neurotoxins (e.g., MPTP). Consequently, this guide adopts a "Universal High-Potency Precaution" strategy, treating the substance as a potential cholinergic agonist and CNS-active agent.

Part 1: Hazard Identification & Risk Profile[1][2]

Before opening the vial, you must understand the biological logic of the safety measures. This is not just a chemical irritant; it is a bioactive amine.

Hazard CategoryRisk DescriptionMechanism / Causality
Acute Toxicity (CNS) High Potential The tetrahydropyridine ring is a "privileged structure" for crossing the Blood-Brain Barrier (BBB). Depending on metabolism, it may act as a muscarinic agonist (M1/M3/M4) or a dopaminergic modulator.
Physiological Crisis Cholinergic Syndrome If the compound acts as a muscarinic agonist, exposure may trigger SLUDGE syndrome: Salivation, Lacrimation, Urination, Defecation, GI distress, and Emesis.
Chemical Corrosivity Irritant / Corrosive As a hydrochloride salt , the compound will liberate HCl upon contact with moisture (mucous membranes, eyes, lungs), causing immediate tissue damage.
Physical State Hygroscopic Solid The salt likely absorbs atmospheric moisture, making it sticky and difficult to weigh, increasing the risk of spatula flick/aerosolization.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard lab coats. The potential for CNS activity demands a barrier against both inhalation and transdermal absorption.

Body AreaRecommended PPETechnical Justification
Respiratory N95 (Minimum) or P100 If handling powder outside a hood (never recommended), a P100 is mandatory. Inside a hood, N95 protects against turbulent airflow failures.
Dermal (Hands) Double Nitrile Gloves (min 5 mil)Outer Glove: Standard Nitrile (change immediately upon splash). Inner Glove: Long-cuff Nitrile (tucked under lab coat cuff). Note: If dissolving in DMSO, use Butyl Rubber or Laminate gloves.
Ocular Chemical Splash Goggles Safety glasses are insufficient. The HCl salt dust is corrosive to the cornea; a seal is required to prevent dust entry.
Body Tyvek® Sleeves or Disposable Gown Standard cotton lab coats absorb liquids and trap dust. Use impervious disposable arm covers to bridge the glove-to-coat gap.

Part 3: Operational Handling Protocols

A. Engineering Controls & Setup[1]
  • Primary Barrier: All open-vial work must be performed in a Class II Biological Safety Cabinet (BSC) or a certified Chemical Fume Hood .

  • Static Control: Tetrahydropyridine salts are often electrostatic. Use an ionizing fan or antistatic gun before weighing to prevent powder "jumping."

  • Surface Protection: Line the work area with plastic-backed absorbent pads (e.g., Benchkote) to capture invisible spills.

B. Weighing & Solubilization Workflow

Step 1: Preparation

  • Bring the vial to room temperature before opening to prevent condensation (which degrades the hygroscopic HCl salt).

  • Pre-weigh your solvent (buffer/DMSO) in the destination vial so you can add the solid directly to the liquid.

Step 2: Transfer (The "Closed Loop" Method)

  • Do not use a spatula if possible.

  • Tapping Method: Gently tap the required amount of solid directly from the source vial into the pre-weighed destination vial.

  • If a spatula is required, use a disposable anti-static plastic spatula. Do not reuse. Drop the contaminated spatula directly into a solid waste jar inside the hood.

Step 3: Solubilization

  • Add solvent (Water, Saline, or DMSO).

  • Caution: Dissolution of HCl salts is slightly exothermic.

  • Vortex inside the hood. Ensure the cap is wrapped in Parafilm before vortexing to prevent aerosol leakage.

C. Waste Disposal
  • Liquids: Collect in a dedicated container labeled "Toxic Organic Basic Waste." Do not mix with oxidizers (e.g., bleach/peroxide) as this may generate toxic chloramines or NOx gases.

  • Solids: Vials, tips, and gloves must be double-bagged and incinerated.

  • Decontamination: Wipe surfaces with a 10% mild detergent followed by water. Avoid bleach unless you are certain of the absence of other incompatible amines, as bleach can react with tetrahydropyridines.

Part 4: Visualization of Safety Logic

Diagram 1: Biological Risk Pathway

This diagram illustrates why we treat this specific pharmacophore with high caution, mapping the potential receptor interactions.

RiskPathway Compound 3-Methoxy-1,2,3,6-THP HCl Core Tetrahydropyridine Pharmacophore Compound->Core Contains Path_M Muscarinic Agonism (Analogy: Arecoline) Core->Path_M Structural Similarity Path_N Dopaminergic Modulation (Analogy: MPTP Precursor) Core->Path_N Structural Similarity Effect_SLUDGE SLUDGE Syndrome (Cholinergic Crisis) Path_M->Effect_SLUDGE Receptor Activation Effect_CNS CNS Neurotoxicity (Motor Deficits) Path_N->Effect_CNS Metabolic Conversion?

Caption: Risk stratification based on structural homology to known muscarinic agonists and neurotoxins.

Diagram 2: Operational Workflow

Step-by-step containment strategy to prevent exposure.

HandlingProtocol Start Start: Vial at Room Temp PPE Don PPE: Double Nitrile + N95 + Goggles Start->PPE Hood Engineering Control: Fume Hood / BSC PPE->Hood Weigh Weighing: Static Gun -> Tapping Method Hood->Weigh Inside Hood Solubilize Solubilization: Add Solvent -> Vortex (Sealed) Weigh->Solubilize Waste Disposal: Double Bag -> Incineration Solubilize->Waste Contaminated Items

Caption: "Closed Loop" handling protocol to minimize aerosol generation and contact risk.

Part 5: Emergency Response (Medical Awareness)

Disclaimer: This is for information purposes to share with medical responders. It is not medical advice.

  • Exposure Signs: If exposed, watch for cholinergic signs (pinpoint pupils, excessive salivation, sweating, difficulty breathing).

  • Antidote Awareness: In the event of severe poisoning with a muscarinic agonist, Atropine is the standard pharmacological antidote. Ensure your facility's medical officer is aware you are working with potential cholinergic agents.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (increases absorption).

References

  • World Health Organization (WHO). (2020). Critical Review Report: 3-Methoxyphencyclidine and Analogues. (Context on methoxy-substituted amines and bioactivity).

  • National Institutes of Health (NIH) - PubMed. (2024). The chemistry and pharmacology of tetrahydropyridines. (Review of the THP pharmacophore and SAR).

  • Journal of Medicinal Chemistry. (1993). Synthesis and muscarinic activities of 3-(pyrazolyl)-1,2,5,6-tetrahydropyridine derivatives. (Establishes 3-substituted THPs as muscarinic agonists).[1]

  • Fisher Scientific. (2023). Safety Data Sheet: 1,2,3,6-Tetrahydropyridine. (Baseline hazards for the core structure).

Sources

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